Product packaging for 3-Ethyl-2,7-dimethyloctane(Cat. No.:CAS No. 62183-55-5)

3-Ethyl-2,7-dimethyloctane

Cat. No.: B1209469
CAS No.: 62183-55-5
M. Wt: 170.33 g/mol
InChI Key: XEMFRSYZKNPRTA-UHFFFAOYSA-N
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Description

3-ethyl-2,7-dimethyloctane is an alkane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B1209469 3-Ethyl-2,7-dimethyloctane CAS No. 62183-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-55-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,7-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-12(11(4)5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

XEMFRSYZKNPRTA-UHFFFAOYSA-N

SMILES

CCC(CCCC(C)C)C(C)C

Canonical SMILES

CCC(CCCC(C)C)C(C)C

Synonyms

3-ethyl-2,7-dimethyl octane
3-ethyl-2,7-dimethyloctane

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-Ethyl-2,7-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,7-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2][3] As a saturated hydrocarbon, its chemical behavior is characterized by low reactivity, making it a stable component in various applications. Understanding its fundamental physicochemical properties is crucial for its use as a reference compound, in the formulation of fuels and lubricants, and for predicting its behavior in complex chemical mixtures. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental methodologies for their determination, and a logical framework illustrating the relationship between its molecular structure and physical characteristics.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are essential for a variety of scientific and industrial applications, from computational modeling to quality control.

PropertyValue
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][2]
Boiling Point 196 °C[1]
Melting Point -50.8 °C (estimate)[1]
Density 0.7546 g/cm³[1][4]
Refractive Index 1.4229[1]
LogP (Octanol/Water Partition Coefficient) 4.49490

Structure-Property Relationship

The molecular structure of this compound, characterized by its branched nature, significantly influences its physical properties. The presence of an ethyl group at the third carbon and methyl groups at the second and seventh positions of the octane (B31449) backbone introduces steric hindrance and alters the molecule's overall shape compared to its linear isomer, n-dodecane. This branching has a direct impact on intermolecular forces, which in turn dictates properties like boiling point and density.

G Figure 1: Relationship Between Molecular Structure and Physicochemical Properties of this compound A Molecular Structure (this compound) B Branched Alkane A->B is a H Nonpolar Nature A->H exhibits C Reduced Surface Area (compared to linear isomer) B->C leads to F Less Efficient Packing B->F results in D Weaker van der Waals Forces C->D results in E Lower Boiling Point (than n-dodecane) D->E causes G Lower Density (than n-dodecane) F->G leads to I Low Water Solubility H->I results in J High Lipophilicity (LogP) H->J correlates with

References

3-Ethyl-2,7-dimethyloctane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological role, and analytical considerations for 3-Ethyl-2,7-dimethyloctane. This volatile organic compound has been identified as a male-specific sex pheromone in mice, playing a crucial role in chemical communication and reproductive behavior.

Core Chemical and Physical Properties

This compound is a branched-chain alkane. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 62183-55-5[1][2][3]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [2][4]
IUPAC Name This compound[2]
Boiling Point 196 °C[1]
Melting Point -50.8 °C (estimate)[1]
Density 0.7546 g/cm³[1]
Refractive Index 1.4229[1]

Biological Role as a Pheromone

This compound has been identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus).[5] Its production is under the control of androgen, and it is absent in the urine of castrated males but reappears after testosterone (B1683101) treatment.[5] This compound acts as a volatile chemical signal that attracts female mice, thereby playing a significant role in inter-individual communication and reproductive processes.[5][6]

Experimental Protocols

While the seminal study identifying this compound as a pheromone does not provide an exhaustive experimental protocol in its abstract, a generalized methodology for the analysis of this and similar volatile organic compounds (VOCs) in rodent urine can be outlined. This protocol is based on common practices for VOC analysis using gas chromatography-mass spectrometry (GC-MS).

General Protocol for the Analysis of this compound in Mouse Urine

1. Urine Sample Collection and Preparation:

  • Collect urine samples from male mice. For comparative studies, samples from female and castrated male mice can also be collected.

  • To extract volatile compounds, the urine is typically mixed with a non-polar solvent, such as dichloromethane, in a 1:1 ratio.[6]

  • The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.

  • The organic layer, containing the volatile compounds, is carefully collected for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The extracted organic sample is injected into a GC-MS system.

  • Gas Chromatograph (GC) Conditions (Representative):

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkanes.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard.

Proposed Synthesis of this compound

Step 1: Synthesis of the Tertiary Alcohol via Grignard Reaction

  • A Grignard reagent, such as isopentylmagnesium bromide (derived from 1-bromo-3-methylbutane), is prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • This Grignard reagent is then reacted with a suitable ketone, for example, 3-methyl-2-pentanone. The nucleophilic isopentyl group will attack the electrophilic carbonyl carbon of the ketone.

  • After an acidic workup, the resulting product is the tertiary alcohol, 3-ethyl-2,7-dimethyl-3-octanol.

Step 2: Reduction of the Tertiary Alcohol

  • The tertiary alcohol is then reduced to the final alkane product, this compound. This can be achieved through various reduction methods, such as conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

Pheromone Signaling Pathways

The detection of pheromones in mice is a complex process involving two primary olfactory systems: the main olfactory system (MOS) and the vomeronasal system (VNS).[10][11][12] While the specific receptors for this compound have not been identified, a generalized overview of these signaling pathways is presented below.

Vomeronasal System (VNS) Signaling Pathway

The VNS is specialized for detecting non-volatile chemical cues. The binding of a pheromone to a vomeronasal receptor (V1R or V2R) initiates a signal transduction cascade.

VNS_Signaling Pheromone Pheromone (e.g., this compound) V1R_V2R Vomeronasal Receptor (V1R/V2R) Pheromone->V1R_V2R G_Protein G-Protein (Gαi2/Gαo) V1R_V2R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC TRPC2 TRPC2 Channel (Cation Influx) DAG->TRPC2 activates Neuron_Depolarization Neuron Depolarization TRPC2->Neuron_Depolarization

Caption: Generalized Vomeronasal System (VNS) signaling cascade.

Main Olfactory System (MOS) Signaling Pathway

The MOS is primarily responsible for detecting volatile odorants, but it also plays a role in pheromone detection. The binding of a volatile pheromone to an olfactory receptor in the main olfactory epithelium triggers a different signaling cascade, typically involving adenylyl cyclase.

MOS_Signaling Pheromone Volatile Pheromone (e.g., this compound) OR Olfactory Receptor (OR) Pheromone->OR Golf G-Protein (Gαolf) OR->Golf activates AC3 Adenylyl Cyclase III (AC3) Golf->AC3 activates cAMP cAMP AC3->cAMP ATP ATP ATP->AC3 CNG Cyclic Nucleotide-Gated (CNG) Channel (Cation Influx) cAMP->CNG activates Neuron_Depolarization Neuron Depolarization CNG->Neuron_Depolarization

Caption: Generalized Main Olfactory System (MOS) signaling cascade.

Conclusion

This compound is a key semiochemical in mice, highlighting the importance of chemical signaling in mammalian reproductive biology. Further research into its specific receptors and the downstream neural circuits it activates will provide deeper insights into the mechanisms of pheromonal communication. The analytical and synthetic methodologies outlined in this guide provide a foundation for researchers to further investigate this and other behaviorally active compounds.

References

The Biological Significance of 3-Ethyl-2,7-dimethyloctane in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,7-dimethyloctane is a volatile organic compound identified as a crucial component of male mouse urine, where it functions as a sex pheromone. Its production is androgen-dependent, and it plays a significant role in chemical communication, primarily in attracting female mice. This technical guide provides a comprehensive overview of the known biological significance of this compound, including its role in reproductive behavior. Due to the limited specific research on this compound, this guide also details generalized experimental protocols standardly used in the field of chemical ecology and neurobiology to study such pheromones. These methodologies provide a framework for future investigations into the precise mechanisms of action of this compound, from receptor binding to behavioral output.

Introduction

Chemical signaling is a fundamental mode of communication in the animal kingdom, governing a wide array of social and reproductive behaviors. In mice, a sophisticated repertoire of chemical cues, or pheromones, is used to convey information about sex, social status, and reproductive state. Among these, volatile organic compounds (VOCs) present in urine are of particular importance. This compound has been identified as a male-specific urinary constituent that functions as a sex pheromone, playing a critical role in intersexual attraction.[1][2] The production of this alkane is notably dependent on testosterone (B1683101), highlighting its direct link to the male's reproductive fitness.[1] This guide will synthesize the current knowledge on this compound and provide detailed experimental frameworks for its further study.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
Type Alkane, Volatile Organic Compound
Source Male Mouse Urine
Function Sex Pheromone

Biological Role and Behavioral Effects

This compound is a key chemical signal in mouse reproductive behavior. Its primary established role is to act as a releaser pheromone, eliciting an immediate behavioral response in the recipient.

Attractant for Females

Bioassays have demonstrated that this compound is attractive to female mice.[2] This chemo-attraction is a critical first step in initiating mating behaviors, guiding females toward potential mates. The presence of this compound in male urine signals sexual maturity and hormonal competence.

Testosterone-Dependent Production

The synthesis and excretion of this compound are under the control of androgen hormones.[1] Studies have shown that this compound is absent in the urine of castrated male mice but reappears upon testosterone treatment.[1] This dependency ensures that the pheromonal signal is an honest indicator of a male's reproductive status.

Summary of Qualitative Behavioral Data
CompoundEffect on Female MiceEffect on Male Mice
This compound AttractionAversion

Table based on qualitative findings from bioassays.

Putative Signaling Pathways

While the specific receptors and intracellular signaling cascades activated by this compound have not yet been elucidated, the general pathways for pheromone detection in mice are well-characterized. It is hypothesized that this compound is detected by sensory neurons in either the vomeronasal organ (VNO) or the main olfactory epithelium (MOE).

Pheromone_Signaling_Pathway cluster_Sensory_Neuron Sensory Neuron (VNO/MOE) cluster_Brain Brain Pheromone This compound Receptor G-Protein Coupled Receptor (GPCR) Pheromone->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG TRPC2 TRPC2 Channel (VNO) DAG->TRPC2 Activation Ca_Influx Ca2+ Influx TRPC2->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential AOB Accessory Olfactory Bulb Action_Potential->AOB Signal Transmission Amygdala Amygdala AOB->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus Behavior Behavioral Response (e.g., Attraction) Hypothalamus->Behavior

A generalized pheromone signaling pathway in mice.

Experimental Protocols

The following sections detail generalized protocols that can be adapted to specifically investigate the biological significance of this compound.

Quantification of this compound in Mouse Urine

Objective: To quantify the concentration of this compound in male mouse urine and correlate it with hormonal status.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Urine Collection: Collect urine samples from male mice (e.g., intact, castrated, and testosterone-treated castrated males). Samples can be collected by gentle abdominal pressure or from metabolic cages.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge to remove any particulate matter.

    • To 100 µL of urine, add an internal standard (e.g., a deuterated analog of the analyte, if available, or a non-native alkane).

    • Perform liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or hexane.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Carefully transfer the organic layer to a clean vial and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into a GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold, followed by a ramp to a final temperature to ensure separation of volatile compounds.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of synthetic this compound.

    • Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

GCMS_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Urine_Collection Urine Collection Add_IS Add Internal Standard Urine_Collection->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Concentration Concentration Extraction->Concentration GC_Separation Gas Chromatography Separation Concentration->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for GC-MS quantification.
Behavioral Assay: Y-Maze Test for Chemosensory Preference

Objective: To quantitatively assess the preference or aversion of female mice to this compound.

Methodology: Y-Maze

  • Apparatus: A Y-shaped maze with three identical arms.

  • Stimuli Preparation: Prepare different concentrations of synthetic this compound dissolved in a neutral solvent (e.g., mineral oil). The control stimulus should be the solvent alone.

  • Procedure:

    • Acclimatize the female mouse to the testing room for at least 30 minutes before the trial.

    • Place a small filter paper with the test stimulus (this compound solution) at the end of one arm and a control stimulus (solvent) at the end of another arm. The third arm remains neutral.

    • Gently place the mouse in the center of the maze.

    • Allow the mouse to explore the maze for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Measure the time spent in each arm of the maze.

    • Count the number of entries into each arm.

    • A significant increase in time spent and/or entries into the arm with the test stimulus compared to the control and neutral arms indicates a preference.

Y_Maze_Logic cluster_Arms Y-Maze Arms cluster_Data Data Collection cluster_Outcome Outcome Mouse Female Mouse Choice Choice Point Mouse->Choice Arm_A Arm A (Pheromone) Choice->Arm_A Investigates Arm_B Arm B (Control) Choice->Arm_B Investigates Arm_C Arm C (Neutral) Choice->Arm_C Investigates Time_Spent Time in Each Arm Arm_A->Time_Spent Arm_Entries Entries into Each Arm Arm_A->Arm_Entries Arm_B->Time_Spent Arm_B->Arm_Entries Arm_C->Time_Spent Arm_C->Arm_Entries Preference Preference Time_Spent->Preference Aversion Aversion Time_Spent->Aversion Neutral Neutral Time_Spent->Neutral Arm_Entries->Preference Arm_Entries->Aversion Arm_Entries->Neutral

Logical flow of a Y-maze preference test.

Future Directions and Conclusion

The identification of this compound as a male mouse sex pheromone provides a valuable entry point for understanding the chemical basis of reproductive behavior in this species. However, significant gaps in our knowledge remain. Future research should focus on:

  • Receptor Identification: Utilizing techniques such as in-situ hybridization and calcium imaging with a library of olfactory and vomeronasal receptors to identify the specific receptor(s) for this compound.

  • Signaling Pathway Elucidation: Employing electrophysiological and biochemical assays on identified sensory neurons to dissect the downstream signaling cascade.

  • Quantitative Behavioral Studies: Performing dose-response behavioral assays to understand the concentration-dependent effects of this pheromone on female attraction and other social behaviors.

  • Synergistic Effects: Investigating whether this compound acts in concert with other urinary compounds to produce a more potent behavioral response.

References

The Role of 3-Ethyl-2,7-dimethyloctane as a Male Mouse Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Ethyl-2,7-dimethyloctane, a volatile organic compound identified as a male-specific sex pheromone in mice (Mus musculus). The production of this pheromone is demonstrated to be dependent on testosterone (B1683101), and it has been shown to play a role in attracting female mice. This document synthesizes available data on its identification, behavioral effects, and the putative neurobiological mechanisms underlying its perception. Detailed experimental protocols for pheromone analysis and neuronal response assays are provided, alongside a visualization of the generalized vomeronasal signaling pathway. This guide also highlights critical gaps in the current knowledge, particularly concerning quantitative behavioral data and the specific receptor mediating the effects of this pheromone, to guide future research in chemical ecology and drug development.

Introduction

Chemical communication plays a pivotal role in the social and reproductive behaviors of many mammalian species. In mice, a sophisticated repertoire of pheromones, chemical signals that elicit specific behavioral or physiological responses in conspecifics, governs interactions such as territorial marking, aggression, and mating. Among the myriad of volatile organic compounds present in male mouse urine, this compound has been identified as a key sex pheromone. Its presence is linked to the male's hormonal status and it is perceived by the female's vomeronasal system, influencing her behavior. Understanding the precise role and mechanism of action of this specific pheromone is crucial for dissecting the complexities of chemical communication and may offer insights for the development of novel pest control strategies or therapeutic interventions targeting social behaviors.

Identification and Characteristics

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its identification as a male-specific urinary component was achieved through gas chromatography-mass spectrometry (GC-MS) analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
IUPAC Name This compound
Structure
A chemical structure diagram would be placed here in a full whitepaper.
Testosterone-Dependent Production

The production of this compound is under the control of androgens, primarily testosterone. Studies have shown that this compound is present in the urine of intact adult male mice but is absent in the urine of castrated males. Testosterone replacement therapy in castrated males restores the production and excretion of this compound, confirming its hormonal dependency. This link to testosterone suggests that the pheromone could be an honest signal of the male's reproductive fitness to potential mates.

Behavioral and Physiological Effects on Female Mice

While this compound is established as a female attractant, detailed quantitative data on its behavioral and physiological effects are limited in the currently available literature.

Attraction

Bioassays have demonstrated that female mice are attracted to this compound. However, specific quantitative data from standardized behavioral tests such as the Y-maze preference test are not yet published. Such studies would be crucial to determine the potency and concentration-dependency of the attractive effect.

Estrus Induction and Lordosis Behavior

The influence of this compound on the female estrous cycle and specific receptive behaviors like lordosis has not been explicitly detailed in scientific publications. Research in this area is needed to understand the full scope of its role as a reproductive pheromone.

Table 1: Summary of Known and Unknown Effects of this compound on Female Mice

EffectFindingQuantitative Data Available
Attraction Attracts female mice.No
Estrus Induction Unknown.No
Lordosis Behavior Unknown.No

Neurobiology of Pheromone Perception

The detection of pheromones like this compound is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory structure located in the nasal cavity of most terrestrial vertebrates.

The Vomeronasal Organ (VNO)

The VNO contains vomeronasal sensory neurons (VSNs) that express specific G-protein coupled receptors (GPCRs) from two main superfamilies: vomeronasal receptor type 1 (V1Rs) and type 2 (V2Rs). These receptors are responsible for detecting a wide range of chemical cues, including small volatile molecules and larger proteins.

Vomeronasal Signaling Pathway

The binding of a pheromone to its specific receptor on a VSN initiates an intracellular signaling cascade. While the specific receptor for this compound has not yet been identified, the general signaling pathway in the VNO is understood to proceed as follows:

  • Receptor Binding: A pheromone molecule binds to a specific V1R or V2R on the microvilli of a VSN.

  • G-Protein Activation: This binding activates a heterotrimeric G-protein. V1Rs are typically coupled to Gαi2, while V2Rs are coupled to Gαo.

  • Phospholipase C (PLC) Activation: The activated G-protein, in turn, activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • TRPC2 Channel Opening: DAG is thought to directly gate the transient receptor potential cation channel subfamily C member 2 (TRPC2), a non-selective cation channel.

  • Depolarization and Action Potential: The influx of cations through the TRPC2 channel leads to depolarization of the VSN membrane, triggering an action potential that is then transmitted to the accessory olfactory bulb (AOB) in the brain for further processing.

VNO_Signaling_Pathway cluster_VNO Vomeronasal Sensory Neuron (VSN) Pheromone This compound Receptor Vomeronasal Receptor (V1R or V2R - Unidentified) Pheromone->Receptor Binds to G_protein G-protein (Gαi2 or Gαo - Unidentified) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC2 TRPC2 Channel DAG->TRPC2 Gates Depolarization Depolarization TRPC2->Depolarization Cation Influx Action_Potential Action Potential to AOB Depolarization->Action_Potential Triggers

Generalized Vomeronasal Signaling Pathway

Note: The specific vomeronasal receptor and the G-protein subunit involved in the detection of this compound are currently unknown.

Experimental Protocols

Identification of Volatile Pheromones using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for identifying volatile compounds like this compound from mouse urine.

  • Urine Collection: Collect fresh urine samples from male mice. To control for hormonal influences, urine can be collected from intact, castrated, and testosterone-treated castrated males.

  • Sample Preparation: Urine samples are typically extracted with a non-polar solvent such as dichloromethane (B109758) to isolate volatile organic compounds.

  • GC-MS Analysis:

    • An aliquot of the extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile hydrocarbons.

    • The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

  • Data Analysis: Compare the chromatograms of urine from intact, castrated, and testosterone-treated males to identify male-specific, testosterone-dependent compounds.

GC_MS_Workflow Urine Mouse Urine Sample Extraction Solvent Extraction (e.g., Dichloromethane) Urine->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Analysis Data Analysis (Spectral Library Comparison) MS->Analysis Identification Identification of This compound Analysis->Identification

GC-MS Workflow for Pheromone Identification
Analysis of VSN Responses using Calcium Imaging

This protocol describes a method to measure the response of vomeronasal sensory neurons to pheromone stimulation.

  • VNO Tissue Preparation:

    • Euthanize a mouse and dissect the vomeronasal organ.

    • Prepare acute coronal slices of the VNO (typically 150-200 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Calcium Indicator Loading:

    • Incubate the VNO slices in a solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Imaging Setup:

    • Mount a VNO slice in a recording chamber on the stage of an epifluorescence microscope.

    • Continuously perfuse the slice with aCSF.

  • Pheromone Stimulation:

    • Apply a solution containing this compound to the VNO slice via the perfusion system.

    • Record changes in intracellular calcium concentration in individual VSNs by monitoring the fluorescence intensity of the calcium indicator. An increase in fluorescence indicates neuronal activation.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time for individual neurons to determine the magnitude and kinetics of the response to the pheromone.

Calcium_Imaging_Workflow VNO_Dissection VNO Dissection Slicing Acute VNO Slicing VNO_Dissection->Slicing Dye_Loading Calcium Indicator Loading Slicing->Dye_Loading Imaging Microscopy & Perfusion Dye_Loading->Imaging Recording Fluorescence Recording Imaging->Recording Stimulation Pheromone Application Stimulation->Imaging Analysis Data Analysis (Response Quantification) Recording->Analysis Result Neuronal Activation Profile Analysis->Result

Calcium Imaging Workflow for VSN Response

Conclusion and Future Directions

This compound has been clearly identified as a testosterone-dependent male mouse pheromone with a demonstrated role in attracting females. However, this technical guide highlights significant gaps in our current understanding. The lack of quantitative behavioral data limits our ability to fully appreciate its potency and behavioral significance. Furthermore, the absence of an identified vomeronasal receptor for this pheromone prevents a detailed elucidation of its specific signaling pathway.

Future research should prioritize:

  • Quantitative Behavioral Assays: Conducting rigorous behavioral experiments, such as two-choice preference tests (e.g., Y-maze), to quantify the attractive properties of this compound.

  • Physiological Studies: Investigating the effects of this pheromone on the female estrous cycle and its potential to induce lordosis behavior.

  • Receptor Identification: Employing techniques such as in-situ hybridization with tagged pheromones or high-throughput screening of expressed vomeronasal receptors to identify the specific V1R or V2R that binds to this compound.

  • Signaling Pathway Elucidation: Once the receptor is identified, detailed studies can be performed to confirm the specific G-protein coupling and the downstream signaling cascade.

Addressing these research questions will not only provide a more complete picture of the role of this compound in mouse chemical communication but also contribute to the broader understanding of pheromone biology and its potential applications in biotechnology and drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. The absence of specific quantitative data and receptor identification for this compound reflects the current state of published scientific literature.

An In-depth Technical Guide on the Natural Sources and Discovery of 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, discovery, and biochemical context of 3-Ethyl-2,7-dimethyloctane, a significant semiochemical in murine communication. The document details its identification as a testosterone-dependent urinary sex pheromone in male mice and explores the analytical methodologies employed for its detection. Furthermore, a putative biosynthetic pathway is proposed based on established principles of branched-chain fatty acid metabolism in mammals. This guide is intended to serve as a foundational resource for researchers in chemical ecology, neurobiology, and pharmacology interested in the role of volatile organic compounds in mammalian signaling and behavior.

Introduction

This compound is a saturated branched-chain hydrocarbon (C12H26) that has been identified as a crucial component of the chemical signaling repertoire of the male house mouse (Mus musculus).[1] Unlike many well-characterized proteinaceous pheromones, this volatile organic compound (VOC) acts as a potent sex attractant for females, highlighting the importance of small molecules in mammalian chemical communication.[1][2] The production of this compound is intrinsically linked to the endocrine status of the male, specifically its dependence on testosterone (B1683101), a key androgen.[1] This guide will delve into the discovery of this pheromone, its natural occurrence, the analytical techniques used for its characterization, and a proposed biosynthetic pathway.

Discovery and Natural Occurrence

The discovery of this compound as a male-specific urinary component in mice was a significant advancement in understanding mammalian pheromonal communication. Initial studies characterizing the volatile constituents of male mouse urine identified a unique set of compounds not present in the urine of females or castrated males.[1]

Key Findings:

  • Male-Specific Presence: Early investigations using gas chromatography-mass spectrometry (GC-MS) revealed the presence of five volatile compounds unique to the urine of intact adult male mice. Among these was this compound.[1]

  • Testosterone Dependency: The production of this compound is under the strict control of androgens. The compound is absent in the urine of castrated males and its production is restored upon administration of testosterone.[1] This hormonal regulation ensures that the pheromone is an honest signal of the male's reproductive fitness.

  • Behavioral Bioassays: Subsequent behavioral studies confirmed the function of this compound as a sex attractant. Female mice demonstrated a significant preference for urine samples containing this compound, as well as for the synthesized pure compound.[2]

Natural Sources

The primary and thus far only confirmed natural source of this compound is the urine of male Mus musculus.[1][2] Its presence has been noted to be associated with social dominance, with dominant males excreting higher concentrations of certain volatile pheromones.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62183-55-5
Appearance Colorless liquid (predicted)
Boiling Point 196.5 °C (predicted)
Density 0.755 g/cm³ (predicted)
Kovats Retention Index 1180 (non-polar column)

Data sourced from PubChem and other chemical databases.

Experimental Protocols

The identification and characterization of this compound from mouse urine relies heavily on advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation
  • Urine Collection: Urine samples are collected from adult male mice, often by gentle abdominal pressure. To minimize environmental contamination, mice can be placed in a clean metabolic cage.

  • Extraction of Volatiles: Due to its volatile nature, this compound is typically extracted from the urine matrix using a suitable organic solvent or by headspace analysis.

    • Solvent Extraction: A common method involves the extraction of urine with a non-polar solvent such as dichloromethane (B109758) (CH2Cl2) in a 1:1 ratio (v/v).[2] The organic phase, containing the volatile compounds, is then carefully separated and concentrated.

    • Headspace Analysis: An alternative and often preferred method for analyzing volatile compounds is headspace solid-phase microextraction (HS-SPME). This technique involves exposing a coated fiber to the headspace above the urine sample, allowing for the adsorption of volatile and semi-volatile compounds. The fiber is then directly injected into the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a generalized GC-MS protocol for the analysis of volatile compounds in mouse urine, based on established methods.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Injector: Splitless injection is often employed to maximize the transfer of analytes to the column. Injector temperature is typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 5 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan range of m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic synthetic standard. The mass spectrum is characterized by specific fragmentation patterns that serve as a molecular fingerprint.

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway of this compound in mice has not been fully elucidated, a plausible pathway can be proposed based on the known biochemistry of branched-chain fatty acid and hydrocarbon synthesis in mammals and other organisms. The production is known to be testosterone-dependent, implying that one or more key enzymes in this pathway are regulated by androgens.

// Nodes PropionylCoA [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PCC [label="Propionyl-CoA\nCarboxylase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MethylmalonylCoA [label="Methylmalonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ACC [label="Acetyl-CoA\nCarboxylase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid Synthase\n(FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCFA_precursor [label="Branched-Chain\nFatty Acyl-CoA\n(C12 Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Fatty Acyl-CoA\nReductase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Aldehyde [label="Branched-Chain\nFatty Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarbonylase [label="Aldehyde-Deformylating\nOxygenase (putative)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pheromone [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PropionylCoA -> PCC; PCC -> MethylmalonylCoA; AcetylCoA -> ACC; ACC -> MalonylCoA; MethylmalonylCoA -> FAS; MalonylCoA -> FAS; FAS -> BCFA_precursor; BCFA_precursor -> Reduction; Reduction -> Fatty_Aldehyde; Fatty_Aldehyde -> Decarbonylase; Decarbonylase -> Pheromone; Testosterone -> FAS [style=dashed, color="#5F6368", label="Upregulation"]; Testosterone -> Reduction [style=dashed, color="#5F6368", label="Upregulation"]; Testosterone -> Decarbonylase [style=dashed, color="#5F6368", label="Upregulation"]; }

Figure 1. Putative biosynthetic pathway of this compound in male mice.

Pathway Description:

  • Precursor Synthesis: The biosynthesis likely begins with the formation of the building blocks for a branched-chain fatty acid. Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which serves as the donor of the methyl branches. Acetyl-CoA is carboxylated to malonyl-CoA, the primary two-carbon donor for fatty acid elongation.

  • Fatty Acid Synthesis: The multi-enzyme complex, Fatty Acid Synthase (FAS), catalyzes the iterative condensation of malonyl-CoA units with a growing acyl chain. The incorporation of methylmalonyl-CoA at specific steps leads to the formation of a branched-chain fatty acyl-CoA precursor. For this compound, a C12 fatty acid with methyl groups at positions 2 and 7 and an ethyl group at position 3 would be the direct precursor. The ethyl group could arise from the incorporation of ethylmalonyl-CoA, a less common but known substrate for FAS.

  • Reduction to Aldehyde: The branched-chain fatty acyl-CoA is then likely reduced to the corresponding fatty aldehyde by a fatty acyl-CoA reductase.

  • Decarbonylation to Alkane: The final step is hypothesized to be the decarbonylation of the fatty aldehyde to form the C11 alkane, this compound. This reaction is catalyzed by an aldehyde-deformylating oxygenase or a similar enzyme, which removes the carbonyl carbon. While well-characterized in cyanobacteria, the mammalian orthologs for this specific function are yet to be definitively identified.

Testosterone Regulation:

The testosterone dependency of this compound production suggests that the expression and/or activity of one or more key enzymes in this pathway are upregulated by androgens. Potential targets for testosterone regulation include Fatty Acid Synthase (FAS), the fatty acyl-CoA reductase, and the putative aldehyde-deformylating oxygenase. Testosterone can influence gene expression through its interaction with the androgen receptor, a nuclear transcription factor.

Signaling and Biological Relevance

The detection of this compound by female mice is mediated by the vomeronasal organ (VNO), a key sensory structure involved in the detection of pheromones. Binding of the pheromone to specific receptors in the VNO initiates a signaling cascade that is transmitted to the accessory olfactory bulb and then to higher brain centers, ultimately influencing reproductive behavior.

// Nodes Pheromone [label="this compound\n(in male urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; VNO [label="Vomeronasal Organ (VNO)\nof Female Mouse", fillcolor="#FBBC05", fontcolor="#202124"]; AOB [label="Accessory Olfactory Bulb\n(AOB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brain [label="Higher Brain Centers\n(e.g., Amygdala, Hypothalamus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavior [label="Behavioral Response\n(Attraction, Mating)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pheromone -> VNO [label="Detection"]; VNO -> AOB [label="Neural Signal"]; AOB -> Brain [label="Signal Processing"]; Brain -> Behavior [label="Initiation of Behavior"]; }

Figure 2. Simplified signaling pathway of this compound in female mice.

Conclusion and Future Directions

This compound is a well-established, testosterone-dependent sex pheromone in male mice, playing a crucial role in socio-sexual communication. While its discovery and primary biological function are clear, several areas warrant further investigation. Elucidation of the complete biosynthetic pathway and the specific enzymes involved, particularly the terminal decarbonylation step in mammals, remains a key research goal. Furthermore, quantitative studies to determine the precise concentration of this pheromone in the urine of male mice under different social and physiological conditions would provide valuable insights into its role as a dynamic chemical signal. A deeper understanding of the biosynthesis and regulation of this and other small molecule pheromones could open new avenues for modulating animal behavior and may have implications for drug development targeting endocrine-regulated pathways.

References

Spectral Analysis of 3-Ethyl-2,7-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the branched alkane, 3-ethyl-2,7-dimethyloctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectral characteristics of this compound. This document outlines predicted spectral data, details generalized experimental protocols for data acquisition, and presents visual workflows to aid in the interpretation of the spectroscopic information.

Molecular Structure and Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . Its structure consists of an eight-carbon chain (octane) with methyl groups at positions 2 and 7, and an ethyl group at position 3. The structural complexity of this molecule leads to distinct patterns in its NMR and mass spectra, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.8 ppm), which is characteristic of saturated alkanes. The chemical shifts are influenced by the electronic environment of each proton.

Protons Assigned to CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
C1, C2-CH₃0.85 - 0.95Doublet / Triplet9H
C7-CH₃, C80.85 - 0.95Doublet / Triplet9H
C4, C5, C6, C3-CH₂-CH₃1.15 - 1.40Multiplet8H
C2-H, C3-H, C7-H1.40 - 1.80Multiplet3H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, twelve distinct signals are predicted.

Carbon AtomPredicted Chemical Shift (ppm)
C1~11-16
C2-CH₃~14-19
C8~22-25
C7-CH₃~22-25
C6~28-32
C5~30-34
C4~35-40
C3-CH₂-CH₃~25-29
C3~40-45
C2~33-38
C7~30-35
C3-CH₂-CH₃~10-14

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the branching points to form more stable carbocations.

Mass Spectral Data

The mass spectrum is expected to show a weak or absent molecular ion peak at m/z 170. The base peak is typically a result of fragmentation at the most substituted carbon atoms.

m/zRelative IntensityProposed Fragment Ion
43100%[C₃H₇]⁺ (isopropyl cation)
57High[C₄H₉]⁺ (tert-butyl cation or sec-butyl cation)
71Moderate[C₅H₁₁]⁺
85Moderate[C₆H₁₃]⁺
141Low[M-C₂H₅]⁺
170Very Low / Absent[C₁₂H₂₆]⁺ (Molecular Ion)

Experimental Protocols

The following sections describe generalized experimental procedures for acquiring NMR and GC-MS data for volatile organic compounds like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300-500 MHz

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75-125 MHz

  • Pulse Program: Proton-decoupled

  • Pulse Angle: 45°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

GC Parameters:

  • Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used for alkane separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.

    • Hold: Maintain the final temperature for 5-10 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with numbered carbons.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution NMR_Acquisition NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Acquisition GCMS_Acquisition GC-MS Instrument Dissolution->GCMS_Acquisition NMR_Processing Fourier Transform, Phase Correction, Baseline Correction NMR_Acquisition->NMR_Processing MS_Processing Chromatogram Extraction, Mass Spectral Library Search GCMS_Acquisition->MS_Processing NMR_Analysis Chemical Shift Analysis, Multiplicity Interpretation, Integration NMR_Processing->NMR_Analysis MS_Analysis Fragmentation Pattern Analysis, Retention Time Matching MS_Processing->MS_Analysis Structure Confirm Structure of This compound NMR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Ethyl-2,7-dimethyloctane, a saturated alkane with multiple chiral centers. This document outlines the structural complexities, potential physicochemical properties of its stereoisomers, and general methodologies for their synthesis and separation, which are crucial for applications in medicinal chemistry and material science where stereochemistry plays a pivotal role.

Core Concepts: Chirality in this compound

This compound is a C12 hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] The structural arrangement of its substituents along the octane (B31449) backbone gives rise to multiple stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups, resulting in stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

Identification of Chiral Centers

In the structure of this compound, three carbon atoms serve as chiral centers:

  • C2: Bonded to a hydrogen atom, a methyl group, an isopropyl group, and the rest of the carbon chain.

  • C3: Bonded to a hydrogen atom, an ethyl group, a sec-butyl group, and the rest of the carbon chain.

  • C7: Bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the carbon chain.

Number of Stereoisomers

With three distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, this results in 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

Visualization of Stereoisomeric Relationships

The eight stereoisomers of this compound can be categorized into enantiomeric and diastereomeric pairs. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The following diagram illustrates the relationships between these stereoisomers, designated by their configurations (R/S) at the C2, C3, and C7 positions.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 cluster_pair3 Enantiomeric Pair 3 cluster_pair4 Enantiomeric Pair 4 2R,3R,7R 2R,3R,7R 2S,3S,7S 2S,3S,7S 2R,3R,7R->2S,3S,7S Enantiomers 2R,3R,7S 2R,3R,7S 2R,3R,7R->2R,3R,7S Diastereomers 2R,3S,7R 2R,3S,7R 2R,3R,7R->2R,3S,7R Diastereomers 2S,3R,7R 2S,3R,7R 2R,3R,7R->2S,3R,7R Diastereomers 2S,3S,7R 2S,3S,7R 2S,3S,7S->2S,3S,7R Diastereomers 2S,3R,7S 2S,3R,7S 2S,3S,7S->2S,3R,7S Diastereomers 2R,3S,7S 2R,3S,7S 2S,3S,7S->2R,3S,7S Diastereomers 2R,3R,7S->2S,3S,7R Enantiomers 2R,3S,7R->2S,3R,7S Enantiomers 2R,3S,7S->2S,3R,7R Enantiomers

Caption: Relationships between the eight stereoisomers of this compound.

Data Presentation: Physicochemical Properties

PropertyValue (for mixed isomers)Notes
Molecular FormulaC₁₂H₂₆[1][2]
Molecular Weight170.33 g/mol [1][2]
Boiling Point196 °C[2][4][5]
Melting Point-50.8 °C (estimate)[2][4]
Density0.7546 g/cm³[2][4]
Refractive Index1.4229[2][4]
Optical RotationNot available for individual stereoisomersEnantiomers will have equal and opposite optical rotations.[6][7]

Note: The boiling points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[8][9]

Experimental Protocols: Synthesis and Separation

Specific experimental protocols for the synthesis and separation of this compound stereoisomers are not documented in publicly available literature. However, general methodologies for the synthesis and separation of chiral alkanes can be applied.

Potential Synthetic Approaches

The enantioselective synthesis of chiral alkanes can be challenging. Below are representative strategies that could be adapted.

A common strategy for establishing a chiral center is through the asymmetric hydrogenation of a prochiral alkene precursor. This would involve the synthesis of an alkene with the carbon skeleton of this compound, followed by hydrogenation using a chiral catalyst.

Workflow for Asymmetric Hydrogenation:

G cluster_0 Synthesis of Alkene Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Purification and Analysis A Starting Materials B Multi-step Synthesis A->B C Prochiral Alkene B->C F Reaction Vessel C->F D Chiral Catalyst (e.g., Rh-DuPhos) D->F E H₂ Gas E->F G Enantiomerically Enriched This compound F->G H Purification (e.g., Chromatography) G->H I Chiral GC/HPLC Analysis H->I

Caption: General workflow for asymmetric hydrogenation.

Potential Separation Methodologies

For a racemic or diastereomeric mixture of this compound, separation into individual stereoisomers would be necessary.

Chiral gas chromatography is a powerful technique for the analytical and preparative separation of volatile enantiomers.[10][11][12]

Methodology Overview:

  • Column: A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, is used.[10][11][12]

  • Principle: The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Workflow for Chiral GC Separation:

G A Mixture of Stereoisomers B Injector Port A->B C Chiral GC Column B->C D Detector (FID/MS) C->D E Separated Stereoisomers D->E F Data Acquisition D->F

Caption: Workflow for chiral gas chromatography separation.

Conclusion

The stereochemistry of this compound is defined by its three chiral centers, leading to a total of eight stereoisomers. While specific experimental data for these individual isomers are scarce, established principles of stereochemistry and general synthetic and analytical methodologies provide a framework for their study. For researchers in drug development and material science, understanding the potential for stereoisomerism in such molecules is critical, as different stereoisomers can exhibit distinct biological activities and physical properties. Further research is warranted to isolate and characterize each of the eight stereoisomers of this compound to fully elucidate their individual properties.

References

Testosterone's Iron Grip on a Male-Specific Pheromone: A Technical Guide to 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the testosterone-dependent production of the murine pheromone 3-Ethyl-2,7-dimethyloctane. This volatile organic compound (VOC) has been identified as a crucial element in the chemical communication of mice, specifically acting as a male-specific sex pheromone that attracts females.[1] The production of this complex branched-chain alkane is tightly regulated by androgens, presenting a compelling model for studying the hormonal control of biosynthetic pathways and its influence on behavior.

This document provides a comprehensive overview of the available scientific data, outlines detailed experimental protocols for investigating this phenomenon, and presents visual workflows and a proposed signaling pathway to guide future research in this area.

Quantitative Data Summary

The foundational study by Achiraman and Archunan (2005) qualitatively established the testosterone (B1683101) dependence of this compound. The compound was detected in the urine of intact male mice, absent in castrated males, and its production was restored upon administration of testosterone to the castrated subjects.[1] However, the currently available literature does not provide specific quantitative data on the concentration or relative abundance of this compound in these different physiological states. The following table illustrates the expected qualitative findings based on the available research.

Experimental GroupTestosterone LevelThis compound Presence
Intact Male MiceNormal Endogenous LevelsPresent
Castrated Male MiceDepletedAbsent
Castrated Male Mice with Testosterone ReplacementExogenous AdministrationPresent (Restored)

Table 1: Qualitative summary of this compound presence in male mouse urine under different hormonal conditions.

Proposed Signaling Pathway for Testosterone-Dependent Production

The precise enzymatic pathway for the biosynthesis of this compound in mammals is not yet fully elucidated. However, based on general principles of fatty acid and hydrocarbon biosynthesis and the known mechanisms of androgen action, a putative signaling pathway can be proposed. Testosterone, a steroid hormone, exerts its effects by binding to the androgen receptor (AR), a nuclear transcription factor.[2][3][4] This ligand-activated complex then modulates the expression of target genes. In the context of this compound synthesis, it is hypothesized that testosterone upregulates the expression of enzymes involved in the synthesis of branched-chain fatty acids and their subsequent conversion to alkanes.

G cluster_cell Target Cell (e.g., Preputial Gland) cluster_nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Testosterone_AR Testosterone-AR Complex AR->Testosterone_AR Nucleus Nucleus Testosterone_AR->Nucleus ARE Androgen Response Element (ARE) Gene_Expression Upregulation of Target Genes ARE->Gene_Expression Enzymes Biosynthetic Enzymes (e.g., FAS, Desaturases, etc.) Gene_Expression->Enzymes BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Enzymes->BCFA_Synthesis Alkane_Conversion Conversion to Alkane Enzymes->Alkane_Conversion Precursors Metabolic Precursors (e.g., Acetyl-CoA, Malonyl-CoA, Propionyl-CoA) Precursors->BCFA_Synthesis BCFA_Synthesis->Alkane_Conversion Pheromone This compound Alkane_Conversion->Pheromone Release Release Pheromone->Release

Caption: Proposed signaling pathway for testosterone-dependent synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the testosterone dependence of this compound production.

Animal Model and Experimental Groups

A typical experimental design would involve three groups of adult male mice (e.g., Swiss strain):

  • Group 1: Intact Males (Control): These mice undergo a sham surgery.

  • Group 2: Castrated Males: These mice are surgically castrated to deplete endogenous testosterone.

  • Group 3: Castrated Males with Testosterone Replacement: These mice are castrated and then administered exogenous testosterone to restore physiological levels.

Surgical Procedures
  • Castration: Mice are anesthetized (e.g., with isoflurane). A small incision is made in the scrotum, and the testes are exteriorized, ligated, and removed. The incision is then closed with sutures or surgical clips.

  • Sham Surgery: A similar surgical procedure is performed on the control group, but the testes are not removed.

  • Post-operative Care: Animals should be monitored closely after surgery and provided with appropriate analgesics. A recovery period of at least one week is recommended before starting any treatment or sample collection.

Testosterone Replacement Therapy
  • Hormone Preparation: Testosterone propionate (B1217596) can be dissolved in a sterile vehicle such as sesame oil.

  • Administration: Following the post-operative recovery period, castrated mice in the replacement group receive regular subcutaneous injections of testosterone propionate. The dosage and frequency should be optimized to mimic physiological testosterone levels.

Urine Sample Collection
  • Method: Individual mice are placed in a clean metabolic cage designed for urine collection. To minimize stress-induced variations, an acclimation period may be beneficial.

  • Handling: Urine samples should be collected promptly, placed in clean vials, and stored at -20°C or lower to prevent the degradation of volatile compounds.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard technique for the identification and quantification of volatile organic compounds.

  • Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

    • A small aliquot of the urine sample is placed in a headspace vial.

    • An internal standard can be added for quantitative analysis.

    • The vial is sealed and gently heated to encourage the volatilization of compounds into the headspace.

    • An SPME fiber is exposed to the headspace for a defined period to adsorb the volatile analytes.

  • GC-MS Analysis:

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed.

    • The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the compounds of interest. The presence and abundance of this compound are compared across the different experimental groups.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the overarching hypothesis being tested.

G cluster_exp_design Experimental Design cluster_procedure Procedure cluster_analysis Data Analysis A Adult Male Mice B Group 1: Intact (Sham Surgery) A->B C Group 2: Castration A->C D Group 3: Castration + Testosterone A->D E Urine Collection B->E C->E D->E F SPME-GC-MS Analysis E->F G Compare this compound Levels Across Groups F->G

Caption: High-level experimental workflow.

G cluster_predictions Predictions cluster_experiment Experiment cluster_conclusion Conclusion Hypothesis Hypothesis: This compound production is testosterone-dependent P1 Intact Males: Pheromone Present Hypothesis->P1 P2 Castrated Males: Pheromone Absent Hypothesis->P2 P3 Testosterone-Treated Castrates: Pheromone Restored Hypothesis->P3 E Measure Pheromone in Urine of all three groups via GC-MS P1->E P2->E P3->E C Confirm or Refute Hypothesis E->C

Caption: Logical relationship of hypothesis testing.

References

An In-depth Technical Guide on Branched Alkane Pheromones: An Initial Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkane pheromones are a critical class of semiochemicals that mediate a wide array of insect behaviors, playing a pivotal role in chemical communication.[1][2] These compounds, primarily found as components of the insect's cuticular hydrocarbon (CHC) layer, are integral to processes such as mate recognition, aggregation, and social organization.[1][2] Unlike volatile sex pheromones that act over long distances, branched alkanes often function as contact pheromones, requiring physical interaction for perception. This guide provides a comprehensive initial literature review on the core aspects of branched alkane pheromones, focusing on their structure-activity relationships, biosynthesis, and the signaling pathways they trigger. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Data Presentation: Structure-Activity Relationships of Branched Alkane Pheromones

The biological activity of branched alkane pheromones is exquisitely dependent on their chemical structure, including chain length, the position and number of methyl branches, and stereochemistry.[1] Quantitative data from various studies are summarized below to facilitate comparison and analysis.

Pheromone ComponentInsect SpeciesBehavioral AssayKey FindingsReference
3-Methylheptacosane (3-MeC27)Lariophagus distinguendus (parasitic wasp)Wing-fanning responseBoth (R)- and (S)-enantiomers restored attractiveness to aged male dummies. Addition of other structurally related CHCs or n-alkanes significantly decreased the response.[1]
(R)- and (S)-3-MethylheptacosaneLariophagus distinguendusWing-fanning responseNo significant difference in wing-fanning duration elicited by the individual enantiomers, indicating a lack of enantioselectivity in the behavioral response.[1]
Various methyl-branched and n-alkanesLariophagus distinguendusInterruption of pheromone activityAddition of 150 ng of various straight-chain or other methyl-branched alkanes to bioactive dummies significantly decreased the wing-fanning response.[1]
Decane, Undecane, Dodecane, TridecaneSolenopsis geminata (fire ant)Competitive binding assay with PBP rSol g 2.1Decane showed the highest binding affinity (Kd) to the recombinant pheromone-binding protein. A mixture of these alkanes exhibited a higher binding affinity than any single alkane.[3]

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons (CHCs)

A standard method for the analysis of branched alkane pheromones involves solvent extraction of the insect cuticle followed by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Glass vials with PTFE-lined caps

  • n-Hexane or pentane (B18724) (analytical grade)

  • Vortex mixer

  • Micropipettes

  • GC vials with micro-inserts

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

  • Add a known volume of n-hexane (e.g., 200 µL) to fully immerse the insect.

  • Agitate the vial for a specific duration (e.g., 5-10 minutes) to extract the cuticular lipids.

  • Carefully transfer the solvent to a clean GC vial with a micro-insert.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Analyze the sample by GC-MS. The GC is typically equipped with a non-polar capillary column (e.g., HP-5MS). The temperature program is set to separate long-chain hydrocarbons effectively. Mass spectra are then compared with libraries and known standards for identification.

Synthesis of Branched Alkane Pheromones

The synthesis of specific branched alkanes is crucial for confirming their identity and for conducting bioassays. Below are generalized schemes for the synthesis of mono- and dimethylalkanes.

a) Synthesis of 3-Methylalkanes (Example: 3-Methylheptacosane)

A common strategy involves the use of a Grignard reagent and a tosylated chiral alcohol.

Materials:

  • (S)-(-)-2-methyl-1-butanol

  • p-Toluenesulfonyl chloride

  • Grignard reagents (e.g., tetradecylmagnesium bromide)

  • Lithium tetrachlorocuprate (Li2CuCl4)

  • Appropriate solvents (e.g., diethyl ether, THF)

General Procedure:

  • Convert the chiral alcohol to its corresponding tosylate.

  • Perform a copper-catalyzed cross-coupling reaction between the tosylate and a suitable Grignard reagent to form the carbon skeleton.

  • The resulting product can then be purified by column chromatography.

b) Synthesis of 3,7-Dimethylalkanes

The synthesis of di- and multi-methyl-branched alkanes often involves the coupling of smaller, chiral building blocks.

Materials:

  • Citronellal or other suitable chiral starting materials

  • Grignard reagents

  • Protecting groups (e.g., TBDMS)

  • Oxidizing and reducing agents (e.g., PCC, NaBH4)

  • Wittig reagents

General Procedure:

  • Start with a chiral precursor like citronellal.

  • Utilize a series of reactions including Grignard additions, oxidations, reductions, and Wittig reactions to build the carbon chain and introduce the methyl branches at the desired positions.

  • Stereochemistry is controlled by the choice of chiral starting material and stereoselective reactions.

Behavioral Bioassays

Behavioral bioassays are essential to determine the biological function of synthetic pheromones.

Example: Wing-Fanning Assay in Lariophagus distinguendus

Procedure:

  • Use aged male wasps as "dummies" which are no longer attractive to other males.

  • Apply a known quantity of the synthetic branched alkane (dissolved in a solvent like hexane) to the cuticle of the dummy. A solvent-only control is also prepared.

  • Introduce a responsive male wasp into an arena with the treated dummy.

  • Record the duration of wing-fanning behavior exhibited by the responsive male towards the dummy over a set period (e.g., 5 minutes).

  • Compare the response to the test compound with the positive (young, attractive male) and negative (solvent-treated dummy) controls.

Mandatory Visualizations

Biosynthesis of Branched Alkane Pheromones

Branched-chain hydrocarbons in insects are synthesized from fatty acid precursors. The biosynthesis involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during fatty acid synthesis, leading to the introduction of a methyl branch. The resulting very-long-chain fatty acid is then converted to a hydrocarbon.

Biosynthesis_of_Branched_Alkanes cluster_FAS Fatty Acid Synthase Complex cluster_Modification Hydrocarbon Formation Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase Chain Elongation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty_Acid_Synthase Methyl Branch Introduction Branched_Fatty_Acyl-CoA Methyl-branched Very-Long-Chain Fatty Acyl-CoA Fatty_Acid_Synthase->Branched_Fatty_Acyl-CoA P450_Reductase Cytochrome P450 Reductase (CYP4G) Branched_Fatty_Acyl-CoA->P450_Reductase Oxidative Decarboxylation Branched_Alkane Branched Alkane Pheromone P450_Reductase->Branched_Alkane

Caption: Biosynthesis pathway of branched alkane pheromones in insects.

Signaling Pathway of Branched Alkane Pheromones

The perception of branched alkane pheromones in insects is a complex process that can involve both ionotropic and metabotropic signaling pathways. Upon entering the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound by a Pheromone-Binding Protein (PBP), which transports it to an olfactory receptor on the dendritic membrane of an olfactory sensory neuron.

Pheromone_Signaling_Pathway cluster_Extracellular Sensillum Lymph cluster_Membrane Neuronal Membrane cluster_Intracellular Olfactory Sensory Neuron cluster_Ionotropic Ionotropic Pathway cluster_Metabotropic Metabotropic Pathway Pheromone Branched Alkane Pheromone PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR/IR) PBP->OR Transport & Delivery Ion_Channel Ion Channel (Cation Influx) OR->Ion_Channel Direct Gating G_Protein G-Protein OR->G_Protein Activation Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Propagation to Brain Depolarization->Action_Potential Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Activation Ion_Channel2 Ion Channel (Cation Influx) Second_Messenger->Ion_Channel2 Gating Depolarization2 Depolarization Ion_Channel2->Depolarization2 Depolarization2->Action_Potential

Caption: Proposed signaling pathways for branched alkane pheromone perception.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating a new branched alkane pheromone follows a logical workflow, from initial observation to chemical identification and behavioral confirmation.

Pheromone_ID_Workflow A Behavioral Observation (e.g., Mating Behavior) B Cuticular Hydrocarbon Extraction A->B C GC-MS Analysis of Male vs. Female CHCs B->C D Identification of Female-Specific Branched Alkanes C->D E Chemical Synthesis of Candidate Pheromones D->E F Behavioral Bioassays with Synthetic Compounds E->F G Confirmation of Pheromone Activity F->G H Structure-Activity Relationship Studies G->H

Caption: Experimental workflow for pheromone identification and validation.

Conclusion

This initial literature review provides a foundational understanding of branched alkane pheromones for researchers and professionals in related fields. The presented data highlights the specificity of these chemical signals and the importance of precise structural features for their biological activity. The detailed experimental protocols offer a starting point for the investigation of these compounds, while the visualized pathways provide a conceptual framework for their biosynthesis and perception. Further research is needed to expand the quantitative understanding of structure-activity relationships across a wider range of species and to further elucidate the intricate molecular details of their signaling cascades. Such knowledge will be instrumental in the development of next-generation, environmentally benign pest management strategies that leverage the power of insect chemical communication.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2,7-dimethyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,7-dimethyloctane is a branched alkane with the molecular formula C12H26.[1][2] As a saturated hydrocarbon, it finds applications in fundamental chemical research, as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry, and potentially in the development of fuels and lubricants. The synthesis of such a sterically hindered alkane requires a robust and reliable method for carbon-carbon bond formation. The Grignard reaction is a powerful and versatile tool in organic synthesis for creating new C-C bonds.[3] This document outlines a detailed two-step protocol for the synthesis of this compound. The methodology involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by the deoxygenation of this intermediate to yield the final alkane product. This approach is widely applicable for the synthesis of complex alkanes.[3]

Reaction Scheme

The overall synthesis is a two-step process:

  • Step 1: Grignard Reaction. Formation of the tertiary alcohol, 3-ethyl-2,7-dimethyloctan-3-ol, by the reaction of isopentylmagnesium bromide with 3-pentanone (B124093).

  • Step 2: Deoxygenation. Reduction of the tertiary alcohol to the target alkane, this compound.

Chemical Equation for the Synthesis of this compound

Data Presentation

Table 1: Reactants and Their Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
1-Bromo-3-methylbutane (B150244)C5H11Br151.04Grignard Precursor
Magnesium TurningsMg24.31Reagent
3-PentanoneC5H10O86.13Electrophile
Anhydrous Diethyl Ether(C2H5)2O74.12Solvent
Hydrochloric AcidHCl36.46Quenching/Workup
Red PhosphorusP30.97Reducing Agent
Hydriodic AcidHI127.91Reducing Agent

Table 2: Product Specifications

PropertyValue
Product Name This compound
CAS Number62183-55-5[1][2][4]
Molecular FormulaC12H26[1][2][4]
Molecular Weight170.33 g/mol [1][4]
Boiling Point196 °C[4]
Density0.7546 g/cm³[4]
Refractive Index1.4229[4]
LogP4.49490[4]

Experimental Protocols

Part 1: Synthesis of 3-Ethyl-2,7-dimethyloctan-3-ol via Grignard Reaction

This protocol details the formation of the Grignard reagent, isopentylmagnesium bromide, and its subsequent reaction with 3-pentanone.

Materials:

  • Magnesium turnings

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • 3-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remainder of the 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

    • Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-ethyl-2,7-dimethyloctan-3-ol.

    • The crude alcohol can be purified by vacuum distillation.

Part 2: Deoxygenation of 3-Ethyl-2,7-dimethyloctan-3-ol

This protocol describes the reduction of the tertiary alcohol to the final alkane product.

Materials:

  • Crude 3-ethyl-2,7-dimethyloctan-3-ol

  • Red phosphorus

  • Concentrated hydriodic acid (57%)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Pentane (B18724) (or other suitable low-boiling alkane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place the crude 3-ethyl-2,7-dimethyloctan-3-ol (1.0 equivalent).

  • Reduction:

    • Carefully add red phosphorus (2.0 equivalents) to the alcohol.

    • Slowly add concentrated hydriodic acid (excess) to the mixture. The reaction is exothermic and may produce fumes, so it should be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully decant the liquid from the excess red phosphorus.

    • Wash the phosphorus with pentane and combine the organic layers.

    • Transfer the combined organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane by distillation.

  • Purification: The crude this compound can be purified by fractional distillation to obtain the final product.

Mandatory Visualization

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation start1 1-Bromo-3-methylbutane + Mg Turnings initiation Initiation (Iodine, Anhydrous Diethyl Ether) start1->initiation grignard_formation Isopentylmagnesium Bromide Formation initiation->grignard_formation ketone_addition Addition of 3-Pentanone grignard_formation->ketone_addition alkoxide_intermediate Magnesium Alkoxide Intermediate ketone_addition->alkoxide_intermediate workup1 Aqueous Workup (NH4Cl) alkoxide_intermediate->workup1 tertiary_alcohol 3-Ethyl-2,7-dimethyloctan-3-ol workup1->tertiary_alcohol start2 3-Ethyl-2,7-dimethyloctan-3-ol tertiary_alcohol->start2 reduction Reduction (Red P, HI) start2->reduction workup2 Aqueous Workup (NaHCO3) reduction->workup2 purification Purification (Distillation) workup2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol for GC-MS Analysis of Volatile Organic Compounds in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of volatile organic compounds (VOCs) in urine is a burgeoning field in clinical and diagnostic research, offering a non-invasive window into metabolic processes.[1][2] Urinary VOCs can serve as potential biomarkers for various physiological states, diseases such as cancer, and exposure to environmental toxins.[1][2] Gas chromatography-mass spectrometry (GC-MS) coupled with pre-concentration techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) provides a robust and sensitive platform for the profiling and quantification of these compounds.[1][3][4] This document provides detailed protocols for the analysis of VOCs in urine using GC-MS.

Experimental Protocols

Sample Collection and Storage

Proper sample handling is critical to preserve the integrity of the urinary volatilome.

  • Collection: Collect mid-stream first-morning urine in sterile, 100 mL polypropylene (B1209903) containers.[5]

  • Aliquoting: Immediately after collection, aliquot the urine into 15 mL glass vials with PTFE/silicone septa to minimize headspace and prevent contamination.[6] For quantitative analysis requiring internal standards, these can be added at the point of collection to account for analyte loss.[7]

  • Storage: Immediately freeze samples at -20°C or -80°C.[5][8] Long-term storage should be at temperatures below -20°C.[9]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can significantly alter the VOC profile.[8][9][10] If repeated analysis is necessary, prepare multiple aliquots during the initial processing.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction and pre-concentration of VOCs from the headspace of the urine sample.[1][3][4]

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) for broad analyte coverage).[11]

    • Heater/stirrer or water bath.

    • Autosampler for automated extraction and injection, or a manual SPME holder.

  • Procedure:

    • Thaw frozen urine samples on ice for approximately 90 minutes.[8]

    • Pipette 5-10 mL of urine into a 20 mL headspace vial.[5]

    • Matrix Modification (Optional but Recommended):

      • Salting out: Add NaCl (e.g., 3.6 g for a 10 mL sample) to increase the ionic strength of the sample, which promotes the partitioning of VOCs into the headspace.[5]

      • pH adjustment: Adjusting the sample pH can improve the extraction of certain classes of compounds. Acidification with H₂SO₄ has been shown to be effective for a broader range of VOCs.[4]

    • Tightly cap the vial.

    • Incubate the vial at a controlled temperature (e.g., 45°C) for a set period (e.g., 30 minutes) to allow for equilibration of VOCs in the headspace.[5]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 45 minutes) while maintaining the incubation temperature.[5]

    • After extraction, immediately desorb the fiber in the hot GC inlet.

Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

SBSE is another sensitive, solventless extraction technique that utilizes a magnetic stir bar coated with a sorbent phase (typically polydimethylsiloxane - PDMS) to extract analytes.[12][13]

  • Materials:

    • 20 mL glass vials.

    • PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness).[14]

    • Magnetic stirrer.

    • Thermal desorption unit (TDU) coupled to the GC-MS.

  • Procedure:

    • Thaw frozen urine samples on ice.

    • Place 10 mL of urine into a 20 mL glass vial.

    • Place the PDMS-coated stir bar into the vial.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at room temperature.[14]

    • After extraction, remove the stir bar with forceps, gently rinse with a small amount of deionized water, and dry with a lint-free tissue.[14]

    • Place the stir bar into a glass thermal desorption tube for analysis.

Workflow Diagram

GCMS_Workflow GC-MS Analysis of Urinary VOCs Workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_spme HS-SPME cluster_sbse SBSE cluster_analysis GC-MS Analysis cluster_data Data Processing Collect 1. Mid-stream Urine Collection Aliquot 2. Aliquot into Glass Vials Collect->Aliquot Store 3. Freeze at -80°C Aliquot->Store Thaw 4. Thaw Sample on Ice SPME_Add 5a. Add Urine to Vial (+/- NaCl, pH adjustment) Thaw->SPME_Add SBSE_Add 5b. Add Urine & Stir Bar to Vial Thaw->SBSE_Add SPME_Incubate 6a. Incubate & Equilibrate SPME_Add->SPME_Incubate SPME_Extract 7a. Expose SPME Fiber to Headspace SPME_Incubate->SPME_Extract Desorb 8. Thermal Desorption in GC Inlet SPME_Extract->Desorb SBSE_Extract 6b. Stir for Extraction SBSE_Add->SBSE_Extract SBSE_Rinse 7b. Rinse & Dry Stir Bar SBSE_Extract->SBSE_Rinse SBSE_Rinse->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Deconvolute 11. Peak Deconvolution Detect->Deconvolute Identify 12. Compound Identification (NIST Library) Deconvolute->Identify Quantify 13. Quantification & Statistical Analysis Identify->Quantify

Caption: Workflow for GC-MS analysis of urinary VOCs.

GC-MS Instrumentation Parameters

The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.

ParameterHS-SPMESBSE
Gas Chromatograph Agilent 7890A or equivalent[6]Agilent 6890 or equivalent[15]
Injection Mode SplitlessSplitless
Inlet Temperature 250 °C250 °C
SPME Desorption Time 1-5 minutes[5]N/A
TDU Desorption N/A250°C for 10 min, cryofocusing at -150°C[15]
Carrier Gas Helium (99.999%)Helium (99.999%)
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
GC Column Midpolar (e.g., Rxi-624Sil) or Non-polar (e.g., DB-5MS)Non-polar (e.g., HP-1)[15]
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25-1.4 µm film thickness30 m length, 0.25 mm ID, 1 µm film thickness[15]
Oven Program Initial 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 minInitial 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer Time-of-Flight (TOF) or QuadrupoleQuadrupole or TOF
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C230 °C
Quadrupole Temp. 150 °C150 °C
Mass Scan Range 35 - 350 m/z35 - 350 m/z
Data Acquisition Full ScanFull Scan

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of reported concentrations and limits of detection for selected VOCs in urine from healthy individuals.

Table 1: Concentrations of Selected VOCs in Urine of Healthy Volunteers

CompoundChemical ClassMedian Concentration (nmol L⁻¹)Concentration Range (nmol L⁻¹)
AcetoneKetone11,600-
2-ButanoneKetone--
2-PentanoneKetone--
4-HeptanoneKetone--
Dimethyl sulfideSulfur Compound--
Allyl methyl sulfideSulfur Compound0.55-
FuranHeterocyclic--
2-MethylfuranHeterocyclic--
(Data adapted from a study quantifying 16 volatiles in the urine of 19 healthy volunteers)[6][16]

Table 2: Limits of Detection (LODs) for Selected Urinary VOCs

CompoundLOD (nmol L⁻¹)Relative Standard Deviation (RSD)
Allyl methyl sulfide0.085-9%
Acetone1.05-9%
Furan1.05-9%
(Data obtained using HS-SPME-GC-SRI-TOF-MS)[16]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the analysis of volatile organic compounds in urine using GC-MS. Adherence to standardized procedures for sample collection, preparation, and analysis is crucial for obtaining reliable and reproducible results. The choice between HS-SPME and SBSE will depend on the specific analytes of interest and the required sensitivity. These methods, when properly validated, are powerful tools for biomarker discovery and metabolomic research.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Pheromone Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a revolutionary, solvent-free sample preparation technique that has become an indispensable tool in chemical ecology, particularly for the sampling and analysis of insect pheromones.[1] Pheromones are semiochemicals critical to insect communication, influencing mating, aggregation, and social behaviors.[2][3] The ability to accurately sample and quantify these compounds, often present in trace amounts, is vital for developing sustainable pest management strategies and for fundamental research in insect behavior and drug discovery.[2][3]

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate volatile and semi-volatile organic compounds from a sample matrix.[1] The fiber is then directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption and analysis, typically coupled with mass spectrometry (MS) for definitive identification and quantification.[1][2] Key advantages of SPME in pheromone research include its high sensitivity, versatility for both in vivo and in vitro sampling, and its non-destructive nature, which allows for repeated measurements from the same living organism.[1]

SPME Sampling Modes for Pheromones

There are two primary modes for SPME-based pheromone sampling, the choice of which depends on the volatility of the target compounds and the nature of the sample.

  • Headspace SPME (HS-SPME): This is the most common method for volatile pheromones.[1] The SPME fiber is exposed to the vapor phase (headspace) above the sample, such as a live insect in a sealed container or an excised pheromone gland.[1] This non-invasive technique captures the blend of compounds as they are naturally emitted.[1]

  • Direct Immersion/Direct Contact SPME (DI-SPME/DC-SPME): In this mode, the fiber is brought into direct contact with the sample surface. For pheromone research, this may involve gently rubbing the fiber on an insect's cuticle or pheromone gland.[1] This approach is particularly effective for less volatile, contact-based pheromones like cuticular hydrocarbons.[1]

Data Presentation: Quantitative Analysis

The selection of the SPME fiber is critical for the successful extraction of pheromones and is dependent on the polarity and volatility of the target analytes. The following tables provide a summary of common SPME fibers and quantitative data from various pheromone studies.

Table 1: SPME Fiber Selection Guide for Pheromone Analysis

Fiber Coating MaterialPolarityRecommended For
100 µm Polydimethylsiloxane (PDMS)Non-polarGeneral purpose for volatile and non-polar compounds.
7 µm Polydimethylsiloxane (PDMS)Non-polarHigher molecular weight, less volatile compounds like cuticular hydrocarbons.[1]
85 µm Polyacrylate (PA)PolarPolar analytes.[1]
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarVolatile polar analytes such as alcohols and amines.[1]
75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)BipolarTrace-level analysis of very volatile compounds.[1]
50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarBroad range of analytes with varying polarities and molecular weights.[1][4]

Table 2: Quantitative Pheromone Analysis using SPME

Insect SpeciesPheromone Component(s)Sampling MethodAmount Detected/Released
Holocacista capensis (Leafminer Moth)(Z)-5-tetradecenal, (Z)-7-tetradecenal, (Z)-9-hexadecenalHS-SPME from calling females1.1 ng, 2.9 ng, and 0.4 ng, respectively[5]
Heliothis subflexa (Moth)11 components including Z11-16:AldVolatiles collected from calling femalesTotal emission rate of 153 ng/female/hour[6]
Lobesia botrana (Grapevine Moth)(E,Z)-7,9-dodecadien-1-yl acetate, (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecen-1-yl acetateHS-SPME from grapesLOD: 0.06-0.42 µg/Kg; LOQ: 0.21-1.39 µg/Kg[7]
Cydia pomonella (Codling Moth)CodlemoneHS-SPME from dispensersRelease Rate: 6.7 - 33.4 µ g/week [1]
Scapanes australis (Rhinoceros Beetle)2-butanol, 3-hydroxy-2-butanone, 2,3-butanediolHS-SPME from live males84:12:4 ratio[8]

Experimental Protocols

The following protocols provide a generalized framework for pheromone sampling using SPME. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for achieving the best results for a specific application.[1]

Protocol 1: Headspace SPME (HS-SPME) of Volatile Pheromones from Live Insects

This protocol describes a non-invasive method for collecting airborne pheromones.

Materials:

  • SPME fiber assembly (e.g., 75 µm CAR/PDMS for volatile compounds).[1]

  • Glass vials of an appropriate size with PTFE-lined septa.

  • Heating block or water bath (optional).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injection port at a specified temperature.

  • Sample Preparation: Place the live insect(s) into a clean glass vial. The size of the vial should be appropriate to the insect to minimize headspace volume.

  • Extraction:

    • Seal the vial with the PTFE-lined septum cap.

    • Allow the system to equilibrate for a predetermined time (e.g., 10-30 minutes). Gentle heating (e.g., 30-60°C) can be applied to facilitate the release of volatiles, but care must be taken not to stress the insect.[1][3]

    • Carefully insert the SPME fiber through the septum into the headspace above the insect, ensuring the fiber does not make contact.[1]

    • Expose the fiber for a predetermined extraction time (e.g., 15-60 minutes). This time should be optimized based on the target analytes and their expected concentration.[1]

  • Desorption and Analysis:

    • After extraction, retract the fiber into its needle and immediately insert it into the heated injection port of the GC-MS.

    • Expose the fiber to desorb the collected analytes onto the GC column. Desorption time and temperature depend on the fiber type and analytes (e.g., 250°C for 2-5 minutes).[1][3]

    • Initiate the GC-MS analysis.

Example GC-MS Parameters:

  • Injector: Splitless mode, 250°C.[1]

  • Column: TG-5SilMS (or similar), 30 m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.[1]

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[1]

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.[9]

  • Mass Range: m/z 40-500.[1]

Protocol 2: Direct Contact SPME (DC-SPME) of Cuticular Pheromones

This protocol is suited for less volatile, surface-bound pheromones.

Materials:

  • SPME fiber assembly (e.g., 7 µm or 100 µm PDMS).[1]

  • Stereomicroscope for precise application.

  • GC-MS system.

Procedure:

  • Fiber Conditioning: Condition the SPME fiber as described in Protocol 1.

  • Sample Preparation: Immobilize the insect, for example, by chilling.

  • Extraction:

    • Under a stereomicroscope, gently extend the SPME fiber from its holder.

    • Carefully rub the exposed fiber onto the specific body part of the insect where the pheromone is secreted (e.g., cuticle, specific glands) for a defined period (e.g., 30-60 seconds).

  • Desorption and Analysis:

    • Immediately retract the fiber and insert it into the GC-MS injection port for thermal desorption.

    • Use GC-MS parameters similar to those in Protocol 1, with potential adjustments to the temperature program based on the expected volatility of the analytes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for pheromone analysis using SPME.

SPME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition_Fiber Condition SPME Fiber Prepare_Sample Prepare Insect Sample (e.g., place in vial) Expose_Fiber Expose Fiber (Headspace or Direct Contact) Prepare_Sample->Expose_Fiber Equilibrate Equilibrate for Optimized Time Expose_Fiber->Equilibrate Desorb Desorb Fiber in GC Injector Equilibrate->Desorb GCMS GC-MS Analysis Desorb->GCMS Data_Processing Data Processing and Identification GCMS->Data_Processing

SPME-GC-MS workflow for pheromone analysis.
Pheromone Signaling Pathway

This diagram provides a simplified overview of the initial steps in pheromone perception at the insect antenna.

Pheromone_Signaling cluster_sensillum Antennal Sensillum Lymph Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP binds to PBP_Complex PBP-Pheromone Complex PBP->PBP_Complex Receptor Pheromone Receptor (PR) on Olfactory Neuron PBP_Complex->Receptor delivers to Neuron Signal Transduction Cascade Receptor->Neuron activates

Simplified pheromone reception and signaling cascade.

References

Purification of 3-Ethyl-2,7-dimethyloctane from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,7-dimethyloctane is a branched alkane and a volatile organic compound (VOC) that has been identified as a urinary sex pheromone in male mice.[1] Its role as a pheromone and potential biomarker necessitates robust and reliable methods for its purification and quantification from complex biological matrices. This document provides detailed application notes and protocols for the extraction and analysis of this compound from various biological samples, including blood, urine, and tissue. The methodologies described are primarily based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a highly sensitive and solvent-free technique for VOC analysis.[2][3]

Principle of Purification

The primary technique for isolating this compound, a volatile compound, from non-volatile biological matrices is headspace solid-phase microextraction (HS-SPME). This method involves the partitioning of analytes from the sample matrix into the headspace of a sealed vial and subsequent adsorption onto a coated fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed for separation and detection.[3][4]

Key Advantages of HS-SPME:

  • Solvent-free: Eliminates the need for organic solvents, making it an environmentally friendly and safer technique.[3]

  • High Sensitivity: Capable of detecting trace levels of VOCs, often in the parts-per-trillion range.[4][5]

  • Simplicity and Automation: Combines sampling, extraction, and concentration into a single step, which can be easily automated.[2][6]

  • Versatility: Applicable to a wide range of biological samples, including blood, urine, and tissue.[7]

Experimental Workflow

The overall workflow for the purification and analysis of this compound from biological samples is depicted below.

Purification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Biological Sample (Blood, Urine, Tissue) Homogenization Homogenization (for tissue samples) Incubation Incubation & Equilibration SampleCollection->Incubation VialTransfer Transfer to Headspace Vial SPME HS-SPME (Analyte Adsorption) Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis (Separation & Detection) Desorption->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: General workflow for the purification and analysis of this compound.

Detailed Protocols

Materials and Reagents
  • Biological Samples: Whole blood, urine, or tissue.

  • Headspace Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • SPME Fiber Assembly: Fused-silica fiber coated with a suitable stationary phase. For non-polar analytes like this compound, a polydimethylsiloxane (B3030410) (PDMS) coating is recommended.[2]

  • Internal Standard: A deuterated or C13-labeled analog of a similar alkane, if available, for accurate quantification.

  • Reagents for Sample Preparation (if necessary):

    • Anticoagulant (e.g., EDTA) for blood samples.

    • Sodium chloride (NaCl) to increase the ionic strength of the sample and enhance analyte partitioning into the headspace.

    • Acids (e.g., H₂SO₄) or bases (e.g., NaOH) for pH adjustment of urine samples to optimize VOC extraction.[8][9]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., non-polar, such as a 5% phenyl-methylpolysiloxane column).

Sample Preparation

3.2.1. Blood Samples

  • Collect whole blood in tubes containing an anticoagulant.

  • Transfer a precise volume (e.g., 1-3 mL) of the blood sample into a headspace vial.[4]

  • (Optional) Add a saturated solution of NaCl to enhance the release of VOCs.

  • Immediately seal the vial with the screw cap.

3.2.2. Urine Samples

  • Collect urine samples in sterile containers.

  • Transfer a specific volume (e.g., 1-5 mL) of urine into a headspace vial.

  • For optimal results, adjust the pH of the sample. Acidification with sulfuric acid has been shown to increase the number of detectable VOCs.[8][9] A recommended final concentration is 0.42 M H₂SO₄.[9]

  • (Optional) Add NaCl to increase the ionic strength.

  • Seal the vial tightly.

3.2.3. Tissue Samples

  • Excise the tissue of interest and freeze it immediately in liquid nitrogen to prevent degradation.[10]

  • Homogenize a weighed amount of the frozen tissue in a suitable buffer or water.

  • Transfer the homogenate to a headspace vial.

  • (Optional) Add NaCl.

  • Seal the vial.

HS-SPME Procedure
  • Place the sealed headspace vial in a heating block or the autosampler of the GC system.

  • Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 10-30 minutes) to adsorb the VOCs.[2]

  • Retract the fiber into the needle and immediately transfer it to the GC injector.

GC-MS Analysis
  • Inject the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes.[2]

  • Separate the desorbed compounds on the GC column using a suitable temperature program.

  • Detect the eluted compounds using a mass spectrometer, typically in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[4]

Identification of this compound:

Identification can be challenging for branched alkanes due to similar mass spectra among isomers.[11] Confirmation should be based on:

  • Mass Spectrum: Comparison of the obtained electron ionization (EI) mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Kovats Retention Index (RI): Comparison of the RI of the analyte with a known standard or literature value. The experimental Kovats RI for this compound on a semi-standard non-polar column is approximately 1180.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of VOCs in biological samples using HS-SPME-GC-MS. These values can be considered as target parameters for the analysis of this compound.

ParameterBloodUrineTissue
Limit of Detection (LOD) 0.005 - 0.12 µg/L[5]Analyte dependentAnalyte dependent
Linear Range Spans three orders of magnitude[5]Analyte dependentAnalyte dependent
Precision (RSD%) < 5%[2]< 15%< 15%
Recovery > 90% for similar compounds> 85% for similar compounds> 80% for similar compounds

Signaling Pathways and Logical Relationships

While this compound is identified as a pheromone, its specific signaling pathway in the context of biological samples is primarily related to its biosynthesis and excretion. The analytical workflow, however, follows a clear logical progression.

Analytical_Logic Start Biological Sample Containing This compound SamplePrep Sample Preparation (Matrix Modification) Start->SamplePrep Equilibration Headspace Equilibration (Analyte Volatilization) SamplePrep->Equilibration Extraction SPME Fiber Adsorption (Analyte Concentration) Equilibration->Extraction Desorption Thermal Desorption (Analyte Introduction) Extraction->Desorption Separation Gas Chromatography (Component Separation) Desorption->Separation Detection Mass Spectrometry (Analyte Identification & Quantification) Separation->Detection Result Quantitative Result Detection->Result

Figure 2: Logical flow of the analytical protocol.

The purification of this compound from biological samples is effectively achieved using headspace solid-phase microextraction followed by gas chromatography-mass spectrometry. This approach offers high sensitivity, requires minimal sample preparation, and is environmentally friendly. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the fields of chemical ecology, biomarker discovery, and drug development. Careful optimization of parameters such as SPME fiber coating, extraction time, and temperature is crucial for achieving the best analytical performance.

References

Analytical standards for the quantification of 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantification of 3-Ethyl-2,7-dimethyloctane

Introduction

This compound is a branched-chain alkane identified as a volatile organic compound (VOC).[1] It notably serves as a urinary sex pheromone in male mice (Mus musculus), playing a role in chemical communication.[1] Accurate quantification of this compound in biological matrices, such as urine, is essential for research in chemical ecology, animal behavior, and physiology. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile compounds.

Target Audience: This document is intended for researchers, scientists, and professionals in drug development and related fields with experience in analytical chemistry.

Experimental Protocols

A reliable method for the quantification of this compound in a biological matrix like urine involves headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. HS-SPME is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample.

Protocol: Quantification of this compound in Urine by HS-SPME-GC-MS

1. Materials and Reagents

  • Analytical Standard: this compound (CAS No. 62183-55-5)

  • Internal Standard (IS): A suitable deuterated alkane or a non-endogenous branched alkane, such as n-Dodecane-d26 or another appropriate standard.

  • Solvents: Methanol (B129727) (HPLC grade or higher), Hexane (HPLC grade or higher)

  • Reagents: Sodium chloride (NaCl), ACS grade

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile alkanes.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Urine Samples: Collected and stored at -80°C until analysis.

2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Spiking Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a 20 mL headspace vial, combine:

    • 5 mL of the urine supernatant.

    • 1.5 g of NaCl (to increase the ionic strength and promote the release of volatiles).

    • 50 µL of the 10 µg/mL IS spiking solution.

  • Immediately cap the vial tightly.

  • Vortex the vial for 30 seconds.

4. HS-SPME Procedure

  • Place the prepared sample vials in a heated autosampler tray or a heating block set to 60°C.

  • Equilibrate the sample for 15 minutes at 60°C.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C for extraction.

  • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Inlet: Splitless mode, 250°C. Desorption time: 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Scan mode (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

    • SIM Ions for this compound: Based on its mass spectrum, characteristic ions would be selected (e.g., m/z 43, 57, 71, 85, and the molecular ion if observable). The NIST WebBook provides a reference mass spectrum.[2]

Data Presentation

Quantitative data for a validated analytical method should be presented clearly. The following table outlines typical validation parameters for the quantification of a volatile organic compound like this compound. Please note: The values in this table are representative and should be determined experimentally during method validation.

ParameterTypical Expected ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve.
Calibration Range 1 - 1000 ng/mLThe range of concentrations over which the method is linear.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.
Selectivity No interfering peaks at the retention time of the analyte and IS.The ability of the method to differentiate and quantify the analyte in the presence of other components.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of this compound in urine samples.

workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifuge Centrifugation urine_sample->centrifuge supernatant Supernatant Transfer centrifuge->supernatant add_reagents Add NaCl & Internal Standard supernatant->add_reagents equilibration Equilibration at 60°C add_reagents->equilibration standards Prepare Calibration Standards standards->equilibration For Calibration Curve extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for this compound quantification.

Signaling Pathway

As this compound is primarily known as an exogenously released pheromone, a classical intracellular signaling pathway is not applicable. The "pathway" is one of chemical communication between individuals. The following diagram illustrates this logical relationship.

pheromone_pathway cluster_sender Signal Sender (Male Mouse) cluster_receiver Signal Receiver (Female Mouse) urine Urine Production pheromone_release Release of this compound urine->pheromone_release detection Olfactory Detection pheromone_release->detection Chemical Signal vomeronasal Vomeronasal Organ detection->vomeronasal brain Signal Transduction to Brain vomeronasal->brain behavior Behavioral Response brain->behavior

Caption: Pheromonal communication pathway.

References

Application Notes & Protocols: A Step-by-Step Guide to Identifying Volatile Pheromones in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pheromones are chemical signals that trigger innate behavioral and physiological responses in members of the same species.[1][2] In rodents, these signals are crucial for a variety of social and reproductive behaviors, including territory marking, individual recognition, and mate selection.[1][3] Volatile pheromones, which are transmitted through the air, are detected by the main olfactory epithelium and the vomeronasal organ (VNO), initiating a cascade of neural signals that lead to specific responses.[1][2][4] Identifying these compounds is a critical step in understanding rodent biology and can have applications in pest control, animal behavior research, and the development of novel therapeutics targeting social behaviors. This guide provides a detailed, step-by-step protocol for the collection, identification, and validation of volatile pheromones in rodents.

Section 1: Experimental Workflow Overview

The identification of volatile pheromones is a multi-stage process that begins with the collection of samples from a source animal, followed by chemical analysis to identify candidate compounds, and finally, bioassays to confirm their biological activity.

Pheromone Identification Workflow cluster_collection Step 1: Sample Collection cluster_analysis Step 2: Chemical Analysis cluster_validation Step 3: Bio-Validation cluster_confirmation Step 4: Confirmation SampleSource Rodent Source (e.g., Urine, Scent Glands) Collection Volatile Collection (SPME, Headspace) SampleSource->Collection GCMS GC-MS Analysis Collection->GCMS DataProcessing Data Processing (Compound ID) GCMS->DataProcessing Synthesis Chemical Synthesis of Candidates DataProcessing->Synthesis Bioassay Behavioral Bioassays Synthesis->Bioassay Confirmation Pheromone Confirmation Bioassay->Confirmation

Caption: Overall workflow for volatile pheromone identification.

Section 2: Sample Collection Protocols

The accurate collection of volatile compounds is the most critical step in the identification process.[5] The choice of method depends on the source of the pheromones (e.g., urine, feces, glandular secretions) and the specific research question.[6]

Protocol 2.1: Urine Collection

Rodent urine is a primary source of pheromonal cues.[3][7]

  • Method 1: Metabolic Cages:

    • House individual rodents in metabolic cages designed to separate urine and feces.

    • Collect urine in a chilled container to minimize degradation of volatile compounds.

    • Pool samples from multiple individuals if necessary to obtain sufficient volume.

    • Immediately after collection, screen the samples through a fine mesh (e.g., cheesecloth) and store at -20°C or lower until analysis.[7]

  • Method 2: Manual Bladder Compression:

    • Gently restrain the rodent in a supine position.

    • Apply firm, non-traumatic pressure to the supra-pubic region to induce urination.[8]

    • Collect the urine sample directly into a vial or capillary tube.[8] This method is suitable for obtaining small, fresh samples.[8]

Protocol 2.2: Volatile Compound Trapping
  • Method 1: Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to absorb or adsorb volatile and semi-volatile compounds from the sample's headspace.[9][10]

    • Sample Preparation: Place the collected sample (e.g., 100-200 µL of urine) into a headspace vial.[11] For solid samples like bedding, place them directly into the vial.

    • Incubation: Seal the vial and place it in an autosampler or heating block. Pre-incubate the vial for a set time and temperature (e.g., 10 minutes at 50°C) with agitation to allow volatiles to equilibrate in the headspace.[11]

    • Extraction: Insert the SPME fiber into the vial's headspace, exposing it to the volatile compounds for a defined period (e.g., 30 minutes at 50°C).[11][12]

    • Desorption: Retract the fiber and immediately introduce it into the heated injection port of the Gas Chromatograph (GC) for thermal desorption of the trapped analytes.[13]

  • Method 2: Dynamic Headspace Trapping (Purge and Trap): This technique involves bubbling an inert gas through the sample to strip volatile compounds, which are then collected on an adsorbent trap.[14]

    • Place the sample in a specialized purging vessel.

    • Heat the sample to a controlled temperature to increase the volatility of the target compounds.

    • Purge the sample with a high-purity inert gas (e.g., helium or nitrogen) for a specified time.

    • The gas stream carries the volatiles through a trap containing an adsorbent material (e.g., Tenax®, charcoal).

    • After trapping, the adsorbent tube is heated, and the desorbed compounds are transferred to the GC-MS for analysis.

Section 3: Chemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile organic compounds in a complex mixture.[5][15]

Protocol 3.1: GC-MS Analysis
  • Instrument Setup:

    • Injector: Use a split/splitless inlet. For SPME, operate in splitless mode at a high temperature (e.g., 250°C) to ensure complete desorption from the fiber.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-550.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify individual peaks in the chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST, Wiley) for tentative identification.[7]

    • Confirm the identity of candidate compounds by comparing their retention times and mass spectra with those of authentic chemical standards.

Data Presentation: GC-MS Parameters and Identified Compounds

The following tables summarize typical GC-MS parameters and a list of volatile compounds previously identified in mouse urine.

Table 1: Example GC-MS Operating Parameters

ParameterSetting
Injector Type Split/splitless
Injector Temp. 250°C
Injection Mode Splitless (for SPME)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.0 mL/min
Oven Program 40°C (2 min), ramp 10°C/min to 280°C (5 min)
MS Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-550

Table 2: Examples of Volatile Compounds Identified in Mouse Urine [7][12]

CompoundRetention Time (min)Function (if known)
2-heptanone~7.5Social interaction pheromone
α-farnesene~15.2Social interaction pheromone
β-farnesene~15.5Social interaction pheromone
2-sec-butyl-4,5-dihydrothiazole~11.8Alarm pheromone
Dehydro-exo-brevicomin-Aggression-promoting pheromone
3,4-dehydro-exo-brevicomin-Male dominance signal

Section 4: Biological Validation

Identifying a compound with GC-MS is not sufficient to classify it as a pheromone. Its biological activity must be confirmed through behavioral bioassays.[12] This involves synthesizing the candidate compound and testing its effect on a recipient animal's behavior.

Bio-Validation Logic cluster_hypothesis Hypothesis Generation cluster_testing Experimental Testing cluster_analysis Data Analysis & Conclusion GCMS_ID Candidate Compound Identified (GC-MS) Synthesis Synthesize Pure Candidate Compound GCMS_ID->Synthesis Behavioral_Test Behavioral Assay (e.g., FUST, Social Choice) Synthesis->Behavioral_Test Stats Statistical Analysis (Candidate vs. Control) Behavioral_Test->Stats Control Control Stimulus (Solvent only) Control->Behavioral_Test Conclusion Conclusion: Biologically Active? Stats->Conclusion

Caption: Logical steps for the biological validation of a candidate pheromone.

Protocol 4.1: Chemical Synthesis

Candidate pheromones must be chemically synthesized to obtain a pure sample for bioassays.[16][17] This step is crucial to ensure that the observed behavioral effect is due to the specific compound and not a co-eluting contaminant from the original biological sample. The synthesis route will depend on the chemical structure of the target molecule.

Protocol 4.2: Behavioral Bioassays

Behavioral tests are designed to measure a specific response, such as attraction, aggression, or fear.[18][19] All tests should be performed blind to the experimental condition and video-recorded for later analysis by automated tracking software or a trained observer.[20]

  • Female Urine Sniffing Test (FUST): This test measures reward-seeking and chemo-investigatory behavior in male rodents.[21][22]

    • Habituate a male mouse to a clean test cage.

    • Present a cotton-tipped applicator dipped in a control substance (e.g., water or solvent) for a set period (e.g., 3 minutes).

    • After an interval (e.g., 45 minutes), present a second applicator dipped in the test substance (e.g., synthetic pheromone diluted in solvent).[21]

    • Measure the cumulative time the animal spends sniffing each applicator. A significant increase in sniffing time for the test substance indicates attraction.[21]

  • Three-Chamber Social Choice Test: This assay assesses sociability and preference for social novelty.[18][19]

    • The apparatus consists of three interconnected chambers.

    • In the first phase (sociability), place the test mouse in the center chamber and allow it to explore all three chambers, one of which contains a novel "stranger" mouse in a wire cup, while the other contains an empty cup.

    • To test for pheromone preference, a cotton swab with the synthetic pheromone can be placed in one side chamber and a control swab in the other.

    • Measure the time spent in each chamber and the time spent sniffing each cup/swab.

  • Anxiety and Fear-Related Assays (for Alarm Pheromones):

    • Open Field Test: Monitor behaviors like freezing, locomotion, and time spent in the center versus the periphery of an open arena. An increase in freezing or thigmotaxis (wall-hugging) can indicate an anxiety-like response.[2]

    • Acoustic Startle Response: Measure the startle reflex in response to a loud acoustic stimulus. Anxiogenic compounds can enhance the startle response.[23]

Data Presentation: Behavioral Assay Results

Table 3: Example Data from a Female Urine Sniffing Test (FUST)

Animal IDTime Sniffing Control (s)Time Sniffing Pheromone X (s)
Mouse 115.245.8
Mouse 218.152.3
Mouse 312.539.9
Mouse 420.355.1
Mean ± SEM 16.5 ± 1.7 48.3 ± 3.4
p-value \multicolumn{2}{c

Note: Data are hypothetical and for illustrative purposes.

Section 5: Pheromone Signaling Pathway

Volatile pheromones are detected by sensory neurons in the nasal cavity, which triggers a neural circuit leading to a behavioral output.

Pheromone Signaling Pathway cluster_detection Sensory Detection cluster_processing Brain Processing cluster_output Behavioral Output Pheromone Volatile Pheromone MOE Main Olfactory Epithelium (MOE) Pheromone->MOE VNO Vomeronasal Organ (VNO) Pheromone->VNO MOB Main Olfactory Bulb (MOB) MOE->MOB AOB Accessory Olfactory Bulb (AOB) VNO->AOB Amygdala Amygdala MOB->Amygdala AOB->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus Behavior Innate Behavior (e.g., Aggression, Mating) Hypothalamus->Behavior

Caption: Simplified neural pathway from pheromone detection to behavior.

Conclusion: The identification of volatile pheromones in rodents is a rigorous process that combines sophisticated analytical chemistry with carefully designed behavioral neuroscience. By following the protocols outlined in this guide, researchers can systematically isolate and validate these powerful chemical signals, contributing to a deeper understanding of animal communication and social behavior.

References

Application of 3-Ethyl-2,7-dimethyloctane in Chemical Ecology Studies: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

While 3-Ethyl-2,7-dimethyloctane is a known urinary sex pheromone in male mice, its role in insect chemical ecology has not been explicitly documented in scientific literature.[1] This document presents a hypothetical framework for investigating the potential semiochemical activity of this compound in insects. The proposed application notes and protocols are based on established methodologies for studying the effects of volatile organic compounds (VOCs) on insect behavior and physiology. This framework is intended to guide researchers in exploring the potential of this and other branched alkanes as novel agents in pest management or for a deeper understanding of insect communication.

Introduction

Chemical communication is a cornerstone of insect behavior, influencing mating, foraging, oviposition, and aggregation.[2][3] Volatile organic compounds (VOCs), including a diverse array of hydrocarbons, serve as the language in these interactions. Branched alkanes, in particular, are known components of insect cuticular hydrocarbons and can act as contact pheromones or kairomones.[4] Given the structural similarities of this compound to other behaviorally active compounds, it is plausible that it could elicit behavioral or physiological responses in certain insect species.

This document outlines a systematic approach to evaluate the potential of this compound as an insect semiochemical. The proposed experiments are designed to screen for attraction, repulsion, or other behavioral modifications, and to assess the sensitivity of the insect's olfactory system to this compound.

Hypothetical Applications in Insect Chemical Ecology

Based on the known roles of similar branched alkanes, this compound could potentially function as:

  • An Attractant: For species that use similar compounds for locating mates, hosts, or aggregation sites.

  • A Repellent: As a non-host volatile or an indicator of competition or predation.

  • A Synergist or Antagonist: Modifying the response of an insect to a known pheromone or host plant volatile blend.

  • An Oviposition Deterrent: Signaling an unsuitable site for egg-laying.

Experimental Protocols

The following protocols describe standard methods in chemical ecology for assessing the behavioral and physiological responses of insects to volatile compounds.

Behavioral assays are fundamental to determining the role of a semiochemical.[5] The choice of assay depends on the target insect and the specific behavior being investigated.

3.1.1. Y-Tube Olfactometer Assay for Attraction/Repulsion

This assay is a standard method for determining the preference of an insect between two odor sources.

  • Objective: To assess whether this compound is attractive or repellent to the target insect species.

  • Materials:

    • Glass Y-tube olfactometer

    • Air pump and flow meters

    • Charcoal-filtered and humidified air source

    • Odor sources: this compound (dissolved in a suitable solvent, e.g., hexane) applied to filter paper, and a solvent control.

    • Test insects (e.g., adult moths, beetles, or aphids).

  • Procedure:

    • Prepare the odor sources by applying a known concentration of this compound solution to a filter paper strip and allowing the solvent to evaporate. A second filter paper with only the solvent serves as the control.

    • Place the odor source and the control in the respective arms of the olfactometer.

    • Introduce a single insect at the base of the Y-tube.

    • Record the first choice of the insect (which arm it enters) and the time spent in each arm over a set period (e.g., 5-10 minutes).

    • Repeat with a sufficient number of individuals to allow for statistical analysis.

    • Rotate the arms of the olfactometer periodically to avoid positional bias.

3.1.2. Wind Tunnel Assay for Flight Behavior

A wind tunnel allows for the study of longer-range orientation and flight behavior in response to an odor plume.

  • Objective: To observe and quantify the upwind flight response of flying insects to a plume of this compound.

  • Materials:

    • Glass or acrylic wind tunnel with a fan to generate a laminar airflow.

    • Odor source dispenser (e.g., filter paper, rubber septum).

    • Release platform for the insects.

    • Video recording equipment.

  • Procedure:

    • Establish a consistent airflow in the wind tunnel.

    • Place the odor source at the upwind end of the tunnel.

    • Release individual insects onto the platform at the downwind end.

    • Record the flight path, including takeoff, upwind flight, casting, and landing at the source.

    • Analyze the video recordings to quantify flight parameters (e.g., flight speed, turning frequency).

Electrophysiology measures the response of the insect's olfactory system to chemical stimuli.

3.2.1. Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odor puff, indicating the overall sensitivity of the antenna to the compound.[6]

  • Objective: To determine if the antennae of the target insect species can detect this compound.

  • Materials:

    • EAG system (micromanipulators, electrodes, amplifier, data acquisition software).

    • Dissected insect antenna.

    • Stimulus delivery system (puffing purified air over an odor source).

    • Odor cartridges containing different concentrations of this compound.

  • Procedure:

    • Excise an antenna from a live insect and mount it between two electrodes.

    • Deliver a puff of air passed over the solvent control to establish a baseline response.

    • Deliver puffs of air containing different concentrations of this compound.

    • Record the amplitude of the resulting depolarization (EAG response).

    • Compare the responses to the test compound with those to a known standard (e.g., a general green leaf volatile like hexanal) and the solvent control.[7]

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Y-Tube Olfactometer Choice Test Results

Insect SpeciesTreatment (vs. Control)NChose Treatment (%)Chose Control (%)No Choice (%)P-value
Spodoptera littoralis1 µg this compound5048520> 0.05
Tribolium castaneum1 µg this compound5072280< 0.01
Aphis gossypii1 µg this compound5030700< 0.05

Table 2: Hypothetical Electroantennogram (EAG) Responses

Insect SpeciesCompound (1 µg)Mean EAG Response (mV) ± SE
Spodoptera littoralisHexane (Control)0.1 ± 0.02
This compound0.3 ± 0.05
(Z)-3-Hexenyl acetate1.2 ± 0.15
Tribolium castaneumHexane (Control)0.08 ± 0.01
This compound0.9 ± 0.11
Aggregation Pheromone1.5 ± 0.20

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and replication of the protocols.

Experimental_Workflow_Behavioral_Assay cluster_prep Preparation cluster_assay Behavioral Assay cluster_data Data Collection & Analysis prep_compound Prepare this compound and Control Solutions prep_insects Acclimate Test Insects olfactometer Y-Tube Olfactometer Assay prep_compound->olfactometer wind_tunnel Wind Tunnel Assay prep_compound->wind_tunnel prep_insects->olfactometer prep_insects->wind_tunnel data_collection Record Choices and Flight Paths olfactometer->data_collection wind_tunnel->data_collection stat_analysis Statistical Analysis (e.g., Chi-square, t-test) data_collection->stat_analysis conclusion conclusion stat_analysis->conclusion Draw Conclusions on Behavioral Effect

Caption: Workflow for Behavioral Assays.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording EAG Recording cluster_analysis Data Analysis prep_antenna Dissect and Mount Insect Antenna deliver_control Deliver Solvent Control Puff prep_antenna->deliver_control prep_stimuli Prepare Odor Cartridges (Compound and Control) prep_stimuli->deliver_control deliver_stimulus Deliver this compound Puff deliver_control->deliver_stimulus Establish Baseline record_response Record EAG Signal deliver_stimulus->record_response measure_amplitude Measure Response Amplitude record_response->measure_amplitude compare_responses Compare to Control and Standard measure_amplitude->compare_responses conclusion conclusion compare_responses->conclusion Determine Olfactory Sensitivity

Caption: Workflow for Electroantennography (EAG).

Conclusion

The application of this compound in insect chemical ecology remains an unexplored area. The hypothetical framework provided here offers a starting point for investigating its potential as a semiochemical. By employing standard behavioral and electrophysiological techniques, researchers can systematically evaluate its effects on various insect species. Such studies could not only uncover novel aspects of insect communication but also pave the way for the development of new, environmentally friendly pest management strategies.

References

Unveiling the Volatile Signature: Protocols for Isolating and Identifying Urinary Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed methodologies for the isolation and identification of volatile organic compounds (VOCs) in human urine, a field of growing interest for non-invasive disease diagnostics and monitoring therapeutic efficacy. The protocols outlined are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample collection to data analysis. The primary focus is on the widely adopted headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique.

Introduction

Urinary VOCs are metabolic end-products that can reflect the physiological or pathophysiological state of an individual. Their analysis is a promising avenue for the discovery of biomarkers for various conditions, including cancers and metabolic disorders.[1] The complexity of the urinary matrix and the low concentrations of many VOCs necessitate sensitive and standardized methods for their isolation and identification.[2] This document details optimized protocols for HS-SPME-GC-MS analysis, along with insights into data interpretation.

Experimental Workflow Overview

The general workflow for urinary VOC analysis involves several key stages, from sample handling to the final identification of compounds. Each step is critical for obtaining reliable and reproducible results.

Urinary VOC Analysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Urine Sample Collection SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Immediate Freezing SamplePrep Sample Preparation (Thawing, Aliquoting, pH adjustment) SampleStorage->SamplePrep HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) SamplePrep->HS_SPME VOC Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GCMS VOC Desorption & Analysis DataProcessing Data Processing (Deconvolution, Alignment) GCMS->DataProcessing StatisticalAnalysis Statistical Analysis (Biomarker Discovery) DataProcessing->StatisticalAnalysis CompoundID Compound Identification (Database Matching) StatisticalAnalysis->CompoundID

Caption: General workflow for urinary VOC analysis.

Quantitative Data Summary

The efficiency of VOC extraction and the number of identified compounds can vary significantly depending on the chosen methodology. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Sample Preparation Methods on VOC Detection

Sample Preparation MethodKey ParametersAverage Number of VOCs DetectedReference
Acidification (H₂SO₄)1 mL urine + 0.2 mL of 2.5 M H₂SO₄ in 10 mL vial33.5[3]
Acidification (HCl)1 mL urine + 0.2 mL of 2.5 M HCl in 10 mL vial24.3[3]
Basification (NaOH)1 mL urine + 0.2 mL of 2.5 M NaOH in 10 mL vial12.2[3]
Salt Addition (NaCl)10 mL urine + 3.6 g NaCl>100 chromatographic signals[1]

Table 2: Performance of Different SPME Fiber Coatings

SPME Fiber CoatingTarget AnalytesKey FindingsReference
Carboxen/Polydimethylsiloxane (CAR/PDMS)Broad range of VOCsExhibited the best extraction performance for 15 target urinary VOCs.[4][4]
Polyacrylate (PA)Polar compoundsOptimal for a 60 min headspace extraction.[5]
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Wide range of compoundsRecommended for a broad spectrum of analytes.[6]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in urinary VOC analysis.

Protocol 1: Urine Sample Collection and Storage

To ensure the integrity of the VOC profile, strict procedures for sample collection and storage are essential.

  • Collection: Collect mid-stream urine samples in sterile containers.

  • Aliquoting: Immediately after collection, aliquot the urine into smaller, pre-labeled cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Freeze the aliquots at -80°C as soon as possible, and no later than 4 hours after collection, to minimize the degradation of volatile compounds.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the extraction of VOCs from the headspace of a urine sample using an SPME fiber.

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Sample Preparation:

    • Pipette a defined volume of urine (e.g., 1-2 mL) into a headspace vial (e.g., 10-20 mL).[3][7]

    • For enhanced recovery of certain compounds, modify the sample matrix. A common approach is acidification by adding a small volume of sulfuric acid (e.g., 0.2 mL of 2.5 M H₂SO₄ to 1 mL of urine).[3] Alternatively, for other compounds, the addition of salt (e.g., NaCl to saturation) can increase the ionic strength and promote the release of VOCs into the headspace.[1]

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to allow the VOCs to equilibrate in the headspace.[5][8]

  • Extraction: Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-50 minutes) to adsorb the VOCs.[8] The choice of SPME fiber coating is crucial and depends on the target analytes (see Table 2). A common choice for broad-spectrum analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[6]

HS_SPME_Protocol Start Start: Thawed Urine Sample Prep Sample Preparation (Aliquot, pH/Salt Adjustment) Start->Prep Incubate Incubation (e.g., 60°C for 30 min) Prep->Incubate Extract HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber for 30 min) Incubate->Extract End End: Fiber Ready for GC-MS Extract->End

Caption: HS-SPME experimental workflow.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the adsorbed VOCs using GC-MS.

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to thermally desorb the trapped VOCs.

  • Chromatographic Separation: The desorbed VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column (a common choice is a DB-5ms or equivalent). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

Protocol 4: Data Processing and Analysis

The raw data from the GC-MS requires several processing steps to identify and quantify the VOCs.

  • Deconvolution: Use software such as AMDIS or vendor-specific programs to separate co-eluting peaks and extract clean mass spectra.

  • Compound Identification: Identify the compounds by comparing their mass spectra to spectral libraries such as the NIST Mass Spectral Library.

  • Alignment and Normalization: Align the chromatographic peaks across all samples to ensure that the same compound is being compared. Normalize the data, for instance, to an internal standard or total ion chromatogram, to account for variations in sample concentration and instrument response.

  • Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, ANOVA, Principal Component Analysis, PLS-DA) to identify VOCs that are significantly different between experimental groups.

Data_Analysis_Workflow RawData Raw GC-MS Data Deconvolution Peak Deconvolution & Mass Spectrum Extraction RawData->Deconvolution Identification Compound Identification (NIST Library Search) Deconvolution->Identification Alignment Peak Alignment & Normalization Identification->Alignment Stats Statistical Analysis (Biomarker Identification) Alignment->Stats Results Results: Identified Biomarkers Stats->Results

References

Application Notes and Protocols for Synthetic 3-Ethyl-2,7-dimethyloctane in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,7-dimethyloctane is a volatile organic compound identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus).[1][2][3] Its role as a chemoattractant for female mice makes it a valuable tool for research in neurobiology, animal behavior, and reproductive sciences. Synthetic this compound offers a standardized and quantifiable alternative to using natural urine samples, enabling more controlled and reproducible experimental designs.

These application notes provide an overview of the potential uses of synthetic this compound in laboratory settings, complete with detailed experimental protocols and illustrative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 62183-55-5
Boiling Point 196°C
Density 0.7546 g/mL
Appearance Colorless liquid (inferred)

Applications in Laboratory Research

The primary application of synthetic this compound is in the study of chemosensory signaling and its influence on behavior. Key research areas include:

  • Behavioral Assays: Investigating the chemoattractant properties of the compound on female mice to understand the neural circuits of attraction and social recognition.

  • Endocrinology: Studying the hormonal regulation of pheromone production and its effects on the endocrine system of recipient animals.

  • Neurobiology: Elucidating the signal transduction pathways involved in pheromone detection, from receptor binding in the vomeronasal organ (VNO) to downstream neural activation.

  • Drug Discovery: Screening for compounds that may modulate pheromonal responses, potentially impacting social and reproductive behaviors.

Experimental Protocols

Protocol 1: Behavioral Assay to Assess Chemoattractant Properties

This protocol describes a Y-maze test to evaluate the preference of female mice for synthetic this compound.

Materials:

  • Y-maze apparatus

  • Adult female mice (e.g., C57BL/6 strain), sexually receptive

  • Synthetic this compound

  • Solvent control (e.g., mineral oil or hexane)

  • Pipettes and filter paper

  • Video tracking software (e.g., EthoVision XT)

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Acclimation: Acclimate the female mice to the testing room for at least one hour before the experiment.

  • Apparatus Preparation: Thoroughly clean the Y-maze with 70% ethanol and allow it to dry completely to remove any residual odors.

  • Scent Application: Apply a standardized amount (e.g., 10 µl of a 1:1000 dilution in the chosen solvent) of synthetic this compound to a small piece of filter paper and place it at the end of one of the non-starting arms of the Y-maze. Place a filter paper with the solvent control in the other non-starting arm. The starting arm remains empty.

  • Trial Initiation: Gently place a female mouse in the starting arm of the Y-maze.

  • Data Collection: Allow the mouse to explore the maze freely for a set duration (e.g., 8-10 minutes). Record the session using the video tracking software.

  • Data Analysis: Analyze the video recordings to quantify the time spent in each arm of the maze and the number of entries into each arm.

  • Cleaning: After each trial, thoroughly clean the maze with 70% ethanol.

Illustrative Quantitative Data:

The following table presents hypothetical data from a Y-maze experiment.

MetricScented Arm (this compound)Control Arm (Solvent)
Average Time Spent (seconds) 285 ± 35155 ± 28
Average Number of Entries 18 ± 49 ± 3
Protocol 2: Investigating the Androgen-Dependence of Pheromone Production

This protocol uses gas chromatography-mass spectrometry (GC-MS) to confirm that the production of this compound is dependent on testosterone (B1683101).

Materials:

  • Adult male mice

  • Surgical tools for castration

  • Testosterone propionate (B1217596)

  • Vehicle control (e.g., corn oil)

  • Urine collection apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Dichloromethane (for extraction)

Procedure:

  • Group Allocation: Divide the male mice into three groups: (1) Sham-operated controls, (2) Castrated, and (3) Castrated with testosterone replacement.

  • Surgical Procedure:

    • For the castrated groups, perform bilateral orchidectomy.

    • For the sham group, perform a similar surgical procedure without removing the testes.

    • Allow for a post-operative recovery period.

  • Hormone Replacement:

    • Administer testosterone propionate (e.g., subcutaneous injections) to the testosterone replacement group.

    • Administer the vehicle control to the sham and castrated groups.

  • Urine Collection: After a period of hormone treatment (e.g., 2-3 weeks), collect urine samples from all mice.

  • Sample Preparation: Extract volatile compounds from the urine samples using a solvent such as dichloromethane.

  • GC-MS Analysis: Analyze the extracts using GC-MS to identify and quantify the presence of this compound.

  • Data Comparison: Compare the levels of this compound across the three experimental groups.

Illustrative Quantitative Data:

The following table shows hypothetical GC-MS quantification results.

Experimental GroupThis compound Concentration (ng/µL of urine)
Sham-operated Controls 15.2 ± 3.1
Castrated Not Detected
Castrated + Testosterone 13.8 ± 2.9

Signaling Pathways and Experimental Workflows

Generalized Pheromone Signaling Pathway in the Vomeronasal System

Pheromonal cues in mice are primarily detected by the vomeronasal organ (VNO). The signal is then relayed to the brain, influencing behavior. While the specific receptor for this compound has not been definitively identified, the general signaling cascade is understood to follow the pathway illustrated below.

Pheromone_Signaling_Pathway cluster_periphery Peripheral Detection cluster_brain Central Processing Pheromone 3-Ethyl-2,7- dimethyloctane VNO Vomeronasal Organ (VNO) Receptor Binding Pheromone->VNO Detection AOB Accessory Olfactory Bulb (AOB) VNO->AOB Signal Transduction MeA_BNST Medial Amygdala (MeA) & Bed Nucleus of the Stria Terminalis (BNST) AOB->MeA_BNST Synaptic Relay Hypothalamus Hypothalamus MeA_BNST->Hypothalamus Integration Behavior Behavior Hypothalamus->Behavior Behavioral Output (e.g., Attraction)

Caption: Generalized vomeronasal signaling pathway for mouse pheromones.

Experimental Workflow for Behavioral Assay

The logical flow of the behavioral assay protocol is outlined in the following diagram.

Behavioral_Assay_Workflow Start Start Acclimate Acclimate Female Mice Start->Acclimate Prep_Maze Prepare Y-Maze (Clean & Apply Scents) Acclimate->Prep_Maze Place_Mouse Place Mouse in Start Arm Prep_Maze->Place_Mouse Record Record Behavior (8-10 min) Place_Mouse->Record Analyze Analyze Data (Time Spent, Entries) Record->Analyze End End Analyze->End

Caption: Workflow for the Y-maze behavioral assay.

Conclusion

Synthetic this compound is a powerful tool for investigating the chemical ecology and neurobiology of mice. The protocols and information provided here offer a foundation for researchers to design and execute controlled experiments to further understand the role of this specific pheromone in modulating animal behavior. Future research could focus on identifying the specific vomeronasal receptor for this compound and mapping its precise neural circuitry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis and yield of 3-Ethyl-2,7-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and reliable method is a three-step synthesis starting with a Grignard reaction, followed by dehydration and then hydrogenation. This approach involves the reaction of a suitable ketone with a Grignard reagent to form a tertiary alcohol, which is then converted to the target alkane.

Q2: Which Grignard reaction precursors can be used to synthesize the tertiary alcohol intermediate?

There are two primary plausible combinations of a ketone and a Grignard reagent:

  • Route A: Reaction of 5-methyl-3-heptanone with isobutylmagnesium bromide .

  • Route B: Reaction of 2-methyl-4-hexanone with sec-butylmagnesium bromide .

Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?

Failure of a Grignard reaction to initiate is a common issue. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.[1]

  • Solution:

    • Activate the magnesium turnings using a small crystal of iodine or by gentle heating.

    • Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[1]

    • Sonication can also be used to disrupt the oxide layer on the magnesium surface.

Q4: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I minimize it?

This is likely a result of Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide.

  • Solution: Minimize this side reaction by adding the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[1]

Q5: After the Grignard reaction, I recovered a large portion of my starting ketone. What is the cause?

This indicates that enolization of the ketone occurred instead of nucleophilic addition. This is more common with sterically hindered ketones where the Grignard reagent acts as a base.[1]

  • Solution:

    • Use a less sterically hindered Grignard reagent if possible.

    • Perform the reaction at a lower temperature to favor nucleophilic addition.

    • Consider the addition of cerium(III) chloride (Luche conditions), which can enhance nucleophilic addition.

Q6: What is the best method to purify the final this compound product?

Due to the nonpolar nature of branched alkanes, fractional distillation is an effective method for purification, especially for separating it from unreacted starting materials and byproducts with different boiling points.[2][3][4][5][6] For highly similar isomers, preparative gas chromatography may be necessary.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no yield of tertiary alcohol (Grignard step) Reaction did not initiate.Activate magnesium with iodine or heat; ensure anhydrous conditions.[1]
Grignard reagent was quenched by moisture or acidic protons.Use flame-dried glassware and anhydrous solvents. Ensure the ketone is also anhydrous.
Steric hindrance leading to enolization.Lower the reaction temperature; use a less hindered Grignard reagent or add CeCl₃.[1]
Wurtz coupling of the alkyl halide.Add the alkyl halide slowly to the magnesium turnings.[1]
Formation of multiple alkene isomers during dehydration Carbocation rearrangement.Use a milder dehydrating agent (e.g., POCl₃ in pyridine) or a two-step elimination protocol.
Incomplete hydrogenation Inactive catalyst.Use fresh palladium on carbon (Pd/C) catalyst.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure and/or extend the reaction time.
Difficulty in separating the final product Similar boiling points of isomers or impurities.Use a high-efficiency fractional distillation column. For very close boiling points, consider preparative GC.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 3-Ethyl-2,7-dimethyloctan-3-ol via Grignard Reaction

This protocol describes the reaction between 5-methyl-3-heptanone and isobutylmagnesium bromide.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a solution of 1-bromo-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings with stirring.

    • The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If not, gentle warming may be required.

    • Once initiated, add the remainder of the 1-bromo-2-methylpropane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice-water bath to 0 °C.

    • Add a solution of 5-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude 3-Ethyl-2,7-dimethyloctan-3-ol.

Step 2: Dehydration of 3-Ethyl-2,7-dimethyloctan-3-ol

Materials:

  • Crude 3-Ethyl-2,7-dimethyloctan-3-ol

  • Concentrated sulfuric acid or anhydrous phosphorus oxychloride in pyridine

Procedure (using H₂SO₄):

  • Place the crude tertiary alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid with cooling.

  • Heat the mixture to induce dehydration, and distill the resulting alkene mixture.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation to isolate the desired 3-Ethyl-2,7-dimethyloctene isomers.

Step 3: Hydrogenation of 3-Ethyl-2,7-dimethyloctene

Materials:

  • 3-Ethyl-2,7-dimethyloctene mixture

  • Ethanol (B145695) or ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve the alkene mixture in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by fractional distillation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆[7][8]
Molecular Weight 170.33 g/mol [7][8]
CAS Number 62183-55-5[7][8]
Boiling Point 196 °C[9][10]
Density 0.7546 g/cm³[9][10]
Refractive Index 1.4229[9][10]

Table 2: Expected Yields for Synthesis Steps

Reaction Step Reaction Type Expected Yield Range Key Factors Influencing Yield
Step 1 Grignard Reaction60-80%Anhydrous conditions, purity of magnesium, steric hindrance of ketone, control of side reactions.
Step 2 Dehydration70-90%Choice of dehydrating agent, reaction temperature, prevention of polymerization.
Step 3 Hydrogenation>95%Catalyst activity, hydrogen pressure, reaction time.

Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation cluster_3 Purification A 5-Methyl-3-heptanone + Isobutylmagnesium bromide B Reaction in Anhydrous Ether/THF A->B C Aqueous Workup (NH4Cl) B->C D Crude 3-Ethyl-2,7-dimethyloctan-3-ol C->D E Crude Tertiary Alcohol D->E F Heating with Acid Catalyst (e.g., H2SO4) E->F G Distillation F->G H 3-Ethyl-2,7-dimethyloctene (Isomer Mixture) G->H I Alkene Mixture H->I J H2, Pd/C in Ethanol I->J K Filtration and Solvent Removal J->K L Crude this compound K->L M Crude Product L->M N Fractional Distillation M->N O Pure this compound N->O

Caption: Experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Grignard Reaction Start Low Yield of Tertiary Alcohol Q1 Did the reaction initiate? (Color change, heat evolution) Start->Q1 Sol1 Activate Mg (Iodine, heat). Ensure anhydrous conditions. Q1->Sol1 No Q2 Was starting ketone recovered? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Cause: Enolization Solution: Lower temperature, use less hindered Grignard, or add CeCl3. Q2->Sol2 Yes Q3 Was Wurtz coupling product observed? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Cause: Wurtz Coupling Solution: Add alkyl halide slowly. Maintain dilute conditions. Q3->Sol3 Yes End Other issues (e.g., impure reagents) Q3->End No A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting low product yield in the Grignard reaction step.

References

Technical Support Center: Overcoming Challenges in the Purification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this important class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of branched alkanes using various techniques.

Fractional Distillation

Fractional distillation is a primary technique for separating alkanes with different boiling points.[1][2][3][4] However, the small differences in boiling points among branched alkane isomers can make this separation challenging.[1][5]

Issue Potential Cause(s) Solution(s)
Poor Separation of Isomers - Boiling points of the isomers are too close (less than 70-100°C difference).[5][6]- Inefficient fractionating column (insufficient theoretical plates).[5][6]- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, packed column) to increase the number of theoretical plates.[1][6]- Optimize the reflux ratio. A higher reflux ratio can improve separation but increases distillation time.[3]- Consider alternative or complementary purification methods like adsorptive separation or preparative gas chromatography.[1]
Column Flooding - Excessive vapor flow rate due to overheating.[1]- Insufficient condenser capacity.[1]- Reduce the heating rate to decrease the vaporization rate.[1]- Ensure adequate cooling water flow to the condenser.[1]
Inconsistent Boiling Point - Fluctuations in system pressure.[1]- Presence of azeotrope-forming impurities.[1]- Use a pressure controller to maintain a stable pressure.[1]- Analyze the feed for impurities and consider a pre-purification step if necessary.[1]
No Distillate Collection - Insufficient heating.- Leaks in the apparatus.- Ensure the heating mantle is set to a temperature above the boiling point of the lowest boiling component.[6]- Check all joints and connections for leaks.
Adsorptive Separation

Adsorptive separation using molecular sieves like zeolites or metal-organic frameworks (MOFs) is a powerful technique for separating alkane isomers based on size and shape.[7][8][9][10][11]

Issue Potential Cause(s) Solution(s)
Incomplete Separation of Branched Isomers - Adsorbent pore size is not optimal for discriminating between different branched isomers.[8][11]- Adsorption conditions (temperature, pressure) are not optimized.- Select an adsorbent with a pore size tailored for the specific isomers being separated (e.g., certain MOFs can separate based on the degree of branching).[7][8]- Optimize temperature and pressure to exploit differences in adsorption thermodynamics or kinetics.[7][11]
Low Adsorption Capacity - The chosen adsorbent has a low surface area or pore volume.[8][11]- Consider alternative adsorbents with higher porosity, such as certain MOFs which can have higher adsorption capacities than traditional zeolites.[8]
Adsorbent Deactivation - Presence of water or other polar impurities in the feed stream.- Coking of the adsorbent at high temperatures.- Thoroughly dry the feed stream before it enters the adsorption unit.- Regenerate the adsorbent according to the manufacturer's protocol, which may involve a controlled burnout of coke deposits.
Crystallization

Crystallization can be used to purify solid branched alkanes or to separate isomers based on differences in their freezing points and crystal packing efficiencies.[12][13]

Issue Potential Cause(s) Solution(s)
Failure to Crystallize - The compound is an oil or has a very low melting point.- Inappropriate solvent or supersaturation level.[14]- Attempt cooling to very low temperatures (e.g., -20°C to -78°C).[14]- Perform a systematic solvent screen to find a solvent where the compound has high solubility when hot and low solubility when cold.[13][14]- Try a two-solvent system (a "good" solvent and a "poor" solvent).[14]- Induce crystallization by scratching the flask or adding a seed crystal.[14][15]
Impure Crystals - Impurities are co-crystallizing with the product.- Inefficient washing of the crystals.- Recrystallize the product one or more times.[13]- Ensure the crystals are washed with a small amount of ice-cold, fresh solvent to remove surface impurities.[13]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate branched alkane isomers from each other?

A1: Branched alkane isomers often have very similar physical properties, such as boiling points and polarities, making their separation by traditional methods like distillation challenging.[16] The closer the boiling points, the less effective standard distillation becomes.[5]

Q2: How does branching affect the boiling point of an alkane?

A2: For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point.[1] This is because branching reduces the molecule's surface area, leading to weaker intermolecular van der Waals forces, which require less energy to overcome.[1]

Q3: What are the main advantages of using molecular sieves like zeolites and MOFs for alkane separation?

A3: Molecular sieves can separate alkanes based on their size and shape with high selectivity.[9] Zeolite 5A, for instance, can separate linear alkanes from branched isomers by excluding the larger branched molecules from its pores.[9][11][12] Advanced materials like certain metal-organic frameworks (MOFs) offer tunable pore sizes and can even discriminate between different branched isomers (e.g., monobranched vs. dibranched), which is crucial for applications like octane (B31449) number enhancement in gasoline.[7][8][10]

Q4: When should I consider preparative gas chromatography (pGC) for purification?

A4: Preparative gas chromatography is an excellent high-resolution technique for separating volatile compounds, including isomers with very close boiling points that are difficult to separate by distillation.[17][18] It is particularly useful for isolating high-purity standards for analytical purposes or for purifying small to moderate quantities of a specific isomer.[17]

Q5: How can I assess the purity of my final branched alkane product?

A5: The purity of your branched alkane can be determined using a variety of analytical techniques. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is a standard method for analyzing volatile compounds like alkanes.[][20][21] For detailed structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[][22]

Experimental Protocols

Protocol 1: Fractional Distillation of a Branched Alkane Mixture

This protocol outlines the general steps for separating a mixture of branched alkanes using fractional distillation.

Materials:

  • Mixture of branched alkanes

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Add the branched alkane mixture and a few boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.[1]

  • Turn on the cooling water to the condenser.

  • Begin heating the mixture gently.[1]

  • Observe the temperature at the distillation head. As the vapor of the most volatile component reaches the thermometer, the temperature should hold steady at its boiling point.[6]

  • Collect the distillate in a receiving flask while the temperature remains constant.

  • When the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in the component with the next lowest boiling point.[1]

  • Continue this process, collecting different fractions as the temperature plateaus and then rises again.

Protocol 2: Adsorptive Separation of Linear and Branched Alkanes using 5A Molecular Sieves

This protocol describes a method to separate linear n-alkanes from a mixture containing branched alkanes.

Materials:

  • Mixture of linear and branched alkanes

  • Activated 5A molecular sieves

  • Chromatography column

  • Non-polar solvent (e.g., hexane)

  • Collection flasks

Procedure:

  • Pack a chromatography column with activated 5A molecular sieves. The sieves should be activated by heating under vacuum to remove any adsorbed water.

  • Dissolve the alkane mixture in a minimal amount of a non-polar solvent.

  • Load the solution onto the top of the column.

  • Begin eluting with the non-polar solvent.

  • The branched alkanes, being too large to enter the pores of the 5A sieves, will pass through the column and be collected in the initial fractions.[9]

  • The linear alkanes will be retained within the pores of the molecular sieves.[9]

  • Monitor the eluent using an appropriate analytical technique (e.g., GC) to determine when all the branched alkanes have been eluted.

  • To recover the linear alkanes, the molecular sieves can be heated to desorb the trapped molecules, or they can be displaced by a more strongly adsorbing agent.

Visualizations

Troubleshooting_Distillation start Start: Poor Separation of Branched Alkanes check_bp Are boiling points >70°C apart? start->check_bp increase_plates Increase Theoretical Plates (Longer/Packed Column) check_bp->increase_plates No optimize_reflux Optimize Reflux Ratio check_bp->optimize_reflux Yes increase_plates->optimize_reflux end_fail Separation Still Poor increase_plates->end_fail end_success Successful Separation optimize_reflux->end_success alt_method Consider Alternative Method (e.g., Adsorption, Prep GC) end_fail->alt_method

Caption: Troubleshooting workflow for poor separation in fractional distillation.

Adsorptive_Separation_Workflow start Start: Separate Linear/Branched Alkanes load_mixture Load Alkane Mixture onto 5A Molecular Sieve Column start->load_mixture elute Elute with Non-polar Solvent load_mixture->elute collect_branched Collect Branched Alkanes (Excluded from Pores) elute->collect_branched linear_retained Linear Alkanes Retained in Pores recover_linear Recover Linear Alkanes (e.g., by Heating) collect_branched->recover_linear end Separation Complete recover_linear->end

Caption: Experimental workflow for separating linear and branched alkanes.

References

Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and why is it a problem?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is problematic because it can reduce resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the quantitative accuracy and precision of the analysis.[2]

Q2: What are the most common causes of peak tailing?

A2: Peak tailing in GC-MS can stem from a variety of factors, which can be broadly categorized as either chemical interactions or physical disruptions in the flow path.[3] Common causes include:

  • Active Sites: Unwanted chemical interactions between polar analytes and active sites in the GC system, such as exposed silanols in the inlet liner, column, or detector.[4][5]

  • Contamination: Buildup of non-volatile residues from previous injections in the inlet liner or at the head of the column can create active sites.[1][6]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes and disrupt the carrier gas flow path, leading to peak tailing for all compounds.[7][8]

  • Column Issues: Degradation of the stationary phase or severe contamination of the column can cause peak distortion.[9][10]

  • Methodological Issues: Sub-optimal parameters such as incorrect injection temperature, a solvent polarity mismatch with the stationary phase, or too low of a split ratio can contribute to peak tailing.[6][8]

Q3: How can I quickly diagnose the cause of peak tailing?

A3: A systematic troubleshooting approach is the most efficient way to identify the source of peak tailing. A good starting point is to observe which peaks are tailing. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poorly installed column or a leak.[7][10] If only certain, typically more polar, analytes are tailing, the cause is more likely chemical, such as active sites in the system.[3][9]

A logical troubleshooting workflow can help systematically isolate the problem.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing cluster_0 Start: Peak Tailing Observed cluster_1 Initial Diagnosis cluster_2 Physical Issues cluster_3 Chemical Issues cluster_4 Method Optimization cluster_5 Resolution start Observe Peak Tailing in Chromatogram all_peaks_tail Do all peaks tail? start->all_peaks_tail check_installation Check Column Installation (Cut & Position) all_peaks_tail->check_installation Yes inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) all_peaks_tail->inlet_maintenance No leak_check Perform Leak Check check_installation->leak_check leak_check->inlet_maintenance No Leak Found resolved Problem Resolved leak_check->resolved Leak Found & Fixed trim_column Trim Column Inlet inlet_maintenance->trim_column inlet_maintenance->resolved Problem Fixed condition_column Condition Column trim_column->condition_column trim_column->resolved Problem Fixed review_method Review Method Parameters (Temperatures, Flow Rates, Solvent) condition_column->review_method condition_column->resolved Problem Fixed review_method->resolved Adjustments Successful unresolved Problem Persists? Consult Manufacturer review_method->unresolved No Improvement

Caption: A logical workflow for troubleshooting peak tailing in GC-MS.

Detailed Troubleshooting Guides

Guide 1: Addressing Physical Disruptions in the Flow Path

If all peaks in your chromatogram are tailing, the issue is likely due to a physical problem in the system.[7]

Question: All of my peaks are tailing. What should I check first?

Answer: The most common causes for universal peak tailing are improper column installation and system leaks.

Experimental Protocol: Proper Column Installation

  • Column Cutting:

    • Using a ceramic scoring wafer or a diamond scribe, lightly score the polyimide coating of the column.[11]

    • Gently break the column at the score.

    • Inspect the cut with a magnifying glass; it should be a clean, 90° angle with no jagged edges or shards.[12] If the cut is poor, repeat the process.

  • Column Installation:

    • Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[11]

    • Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten, as this can crush the column end.[11]

    • Ensure the correct ferrule type and size are used for your column and fitting.[13]

Experimental Protocol: System Leak Check

  • Pressurize the System: Increase the column head pressure to exaggerate any small leaks.

  • Use an Electronic Leak Detector: This is the recommended method for capillary GC systems.[14]

    • Check all fittings and connections, starting from the gas source and moving towards the detector.[14]

    • Pay close attention to the septum nut, inlet and detector fittings, and any unions.[15]

  • For GC-MS Systems: Monitor for the presence of nitrogen (m/z 28) and oxygen (m/z 32) in the mass spectrometer, as elevated levels can indicate a leak.[14] You can also use a can of inert gas like argon and spray it around potential leak points while monitoring for m/z 40.[13]

Parameter Value Before Fix Value After Fix Expected Improvement
Tailing Factor (for a non-polar analyte)> 2.0< 1.5Significant reduction in peak asymmetry.
Baseline Noise (in MS)High (due to air leak)LowA stable and lower baseline.
Guide 2: Mitigating Chemical Interactions and Contamination

If only polar or active compounds are tailing, the problem is likely due to active sites within the system.[9]

Question: Only my polar analytes are showing significant peak tailing. What should I do?

Answer: This is a classic sign of active sites in your GC system. Performing inlet maintenance, trimming the column, and conditioning the column are the primary solutions.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the inlet is cool before handling.

  • Replace the Septum: Unscrew the septum nut and replace the old septum with a new one. Do not overtighten.[11]

  • Replace the Inlet Liner: Carefully remove the old inlet liner with forceps. Install a new, deactivated liner, ensuring any O-rings are correctly seated.[11] Using a liner with glass wool can help trap non-volatile residues.[16]

  • Reassemble and Leak Check: Reassemble the inlet and perform a leak check.[11]

Experimental Protocol: Column Trimming

  • Cool Down and Remove Column: Cool the oven and carefully disconnect the column from the inlet.

  • Trim the Inlet End: Cut 10-20 cm from the inlet end of the column using proper column cutting techniques as described above.[11] This removes the section where most non-volatile contaminants accumulate.

  • Reinstall and Condition: Reinstall the column and perform a short conditioning cycle.

Experimental Protocol: GC Column Conditioning

  • Install the Column: Properly install the column in the inlet but leave the detector end disconnected.[17]

  • Purge with Carrier Gas: With the oven at a low temperature (e.g., 40°C), purge the column with carrier gas for 15-30 minutes to remove any oxygen.[17][18]

  • Temperature Program:

    • Set the oven to ramp at 10-20°C/min to a final temperature that is 20°C above your method's final temperature or the column's maximum isothermal temperature, whichever is lower.[18]

    • Hold this temperature for 1-2 hours for most columns. Thicker film columns may require longer conditioning times.[18]

  • Cool Down and Connect to Detector: Cool the oven, connect the column to the detector, and perform a leak check.

  • Equilibrate: Run a blank gradient to ensure a stable baseline before sample analysis.[17]

Troubleshooting Step Effect on Peak Shape (Polar Analyte) Typical Tailing Factor Reduction
Inlet Liner ReplacementSignificant ImprovementCan decrease from >3.0 to <1.8
Column Trimming (15 cm)Moderate to Significant ImprovementCan decrease from >2.5 to <1.6
Column ConditioningModerate ImprovementCan decrease from >2.0 to <1.7

Signaling Pathway and Logical Relationship Diagrams

Active_Site_Interaction cluster_0 Cause cluster_1 Interaction cluster_2 Effect Analyte Polar Analyte (-OH, -NH2) Interaction Adsorption/Secondary Interaction Analyte->Interaction ActiveSite Active Site (e.g., Silanol Group) ActiveSite->Interaction DelayedElution Delayed Elution of a Fraction of Analyte Interaction->DelayedElution PeakTailing Peak Tailing DelayedElution->PeakTailing

Caption: The mechanism of peak tailing due to active site interactions.

This technical support center provides a foundational guide to troubleshooting peak tailing in GC-MS. For persistent issues, consulting the instrument manufacturer's documentation or support services is recommended.

References

Technical Support Center: Optimizing SPME for Trace Pheromone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Solid Phase Microextraction (SPME) parameters for the detection of trace-level pheromones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to refine your experimental workflow for sensitive and reliable pheromone analysis.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during SPME-based pheromone analysis.

Issue 1: Low or No Pheromone Signal Detected

  • Question: I am not detecting my target pheromone or the signal is very weak. What are the potential causes and how can I improve my signal intensity?

  • Answer: Low or no signal is a common issue in trace-level analysis and can stem from several factors throughout the SPME workflow. A systematic evaluation of your experimental parameters is crucial.

    • Inadequate Fiber Selection: The choice of SPME fiber coating is critical and must match the polarity and volatility of the target pheromone.[1][2] Mismatched polarity can lead to poor adsorption of the analyte.

    • Sub-optimal Extraction Parameters: Extraction time and temperature significantly impact the amount of analyte adsorbed by the fiber.[3][4][5] Insufficient time or an inappropriate temperature can result in incomplete equilibration and low analyte recovery.

    • Inefficient Desorption: If the desorption temperature or time in the GC inlet is too low, the analytes will not be completely transferred from the SPME fiber to the analytical column, resulting in a weak signal.[1][6]

    • Sample Matrix Effects: The matrix of your sample (e.g., air, water, insect cuticle) can influence the partitioning of the pheromone into the fiber coating.[7]

    Troubleshooting Steps:

    • Verify Fiber Choice: Consult the fiber selection guide (Table 1) to ensure the chosen fiber is appropriate for your target pheromone's chemical properties.

    • Optimize Extraction Time and Temperature: Systematically vary the extraction time and temperature to find the optimal conditions for your specific analyte and matrix. An example of the effect of these parameters can be seen in Table 2.

    • Ensure Complete Desorption: Increase the desorption temperature and/or time in the GC inlet. A typical starting point is 250°C for 2-5 minutes, but this may need to be optimized.[1]

    • Modify Sample Matrix: For aqueous samples, adding salt (e.g., 25-30% w/v NaCl) can increase the ionic strength and "salt out" the analyte, improving its volatility and availability for extraction.[7] Adjusting the pH of the sample can also enhance the extraction of acidic or basic compounds.[7]

Issue 2: Poor Reproducibility and High Variability in Results

  • Question: My results are not consistent between replicate samples. What could be causing this lack of reproducibility?

  • Answer: Poor reproducibility is often due to small, uncontrolled variations in the experimental procedure. Consistency is key in SPME.

    • Inconsistent Fiber Positioning: The depth of the fiber in the headspace or its contact point in direct immersion sampling must be the same for every sample.[7]

    • Variable Extraction Time: The extraction time is a critical parameter, especially when not reaching equilibrium.[8] Even small variations can lead to significant differences in the amount of analyte extracted.

    • Fluctuating Sample Temperature: Temperature affects the partitioning of the analyte between the sample, headspace, and fiber.[4][7] Maintaining a constant and uniform temperature for all samples is crucial.

    • Fiber Degradation: Repeated use, exposure to harsh solvents, or physical damage can alter the properties of the SPME fiber, leading to inconsistent performance.[7][9]

    Troubleshooting Steps:

    • Standardize Fiber Positioning: Use a guide or a fixed setup to ensure the SPME fiber is placed at the exact same depth in the sample vial for every extraction.

    • Precise Timing: Use a timer to ensure the extraction time is identical for all samples. For automated systems, verify the timing in the method settings.

    • Control Temperature: Use a temperature-controlled agitator or water bath to maintain a constant sample temperature during extraction.[7]

    • Regularly Inspect and Condition Fibers: Before each use, visually inspect the fiber for any signs of damage or coating stripping.[9] It is also essential to properly condition the fiber before its first use and after exposure to complex matrices to remove any contaminants.[8][10]

Issue 3: Presence of Ghost Peaks or Carryover

  • Question: I am observing unexpected peaks in my blank runs, suggesting carryover from previous samples. How can I eliminate this?

  • Answer: Ghost peaks are a sign of contamination in the system, which can originate from the SPME fiber, the GC inlet, or the analytical column.[11]

    • Incomplete Desorption: If analytes are not fully desorbed from the fiber, they can be carried over to the next analysis.

    • Contaminated Syringe/Inlet: The syringe (in manual injections) or the GC inlet liner can become contaminated with high-concentration samples.[11][12]

    • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce background signals.

    Troubleshooting Steps:

    • Optimize Desorption: Increase the desorption time and/or temperature to ensure all analytes are removed from the fiber.

    • Bake Out the Fiber: After each injection, or when carryover is suspected, bake the fiber in a clean, heated injection port or a dedicated conditioning station to remove residual compounds.[11]

    • Clean the GC Inlet: Regularly replace the septum and clean or replace the inlet liner, especially after analyzing "dirty" or concentrated samples.[12]

    • Perform a Column Bake-out: Condition the GC column at a high temperature (as recommended by the manufacturer) to remove contaminants.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right SPME fiber for my pheromone analysis?

A1: The selection of the SPME fiber is a critical first step and depends on the chemical properties of your target pheromone, specifically its polarity and molecular weight.[1][2] A general guide is to match the polarity of the fiber coating to the polarity of the analyte. For a mixture of pheromones with different polarities, a bipolar fiber may be the best choice. Refer to Table 1 for a summary of common fiber types and their applications.

Q2: What is the difference between Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME)?

A2: The choice between HS-SPME and DI-SPME depends on the volatility of the pheromone and the nature of the sample matrix.[1]

  • HS-SPME: The fiber is exposed to the vapor phase (headspace) above the sample. This is the most common method for volatile and semi-volatile pheromones as it is non-invasive and minimizes matrix effects.[1]

  • DI-SPME: The fiber is in direct contact with the liquid sample or gently rubbed on a solid surface (e.g., an insect's cuticle). This method is suitable for less volatile compounds.[1]

Q3: How can I improve the extraction efficiency of my SPME method?

A3: Several factors can be optimized to enhance extraction efficiency:

  • Increase Extraction Temperature: This generally increases the vapor pressure of the analytes, making them more available for extraction into the headspace. However, for some volatile compounds, higher temperatures can sometimes decrease the amount adsorbed by the fiber, so optimization is key.[4][7][13]

  • Increase Extraction Time: A longer extraction time allows for more analyte to be adsorbed, potentially reaching equilibrium.[8]

  • Agitation: Stirring or agitating the sample during extraction facilitates the mass transfer of the analyte from the sample matrix to the fiber.[7]

  • Sample Modification: As mentioned in the troubleshooting section, adding salt to aqueous samples or adjusting the pH can significantly improve the extraction of certain compounds.[7]

Q4: What are the recommended initial GC-MS parameters for pheromone analysis after SPME?

A4: While the optimal parameters will depend on your specific analytes and column, here is a general starting point for a GC-MS method following SPME:

  • Injector: Use a splitless injection mode to transfer the maximum amount of analyte to the column.[1] A typical inlet temperature is 250°C.[1]

  • Column: A common choice is a non-polar or mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[1]

  • Oven Program: Start with a low initial temperature (e.g., 40-60°C) to trap the volatile compounds at the head of the column, followed by a temperature ramp (e.g., 10°C/min) to a final temperature that is sufficient to elute all compounds of interest (e.g., 280-300°C).[1]

Data Presentation

Table 1: SPME Fiber Selection Guide for Pheromone Analysis

Fiber Coating MaterialPolarityTypical Applications in Pheromone Analysis
100 µm Polydimethylsiloxane (PDMS)Non-polarGeneral purpose for volatile and non-polar compounds.[1][14]
7 µm Polydimethylsiloxane (PDMS)Non-polarHigher molecular weight, less volatile compounds like cuticular hydrocarbons.[1][2]
85 µm Polyacrylate (PA)PolarPolar analytes.[1][2][15]
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarVolatile polar analytes such as alcohols and amines.[1][2]
75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)BipolarTrace-level analysis of very volatile compounds.[1][2]
50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarBroad range of analytes with varying polarities and molecular weights.[1]

Table 2: Example of SPME Parameter Optimization Data

ParameterSetting 1Setting 2Setting 3Optimal Setting
Extraction Temperature (°C) 30456045
Relative Peak Area8,50015,20012,300
Extraction Time (min) 15306030
Relative Peak Area9,80015,20015,500
Desorption Temperature (°C) 220250280250
Relative Peak Area11,50015,20015,300

Note: The data in this table is illustrative and the optimal parameters will vary depending on the specific pheromone and sample matrix.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) of Volatile Pheromones from an Insect

  • Sample Preparation: Place a single living insect or a dissected pheromone gland into a clean glass vial (e.g., 20 mL).[1]

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[1]

  • Equilibration: Place the vial in a temperature-controlled holder and allow the headspace to equilibrate for a set period (e.g., 10 minutes) at the optimized extraction temperature.

  • Extraction: Manually or automatically insert the pre-conditioned SPME fiber through the septum into the headspace above the sample.[1] Do not allow the fiber to touch the sample.[1] Expose the fiber for the predetermined optimal extraction time.

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS.[1] Expose the fiber to desorb the analytes for the optimized time and temperature (e.g., 250°C for 5 minutes).[1]

  • Analysis: Start the GC-MS data acquisition.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Pheromone Source (e.g., Insect) Vial Sealed Vial Sample->Vial Placement Equilibration Headspace Equilibration Vial->Equilibration Extraction Fiber Exposure (Adsorption) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Transfer Analysis Separation & Detection Desorption->Analysis

Caption: A generalized workflow for trace-level pheromone detection using HS-SPME-GC-MS.

Troubleshooting_Logic Start Problem: Low or No Signal CheckFiber Is the SPME fiber appropriate for the analyte? Start->CheckFiber CheckParams Are extraction parameters (time, temp) optimized? CheckFiber->CheckParams Yes Solution1 Select a new fiber based on polarity and volatility. CheckFiber->Solution1 No CheckDesorption Is desorption complete? CheckParams->CheckDesorption Yes Solution2 Systematically optimize extraction time and temperature. CheckParams->Solution2 No Solution3 Increase desorption temperature and/or time. CheckDesorption->Solution3 No End Signal Improved CheckDesorption->End Yes Solution1->CheckFiber Solution2->CheckParams Solution3->CheckDesorption

Caption: A decision tree for troubleshooting low signal intensity in SPME experiments.

References

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of sterically demanding alkane frameworks.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction to form a sterically hindered C-C bond failing or giving low yields?

A1: The primary reason for low yields or reaction failure when forming sterically hindered C-C bonds is steric hindrance. Large, bulky groups around the reaction center impede the approach of reagents, slowing down desired reaction pathways (like SN2) and often promoting competing side reactions such as elimination (E2).[1][2] The choice of synthetic method, reaction conditions, and reagents is critical to overcoming these steric barriers.

Q2: What are the most common side reactions to expect when synthesizing sterically hindered alkanes?

A2: The most prevalent side reactions include:

  • Elimination (E2): This is a major competing pathway, especially when using strong bases or high temperatures with hindered alkyl halides.[2][3]

  • Reduction: Grignard reagents with β-hydrogens can reduce ketones to alcohols instead of adding to the carbonyl group.[4]

  • Homocoupling: In reactions like the Wurtz synthesis, coupling of identical alkyl halides can lead to a mixture of products when a cross-coupling is desired.[5]

  • Protodehalogenation: In Suzuki couplings, the halide can be replaced by a hydrogen atom, leading to a hydrodehalogenation byproduct.[6]

Q3: How can I minimize elimination byproducts in my reactions?

A3: To favor substitution over elimination, consider the following strategies:

  • Use a non-basic, strong nucleophile. [1]

  • Employ a polar aprotic solvent such as DMSO or DMF, which can enhance the reactivity of the nucleophile in SN2 reactions.[1]

  • Lower the reaction temperature. Elimination reactions often have a higher activation energy and are favored at higher temperatures.[1]

Q4: Are there any general tips for improving the yield of reactions involving sterically hindered substrates?

A4: Yes, several general laboratory practices can help improve yields:

  • Ensure all reagents and solvents are pure and dry. Grignard reagents, for example, are highly sensitive to moisture.[7][8]

  • Activate your reagents when necessary. For instance, magnesium turnings for Grignard reactions can be activated with iodine.[9]

  • Carefully control the addition rate and temperature of the reaction to minimize side reactions.

  • Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[1]

Troubleshooting Guides by Reaction Type

Corey-House Synthesis

The Corey-House synthesis is a powerful tool for forming C-C bonds, but it has limitations with sterically hindered substrates.[10][11]

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low or no yield with a secondary or tertiary alkyl halide Steric hindrance at the electrophilic carbon prevents the Gilman reagent from attacking. Secondary and tertiary halides are poor substrates for the Corey-House synthesis.[10]Consider an alternative coupling strategy like a modified Suzuki or reductive coupling. If Corey-House must be used, try a less hindered Gilman reagent.
Reaction is sluggish or incomplete The Gilman reagent may be sterically bulky, slowing the reaction.Increase the reaction time and monitor progress carefully. Gentle heating may be attempted, but this can also promote side reactions.
Formation of homocoupled products (R-R and R'-R') This is less common in Corey-House than in other coupling reactions but can occur if the Gilman reagent is not formed cleanly.Ensure the alkyllithium is fully converted to the Gilman reagent before adding the alkyl halide.

Experimental Protocol: General Procedure for Corey-House Synthesis

  • Preparation of the Gilman Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add lithium metal to dry diethyl ether.

    • Slowly add the desired alkyl halide (R-X) to form the alkyllithium reagent (R-Li).

    • In a separate flask, suspend copper(I) iodide (CuI) in dry diethyl ether and cool to 0 °C.

    • Slowly add two equivalents of the alkyllithium solution to the CuI suspension to form the lithium dialkylcuprate (R₂CuLi), also known as the Gilman reagent.[12]

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at 0 °C, slowly add the second alkyl halide (R'-X).

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Corey_House_Workflow cluster_prep Gilman Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification RX Alkyl Halide (R-X) Li Lithium Metal RLi Alkyllithium (R-Li) CuI Copper(I) Iodide Gilman Gilman Reagent (R₂CuLi) R_prime_X Second Alkyl Halide (R'-X) Product Sterically Hindered Alkane (R-R') Byproducts R-Cu + LiX Quench Quench (aq. NH₄Cl) Extract Extraction Purify Purification Final_Product Pure Alkane

Caption: Workflow for the Corey-House Synthesis.

Suzuki-Miyaura Coupling

While highly versatile, Suzuki-Miyaura coupling can be challenging with sterically hindered substrates, particularly tertiary alkyl halides.[13][14]

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low yield with tertiary alkyl halides Oxidative addition of the palladium catalyst to the C-X bond is slow for sterically hindered substrates.Use a more electron-rich and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) to accelerate oxidative addition.[6] Consider a nickel-based catalyst, which can be more effective for hindered couplings.[14]
Protodeboronation of the boronic acid The boronic acid can be cleaved by the base before transmetalation occurs.Use a milder base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure anhydrous conditions.
Formation of homocoupled biaryl products This can occur if the transmetalation step is slow.Optimize the ligand and base combination to promote efficient transmetalation.

Quantitative Data: Catalyst Systems for Hindered Suzuki Coupling

Catalyst/LigandSubstrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Reference
NiBr₂·diglyme / 4,4'-di-t-butyl-2,2'-bipyridine1-bromo-1-methylcyclohexanePhenyl-9-BBNLiOt-BuDioxane2381[13]
Pd(PPh₃)₄ / (t-Bu)PCy₂2,4,6-trimethylchlorobenzenePhenylboronic acidK₃PO₄Toluene10092[15]

Experimental Protocol: Suzuki Coupling of a Hindered Aryl Chloride

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).

    • Evacuate and backfill the tube with an inert gas three times.

  • Reaction:

    • Add the degassed solvent (e.g., toluene/water mixture) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash with water and brine, then dry the organic layer and concentrate.

    • Purify by column chromatography.

Suzuki_Troubleshooting Start Low Yield in Hindered Suzuki Coupling Check_Ligand Is the phosphine ligand bulky and electron-rich? Start->Check_Ligand Change_Ligand Action: Switch to SPhos, XPhos, or a similar ligand. Check_Ligand->Change_Ligand No Check_Catalyst Is a palladium catalyst being used? Check_Ligand->Check_Catalyst Yes Change_Ligand->Check_Catalyst Try_Nickel Action: Consider a nickel-based catalyst system. Check_Catalyst->Try_Nickel Yes Check_Base Is protodeboronation a major byproduct? Check_Catalyst->Check_Base No (already using Ni) Try_Nickel->Check_Base Change_Base Action: Use a milder, anhydrous base like K₃PO₄ or Cs₂CO₃. Check_Base->Change_Base Yes Success Improved Yield Check_Base->Success No Change_Base->Success

Caption: Troubleshooting workflow for hindered Suzuki coupling.

Grignard Reactions with Sterically Hindered Ketones

Grignard reactions are a classic method for forming C-C bonds and alcohols, but steric hindrance can lead to undesired side reactions.[4][16]

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low yield of the desired tertiary alcohol The Grignard reagent is acting as a base, causing enolization of the ketone.Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can favor addition over enolization.
Formation of a secondary alcohol (reduction product) The Grignard reagent has a β-hydrogen and is reducing the ketone.Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).
Reaction fails to initiate The magnesium surface is passivated by an oxide layer.Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is scrupulously dry.[9]

Experimental Protocol: Grignard Reaction with a Hindered Ketone (e.g., 2,4-Di-tert-butylcyclohexanone)

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, place the hindered ketone (1.0 equiv) dissolved in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv) dropwise, keeping the internal temperature below 5 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.[7]

  • Work-up and Purification:

    • Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.[7]

Wurtz Reaction

The Wurtz reaction is generally not suitable for the synthesis of unsymmetrical or highly branched alkanes due to a lack of selectivity and competing side reactions.[5][17]

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Formation of a mixture of alkanes When using two different alkyl halides, a statistical mixture of homocoupled and cross-coupled products is formed.[5]This reaction is best suited for the synthesis of symmetrical alkanes from a single alkyl halide. For unsymmetrical alkanes, a Corey-House or Suzuki coupling is preferred.
Low yield with secondary or tertiary halides Elimination and rearrangement side reactions are highly prevalent with hindered substrates.[5][18]The Wurtz reaction is generally not recommended for secondary and tertiary alkyl halides.
Formation of an alkene byproduct Elimination is a significant side reaction, especially with bulkier alkyl halides.This is an inherent limitation of the Wurtz reaction with hindered substrates.

Purification of Sterically Hindered Alkanes

The purification of sterically hindered alkanes can be challenging due to their low polarity and often similar physical properties to byproducts.

Common Purification Challenges and Solutions

  • Separation from structurally similar byproducts: Due to their nonpolar nature, hindered alkanes have low affinity for silica (B1680970) gel. A less polar stationary phase like alumina (B75360) may be more effective. Alternatively, reversed-phase chromatography can be employed.[19]

  • Separation of diastereomers: If the synthesis creates diastereomers, they can often be separated by careful column chromatography, sometimes requiring specialized chiral columns or derivatization.[19][20]

  • Removal of unreacted starting materials: If the starting materials are more polar than the alkane product, standard silica gel chromatography is usually effective. If the polarities are similar, fractional distillation (if boiling points differ significantly) or preparative gas chromatography may be necessary.

  • Urea Adduction: This technique can be used to separate linear n-alkanes from branched isomers, as the linear alkanes form crystalline inclusion complexes with urea.[1]

References

Technical Support Center: Resolution of 3-Ethyl-2,7-dimethyloctane Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 3-Ethyl-2,7-dimethyloctane isomeric mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the separation and purification of this compound and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound (CAS No. 62183-55-5) is a branched alkane with the molecular formula C12H26.[1][2] It is a volatile organic compound and has been identified as a urinary sex pheromone in male mice.[2] Due to the presence of multiple chiral centers and branching, numerous structural isomers and stereoisomers can exist. Common structural isomers that may be present as impurities, depending on the synthetic route, include other dodecane (B42187) isomers with varying branching patterns. The synthesis of branched alkanes can often lead to a mixture of isomers.

Q2: What is the most effective method for separating isomeric mixtures of this compound?

A2: Gas chromatography (GC) is the premier technique for the separation of volatile and semi-volatile compounds like branched alkane isomers.[3] The high efficiency of capillary GC columns allows for the resolution of compounds with very similar boiling points and structures. For the isolation of pure isomers, preparative gas chromatography (prep-GC) is the most suitable method.

Q3: What are the main challenges in resolving isomeric mixtures of branched alkanes?

A3: The primary challenge lies in the subtle differences in the physicochemical properties of the isomers. Branched alkane isomers often have very close boiling points and similar polarities, making their separation difficult. Co-elution, where two or more compounds exit the chromatography column at the same time, is a common problem that can hinder accurate identification and quantification.[4][5] Achieving baseline separation often requires careful optimization of the GC method, including the choice of the stationary phase, column dimensions, and temperature programming.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the gas chromatographic analysis of this compound isomeric mixtures.

Issue 1: Poor Peak Resolution and Co-elution of Isomers

  • Question: I am observing broad peaks and significant overlap between the isomers of this compound in my GC chromatogram. How can I improve the resolution?

  • Answer: Poor resolution and co-elution are common when separating structurally similar isomers. Here are several factors to investigate and optimize:

    • GC Column Selection: The choice of the GC column is critical. For non-polar analytes like alkanes, a non-polar or semi-polar stationary phase is generally recommended. Separation is primarily based on boiling point differences.

      • Recommendation: Start with a long capillary column (e.g., 50-100 m) with a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a slightly more polar 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5). Longer columns provide more theoretical plates and thus better resolving power.

    • Temperature Program: A slow oven temperature ramp rate allows for more interactions between the analytes and the stationary phase, leading to better separation.

      • Recommendation: Try a slower ramp rate, for example, 1-2 °C/min. Also, ensure the initial oven temperature is low enough to allow for proper focusing of the analytes at the head of the column.

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency.

      • Recommendation: Optimize the flow rate to achieve the van Deemter minimum for your column, which provides the highest efficiency.

    • Injection Technique: A splitless injection might lead to broader peaks for concentrated samples.

      • Recommendation: Use a split injection with an appropriate split ratio to ensure a narrow injection band.

Issue 2: Ghost Peaks or Baseline Instability

  • Question: I am seeing unexpected peaks (ghost peaks) in my chromatogram and an unstable baseline. What could be the cause?

  • Answer: Ghost peaks and baseline instability are typically due to contamination or system leaks.

    • Contamination: Contamination can originate from the sample, the solvent, the carrier gas, or from septum bleed in the injector.

      • Recommendation: Run a blank analysis with just the solvent to check for contamination. Ensure high-purity solvents and carrier gases are used. Replace the injector septum regularly.

    • System Leaks: Leaks in the gas lines or at the column connections can introduce air and other contaminants, leading to a noisy or rising baseline.

      • Recommendation: Perform a leak check of the entire GC system.

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline.

      • Recommendation: Ensure the column is not operated above its maximum recommended temperature. Condition new columns according to the manufacturer's instructions.

Data Presentation

The following table summarizes the Kovats retention index for this compound on a semi-standard non-polar stationary phase. Retention indices are a way to normalize retention times and are useful for comparing data across different instruments and laboratories.

CompoundCAS NumberMolecular FormulaStationary PhaseKovats Retention Index (I)
This compound62183-55-5C12H26Semi-standard non-polar1180[2]

Note: The Kovats retention index is calculated relative to a series of n-alkanes.

Experimental Protocols

Protocol 1: Analytical Separation of this compound Isomers by Capillary Gas Chromatography

This protocol provides a general procedure for the analytical separation of an isomeric mixture of this compound.

  • Sample Preparation:

    • Accurately prepare a 100 ppm solution of the isomeric mixture in a high-purity volatile solvent such as n-hexane or pentane.

    • Filter the sample through a 0.2 µm syringe filter if any particulate matter is present.

  • Gas Chromatograph (GC) and Mass Spectrometer (MS) Conditions:

    • GC System: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: HP-5ms (5% Phenyl Methyl Siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet: Split/Splitless injector at 250 °C

    • Injection Volume: 1 µL with a split ratio of 50:1

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp 1: 2 °C/min to 150 °C

      • Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes

    • MSD Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers based on their mass spectra and retention times.

    • Calculate the Kovats retention index for each isomer by running a mixture of n-alkanes under the same chromatographic conditions.

Protocol 2: Preparative Gas Chromatography (Prep-GC) for Isomer Isolation

This protocol outlines a general procedure for isolating pure isomers from a mixture using preparative GC.

  • Sample Preparation:

    • Prepare a concentrated solution (e.g., 10-50 mg/mL) of the isomeric mixture in a volatile solvent.

  • Preparative GC System Configuration:

    • GC System: A preparative GC system with a larger-bore column.

    • Column: A packed or wide-bore capillary column with a stationary phase suitable for alkane separation (e.g., 5% phenyl silicone).

    • Injector: A high-volume injector suitable for preparative work.

    • Detector: A non-destructive detector (e.g., thermal conductivity detector - TCD) is often used in parallel with a destructive detector (e.g., flame ionization detector - FID) via a splitter.

    • Fraction Collector: An automated fraction collector to trap the eluting isomers.

  • Method Development:

    • First, develop an analytical method on a standard capillary column to determine the retention times of the target isomers.

    • Transfer and scale up the method to the preparative system. This may involve adjusting flow rates and temperature programs to accommodate the larger column dimensions and sample load.

  • Isolation Run:

    • Inject a larger volume of the concentrated sample onto the preparative column.

    • Monitor the detector signal and program the fraction collector to collect the eluting peaks corresponding to the target isomers into separate traps. The traps are typically cooled to condense the analytes.

  • Purity Analysis:

    • Analyze the collected fractions using analytical GC-MS to confirm their purity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Isomeric Mixture Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analytical separation of this compound isomers.

Troubleshooting_Logic Start Poor Peak Resolution CheckColumn Is the GC column appropriate? Start->CheckColumn CheckTemp Is the temperature program optimized? CheckColumn->CheckTemp Yes SolutionColumn Use a longer, non-polar capillary column. CheckColumn->SolutionColumn No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes SolutionTemp Decrease the temperature ramp rate. CheckTemp->SolutionTemp No SolutionFlow Optimize the linear velocity. CheckFlow->SolutionFlow No End Resolution Improved CheckFlow->End Yes SolutionColumn->End SolutionTemp->End SolutionFlow->End

Caption: Troubleshooting logic for poor peak resolution in GC analysis.

References

Minimizing contamination in pheromone extraction from urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize contamination during pheromone extraction from urine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to control for minimizing contamination in urinary pheromone studies?

A1: The most critical pre-analytical factors include proper sample collection, storage, and handling. Urine should be collected in sterile containers free of preservatives.[1] The first-morning void is often preferred due to its higher concentration.[2] Samples should be processed within four hours of collection or immediately stored at low temperatures to prevent degradation of volatile compounds.[1][3]

Q2: What type of collection container should I use for urine samples intended for pheromone analysis?

A2: Use sterile, wide-mouthed, leak-proof containers made of glass or polypropylene (B1209903) with a secure screw cap.[2][4] Avoid using containers with plasticizers, such as those made from PVC, as these can leach contaminants like phthalates that may interfere with analysis.[5][6] If possible, use containers specifically designed for trace organic analysis.

Q3: How should I store urine samples to ensure the stability of volatile pheromones?

A3: For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable.[3] For long-term storage, freezing at -80°C is recommended to best preserve the integrity of volatile organic compounds (VOCs).[3] Minimize freeze-thaw cycles as they can significantly alter the urinary volatilome.[7]

Q4: Should I use preservatives in my urine samples?

A4: The use of preservatives should be approached with caution as they can interfere with the analysis or alter the chemical profile of the pheromones. While preservatives like boric acid and thymol (B1683141) can inhibit microbial growth, they may also alter the sample's pH and introduce chemical contaminants.[8][9] If preservatives are necessary, their effect on the target pheromones should be validated. For volatile compound analysis, storing samples at -80°C without preservatives is often the preferred method.[3]

Q5: What is the impact of diet and medication on urinary pheromone profiles?

A5: Diet can significantly influence the composition of volatile organic compounds in urine.[10] For instance, a high-protein diet can alter the VOC fingerprint in mice.[10] Similarly, medications and their metabolites can be excreted in urine and may interfere with pheromone analysis. It is crucial to document and consider the subject's diet and medication history during study design and data interpretation.

Troubleshooting Guides

This section provides solutions to common problems encountered during pheromone extraction from urine.

Issue 1: Unexpected Peaks or High Background in Chromatogram

Possible Cause: Contamination from collection containers, solvents, or the laboratory environment. Phthalates are common plasticizers that can leach from plastic labware and interfere with analysis.[5][11]

Solution:

  • Use High-Purity Solvents: Employ HPLC or GC-grade solvents for all extraction and analytical procedures.

  • Proper Glassware Cleaning: Thoroughly clean all glassware with a laboratory-grade detergent, followed by rinsing with deionized water and a final solvent rinse. Bake glassware at a high temperature to remove any residual organic compounds.

  • Minimize Plastic Use: Whenever possible, use glass or Teflon labware. If plasticware is unavoidable, ensure it is made of polypropylene or other low-leaching materials.

  • Run Blanks: Regularly run solvent blanks and method blanks to identify and trace the source of contamination.

Issue 2: Low Recovery of Target Pheromones

Possible Cause: Inefficient extraction method, degradation of pheromones during extraction, or matrix effects. The complex nature of urine can lead to ion suppression or enhancement in mass spectrometry.[12][13]

Solution:

  • Optimize Extraction Method: Experiment with different extraction techniques such as Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE). For volatile pheromones, headspace SPME is often effective.[14][15]

  • pH Adjustment: The pH of the urine sample can significantly impact the extraction efficiency of certain compounds. Adjusting the pH prior to extraction may improve recovery.

  • Derivatization: For thermally labile pheromones, derivatization can improve their stability and chromatographic behavior during GC-MS analysis.[10]

  • Matrix Effect Mitigation: Use matrix-matched standards for calibration to compensate for ion suppression or enhancement. Sample dilution or more rigorous cleanup steps using SPE can also help reduce matrix effects.[12]

Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Cause: Active sites in the GC system, column overload, or improper injection technique.[10]

Solution:

  • Use Deactivated Liners and Columns: Employ deactivated (silylated) inlet liners and high-quality, inert GC columns to minimize interactions with active sites.[10]

  • Optimize Sample Concentration: If column overload is suspected, dilute the sample or use a split injection instead of splitless.[10]

  • Proper Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions.

Data Presentation

Table 1: Recommended Urine Collection and Storage Conditions for Pheromone Analysis

ParameterRecommendationRationale
Container Type Sterile glass or polypropylene with screw capMinimizes contamination from leached plasticizers.[5][11]
Sample Type First morning voidGenerally more concentrated, potentially increasing pheromone levels.[2]
Preservatives Avoid if possiblePreservatives can interfere with analysis and alter the chemical profile.[8][9]
Short-Term Storage ≤ 48 hours at 4°CMaintains stability for a limited time.[3]
Long-Term Storage -80°CBest preserves the integrity of volatile organic compounds.[3]
Freeze-Thaw Cycles Minimize to one cycleRepeated cycles can significantly alter the urinary volatilome.[7]

Experimental Protocols

Protocol 1: Standard Urine Collection Procedure
  • Label a sterile, wide-mouthed urine collection cup with the subject's ID, date, and time of collection.[1]

  • Provide the subject with the labeled cup and antiseptic towelettes.

  • Instruct the subject to first wash their hands thoroughly.

  • The subject should then use the towelettes to clean the genital area to minimize external contamination.

  • Instruct the subject to begin urinating into the toilet, and then, midstream, collect approximately 50 mL of urine in the sterile cup.[2]

  • Securely fasten the lid on the collection cup.

  • Process the urine sample within 4 hours of collection. If immediate processing is not possible, store the sample at 4°C for up to 48 hours or freeze at -80°C for long-term storage.[1][3]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Pheromones from Urine
  • Prepare the urine sample by thawing (if frozen) and centrifuging to remove any particulate matter.

  • Transfer a specific volume (e.g., 1-5 mL) of the urine supernatant into a headspace vial.

  • For certain analytes, adjust the pH of the sample or add salt (e.g., NaCl) to improve the partitioning of volatile compounds into the headspace.

  • Seal the vial with a PTFE-faced silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to equilibrate in the headspace.

  • Expose a conditioned SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period to adsorb the volatile pheromones.[14]

  • Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Urinary Pheromone Analysis cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Urine Collection (Sterile Container) Storage Storage (-80°C) Collection->Storage Thawing Thawing & Centrifugation Storage->Thawing Extraction Pheromone Extraction (e.g., HS-SPME) Thawing->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing GCMS->Data

Figure 1. General Experimental Workflow

Troubleshooting_Contamination Figure 2. Troubleshooting Unexpected Peaks in Chromatogram Start Unexpected Peaks Observed Blank Run Solvent Blank Start->Blank ContaminatedSolvent Contamination in Solvent Blank->ContaminatedSolvent Peaks Present MethodBlank Run Method Blank Blank->MethodBlank No Peaks CleanSolvent Use New, High-Purity Solvent ContaminatedSolvent->CleanSolvent Resolved Issue Resolved CleanSolvent->Resolved ContaminatedLabware Contamination from Labware MethodBlank->ContaminatedLabware Peaks Present SystemContamination System Contamination MethodBlank->SystemContamination No Peaks CleanLabware Thoroughly Clean Glassware/ Minimize Plastic Use ContaminatedLabware->CleanLabware CleanLabware->Resolved CleanSystem Clean GC Inlet and System SystemContamination->CleanSystem CleanSystem->Resolved

Figure 2. Troubleshooting Unexpected Peaks

References

Technical Support Center: Enhancing the Stability of Synthetic Phoromone Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining and enhancing the stability of synthetic pheromone standards. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your pheromone-based experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with synthetic pheromones.

My synthetic pheromone has lost all biological activity after a period of storage. What could be the cause?

A complete loss of bioactivity is a strong indicator of pheromone degradation. Several factors, often in combination, can lead to this issue. The primary culprits are improper storage temperature, exposure to light, and oxidation.[1] Pheromones, especially volatile compounds like aldehydes, can degrade rapidly when not stored under optimal conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the pheromone was stored in a freezer at or below -20°C in its original, sealed, and light-proof container.[1] For short-term use, refrigeration at 2-8°C in a sealed, amber vial is acceptable.[1]

    • Assess Light Exposure: Accidental exposure to UV light can cause photodegradation. Always store pheromones in dark containers or wrap containers in aluminum foil.

    • Consider Oxidation: Many pheromones, particularly aldehydes, are susceptible to oxidation.[1] If the container was opened multiple times, repeated exposure to atmospheric oxygen could be the cause. To mitigate this, consider purging the vial with an inert gas like argon or nitrogen before sealing.

    • Aliquot for Frequent Use: To avoid repeated freeze-thaw cycles and exposure of the entire stock to air, it is best practice to aliquot the pheromone into smaller, single-use vials upon receipt.

Trap captures in the field have declined much faster than the expected lure lifespan. What are the potential reasons?

A rapid decline in trap captures suggests a premature loss of the pheromone's effectiveness from the lure. This is often due to environmental factors accelerating the degradation and release of the pheromone.

  • Troubleshooting Steps:

    • Evaluate Environmental Exposure: High temperatures, direct sunlight (UV radiation), and strong winds can significantly shorten a lure's field life.[1]

    • Assess Trap Placement: If possible, relocate traps to shaded areas to minimize UV degradation and excessive heat. Avoid placing traps in areas with consistently high winds that can disrupt the pheromone plume.[1]

    • Review Lure Handling: Always use gloves when handling lures to prevent contamination from oils and other residues on your hands.

    • Consider the Dispenser Type: The material and design of the dispenser are crucial for protecting the pheromone and controlling its release rate. Materials like rubber septa and polyethylene (B3416737) vials offer different release kinetics and levels of protection.[1]

I am observing poor peak shape (tailing or fronting) during GC-MS analysis of my pheromone standard. What could be the issue?

Poor peak shape in gas chromatography is often indicative of issues within the GC system or with the sample itself.

  • Troubleshooting Steps:

    • Check for Active Sites: Active sites in the GC inlet liner or on the column can cause peak tailing. Using a deactivated (silylated) inlet liner and a high-quality, inert GC column is recommended.

    • Avoid Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or using a split injection instead of a splitless injection.

    • Optimize Injector Temperature: If the injector temperature is too low, the pheromone may not vaporize completely and efficiently, leading to poor peak shape. Incrementally increase the injector temperature to find the optimal setting that ensures complete vaporization without causing thermal degradation.

    • Ensure Proper Injection Technique: A fast and smooth injection is crucial for sharp peaks. For manual injections, consistency is key.

Data Presentation

Table 1: Factors Affecting Pheromone Stability and Mitigation Strategies

FactorEffect on PheromoneMitigation Strategy
High Temperature Accelerates degradation and increases volatility.Store at ≤ -20°C for long-term storage; 2-8°C for short-term. Deploy traps in shaded areas.[1]
UV Radiation Causes photodegradation and isomerization.Store in amber vials or protect from light. Use UV-blocking dispensers and add UV stabilizers to the formulation.[1]
Oxygen Leads to oxidative degradation, especially of aldehydes.Store in airtight containers. Purge vials with inert gas (argon or nitrogen). Incorporate antioxidants into the formulation.[1]
Moisture Can cause hydrolysis of ester-functionalized pheromones.Store in desiccated conditions and use airtight containers.

Experimental Protocols

Protocol 1: Incorporation of Stabilizers into Pheromone Lures

This protocol outlines the general steps for adding antioxidants and UV stabilizers to a pheromone formulation for loading into a dispenser like a rubber septum or polyethylene vial.

Materials:

  • Synthetic pheromone standard

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • UV stabilizer (e.g., 2-hydroxy-4-methoxybenzophenone)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

  • Dispensers (e.g., red rubber septa, polyethylene vials)

Methodology:

  • Prepare Stock Solutions: In a fume hood, prepare separate stock solutions of the antioxidant and UV stabilizer in the chosen solvent. A typical concentration might be 1-5% (w/v), but the optimal concentration should be determined empirically.

  • Prepare Pheromone Solution: Prepare a solution of the synthetic pheromone in the same solvent at the desired concentration for lure loading.

  • Combine Solutions: In a clean glass vial, add the required volume of the pheromone solution. Then, add the appropriate volume of the antioxidant and UV stabilizer stock solutions to achieve the desired final concentration in the lure. For example, to achieve a 1% concentration of each stabilizer in the final dried lure, add a volume of the stabilizer stock solution that contains the same mass of stabilizer as the mass of the pheromone.

  • Mix Thoroughly: Gently vortex the final solution to ensure all components are completely dissolved and evenly distributed.

  • Load Dispensers:

    • For Rubber Septa: Using a micropipette, carefully apply the desired volume of the final pheromone-stabilizer solution onto the rubber septum. Allow the solvent to evaporate completely in the fume hood before packaging.

    • For Polyethylene Vials: Dispense the desired volume of the solution into the polyethylene vial and seal it. The pheromone and stabilizers will diffuse through the vial walls.

  • Solvent Evaporation and Storage: Allow the solvent to fully evaporate from the dispensers in a dark, well-ventilated area (like a fume hood) before packaging them in airtight, light-proof containers. Store the finished lures at -20°C until use.

Protocol 2: Accelerated Stability Study of Pheromone Formulations

This protocol is designed to assess the long-term stability of a pheromone formulation by subjecting it to stressful conditions.

Materials:

  • Pheromone lures (both with and without stabilizers)

  • Temperature- and humidity-controlled environmental chamber or oven

  • Freezer (-20°C)

  • Amber glass vials with PTFE-lined caps

  • GC-MS system for analysis

Methodology:

  • Sample Preparation: Prepare a set of identical lures for each formulation being tested. Seal each lure in an individual, airtight package. Designate a control set of lures to be stored at -20°C.

  • Accelerated Aging: Place the experimental lures in an environmental chamber set to an elevated temperature (e.g., 40°C or 50°C) and a controlled relative humidity (e.g., 75% RH).[1]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures from the environmental chamber. At the same time, retrieve a control lure from the freezer.[1]

  • Pheromone Extraction: Extract the remaining pheromone from each lure by soaking the dispenser in a known volume of a suitable solvent (e.g., hexane) for a specified period (e.g., 24 hours).[1]

  • Quantitative Analysis: Analyze the extracts by GC-MS to quantify the amount of the active pheromone compound remaining. Compare the degradation rates of the stabilized and unstabilized formulations.

Protocol 3: GC-MS Analysis of Pheromone Degradation

This protocol provides a general procedure for quantifying a synthetic pheromone and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Pheromone extract from a stability study or an aged lure

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • High-purity helium as a carrier gas

  • High-purity solvent (e.g., hexane)

  • Internal standard

Methodology:

  • Sample Preparation: To the pheromone extract, add a known amount of an internal standard just before analysis. This will help to correct for any variations in injection volume.

  • Instrument Setup:

    • Injector: Use a splitless injection mode for trace analysis. Set the injector temperature to a point that ensures vaporization but minimizes thermal degradation (e.g., 225-250°C).

    • Oven Program: Start with a low initial oven temperature (e.g., 40-60°C) and ramp up to a final temperature that allows for the elution of all compounds of interest (e.g., 280-300°C).

    • Mass Spectrometer: Operate in electron impact (EI) mode, scanning a mass range appropriate for the target pheromone and its potential degradation products.

  • Data Analysis:

    • Identify the pheromone and any degradation products by comparing their mass spectra to a library and their retention times to that of a pure standard.

    • Create a calibration curve using a series of known concentrations of the pure pheromone standard and the internal standard.

    • Quantify the amount of pheromone remaining in the aged samples by comparing their peak areas (relative to the internal standard) to the calibration curve.

Visualizations

PheromoneSignalingPathway Pheromone Pheromone Receptor Pheromone Receptor (GPCR) Pheromone->Receptor Binding G_Protein G-Protein Complex Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase_Cascade Protein Kinase Cascade SecondMessenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Behavioral_Response Behavioral Response Gene_Expression->Behavioral_Response Leads to

Caption: A simplified diagram of a common pheromone signaling pathway.

ExperimentalWorkflow cluster_prep Formulation and Preparation cluster_aging Stability Testing cluster_analysis Analysis Pheromone_Standard Pheromone Standard Stabilizers Add Stabilizers (Antioxidant, UV Absorber) Pheromone_Standard->Stabilizers Solvent Dissolve in Solvent Stabilizers->Solvent Dispenser Load into Dispenser Solvent->Dispenser Accelerated_Aging Accelerated Aging (High Temp, Humidity) Dispenser->Accelerated_Aging Time_Sampling Time-Point Sampling Accelerated_Aging->Time_Sampling Extraction Solvent Extraction Time_Sampling->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis Data Analysis & Degradation Assessment GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for enhancing and testing pheromone stability.

TroubleshootingWorkflow Start Experiment Fails: Low Bioactivity or Rapid Degradation Check_Storage Check Storage Conditions (-20°C, Dark, Airtight) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Check_Handling Review Handling Procedures (Gloves, Aliquoting) Storage_OK->Check_Handling Yes Correct_Storage Correct Storage Procedures Storage_OK->Correct_Storage No Handling_OK Handling OK? Check_Handling->Handling_OK Check_Formulation Examine Formulation (Solvent, Stabilizers) Handling_OK->Check_Formulation Yes Correct_Handling Improve Handling Techniques Handling_OK->Correct_Handling No Formulation_OK Formulation OK? Check_Formulation->Formulation_OK Analyze_Purity Analyze Purity and Integrity (GC-MS) Formulation_OK->Analyze_Purity Yes Reformulate Reformulate with Appropriate Stabilizers Formulation_OK->Reformulate No Purity_OK Purity OK? Analyze_Purity->Purity_OK Optimize_Experiment Optimize Experimental Design (Bioassay, etc.) Purity_OK->Optimize_Experiment Yes Repurify Repurify Pheromone Standard Purity_OK->Repurify No

Caption: Troubleshooting workflow for synthetic pheromone stability issues.

References

Technical Support Center: Addressing Low Bioactivity in Synthesized Pheromone Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues of low bioactivity in synthesized pheromone batches.

Section 1: Troubleshooting Purity- and Synthesis-Related Issues

Q1: My synthesized pheromone exhibits significantly lower bioactivity compared to a commercial standard or previous batches. Could chemical purity be the issue?

A1: Yes, chemical purity is a critical factor directly influencing pheromone bioactivity. Impurities originating from the synthesis process, such as unreacted starting materials, reagents, or byproducts, can interfere with the pheromone's interaction with insect receptors. In some instances, these impurities can act as behavioral antagonists, actively inhibiting the insect's response.[1]

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your synthetic batch using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the purity level to that of a high-activity standard if available.

  • Identify Contaminants: Employ Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical nature of any impurities.

  • Purification: If significant impurities are detected, re-purify the batch using methods like column chromatography, recrystallization, or preparative HPLC.[1]

  • Bioassay Comparison: Conduct a dose-response bioassay comparing the original batch, the re-purified batch, and a high-purity standard to quantify the impact of purification on bioactivity.

Data Presentation: Purity vs. Bioactivity of Codling Moth Pheromone

The following table illustrates the dramatic effect of chemical purity on the bioactivity of Codling Moth (Cydia pomonella) pheromone, (E,E)-8,10-dodecadien-1-ol (Codlemone).

Purity Level of CodlemoneMale Codling Moth Response in Flight Tunnel
99.7%~80% source contact at 10-300 µg dose
Equilibrium Mixture (61% EE, 5% ZZ, 14% ZE, 20% EZ)26% source contact at 30 µg dose, with a decreasing response at higher doses

Source: Adapted from flight tunnel test data.

Q2: I've confirmed the high chemical purity of my pheromone, but the bioactivity remains low. Could the isomeric ratio be incorrect?

A2: Absolutely. Many insect pheromones are specific blends of stereoisomers (enantiomers or diastereomers) or geometric isomers (Z/E isomers). The insect's olfactory system is often exquisitely tuned to a precise ratio of these isomers. An incorrect ratio, even with high chemical purity, can lead to a significant reduction or complete loss of bioactivity. In some cases, the "wrong" isomer can even be inhibitory.

Troubleshooting Steps:

  • Analyze Isomeric Ratio: Use chiral GC (for enantiomers) or a suitable GC method with a polar column (for Z/E isomers) to determine the precise isomeric ratio in your synthetic batch.

  • Compare to Literature: Cross-reference your isomeric ratio with published data for the specific insect species.

  • Synthesize and Test Individual Isomers: If feasible, synthesize and test individual isomers to confirm the activity of each and to identify any inhibitory effects.

Data Presentation: Isomeric Ratio and Bioactivity of Oriental Fruit Moth Pheromone

The table below demonstrates the critical importance of the correct isomeric blend for attracting the male Oriental Fruit Moth (Grapholita molesta). The primary pheromone component is (Z)-8-dodecenyl acetate.

Percentage of (E)-isomer in (Z)-8-dodecenyl acetateMale Oriental Fruit Moth Attraction
0% (Pure Z)Moderate
~6% (Natural Ratio)High (Optimal)
50%Low
100% (Pure E)Very Low

Source: Adapted from wind tunnel response data.

Section 2: Issues Related to Pheromone Storage and Handling

Q3: My pheromone batch was highly active upon receipt, but its effectiveness has diminished over time. What could be the cause?

A3: Improper storage is a common cause of pheromone degradation. Pheromones are often volatile and can be sensitive to temperature, light, and oxygen exposure.[2]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure pheromones are stored in a freezer, typically below -20°C, in their original, unopened, and vapor-proof packaging.[2] For long-term storage, using an inert gas like argon or nitrogen to purge the vial's headspace can prevent oxidation.

  • Check for Cross-Contamination: If multiple pheromones are stored in the same location, ensure they are well-sealed to prevent cross-contamination, which can inhibit bioactivity.

  • Aliquot and Minimize Freeze-Thaw Cycles: For frequent use, aliquot the pheromone into smaller, single-use vials to avoid repeated freeze-thaw cycles of the entire batch, which can introduce moisture and accelerate degradation.

  • Re-test Activity: If you suspect degradation, re-test the bioactivity of the stored pheromone against a new, freshly prepared standard.

Data Presentation: Pheromone Degradation Over Time with Improper Storage

This table illustrates the hypothetical degradation of a generic aldehyde pheromone under different storage conditions.

Storage ConditionPheromone Purity after 3 monthsPheromone Purity after 6 months
-20°C, sealed amber vial, nitrogen headspace>99%>98%
4°C, sealed clear vial~95%~90%
25°C (Room Temperature), loosely capped clear vial<80%<60%

Section 3: Issues Related to Bioassay and Experimental Design

Q4: I am not observing a significant response in my bioassay, even with a pheromone batch that is expected to be active. What experimental factors should I check?

A4: A lack of response in a bioassay can be due to various factors related to the experimental setup, the insects themselves, or the pheromone delivery.

Troubleshooting Steps:

  • Insect Condition: Ensure the insects used are of the correct age and mating status (e.g., virgin males for sex pheromones) and are tested during their peak activity period (e.g., scotophase for nocturnal insects).

  • Environmental Conditions: Verify that the temperature, humidity, and light conditions in the bioassay setup are appropriate for the species being tested. For wind tunnel assays, ensure a consistent and appropriate wind speed.

  • Pheromone Dispenser and Concentration: Confirm that the pheromone is being released at an appropriate rate. The concentration is critical; too high a concentration can be repellent or cause habituation, while too low a concentration may not be detected. Conduct a dose-response experiment to determine the optimal concentration.[1]

  • Bioassay Arena Contamination: Thoroughly clean the bioassay arena (e.g., olfactometer, wind tunnel) between trials to remove residual pheromones or other confounding odors.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Isomeric Ratio Determination

Objective: To determine the chemical purity and isomeric ratio of a synthesized pheromone batch.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized pheromone in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a reference standard solution of the pheromone with a known purity and isomeric ratio at the same concentration.

    • Create a dilution series of both the sample and the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable for separating geometric isomers. A chiral column will be necessary for enantiomers.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

    • Injection: 1 µL in splitless mode.

    • MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of 50-500 amu.

  • Data Analysis:

    • Purity Assessment: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main pheromone peak area relative to the total peak area.

    • Impurity Identification: Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) for tentative identification.

    • Isomeric Ratio Calculation: Identify the peaks corresponding to the different isomers based on their retention times relative to the standard. Calculate the ratio based on the integrated peak areas of the respective isomers.

Protocol 2: Wind Tunnel Bioassay for Moth Behavioral Response

Objective: To evaluate the behavioral response of male moths to a synthetic pheromone.

Methodology:

  • Wind Tunnel Setup:

    • Use a wind tunnel constructed from non-absorbent materials like glass or acrylic (e.g., 2 m long, 1 m² cross-section).

    • Maintain a constant, laminar airflow of 0.2-0.3 m/s.

    • Control environmental conditions to mimic the moth's natural activity period (e.g., 21-26°C, 70-80% relative humidity, dim red light for nocturnal moths).[3]

  • Insect Preparation:

    • Use 2-3 day old virgin male moths.

    • Acclimatize individual moths in release cages within the experimental room for at least 1-2 hours before the bioassay.[3]

  • Pheromone Source Preparation:

    • Apply a precise amount of the pheromone solution (in a suitable solvent like hexane) to a dispenser (e.g., a rubber septum or filter paper).

    • Allow the solvent to evaporate completely.

    • Prepare a solvent-only control dispenser.

  • Bioassay Procedure:

    • Place the pheromone dispenser at the upwind end of the tunnel.

    • Position the release cage with a single moth at the downwind end.

    • Release the moth and observe its behavior for a set period (e.g., 3 minutes).

    • Record key behaviors: activation (wing fanning), take-off, upwind flight (zigzagging), and contact with the source.

    • Repeat with a sufficient number of moths for statistical analysis (n > 20).

    • Conduct control trials with the solvent-only dispenser.

    • Thoroughly clean the tunnel with ethanol (B145695) or another suitable solvent between trials.

Protocol 3: Electroantennography (EAG) Assay

Objective: To measure the electrical response of an insect's antenna to a pheromone, indicating detection.

Methodology:

  • Insect Preparation:

    • Anesthetize an insect (e.g., a male moth) by chilling.

    • Excise an antenna at its base.

    • Mount the antenna between two electrodes filled with a saline solution. The recording electrode contacts the distal end, and the reference electrode contacts the base.

  • Stimulus Preparation:

    • Dissolve the synthetic pheromone in a high-purity solvent (e.g., paraffin (B1166041) oil or hexane) to create a stock solution.

    • Prepare a serial dilution of the pheromone (e.g., 0.01 µg/µL to 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Data Acquisition:

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • Deliver a puff of air through the Pasteur pipette, carrying the odorant to the antenna.

    • Record the resulting negative voltage deflection (the EAG response).

    • Allow sufficient time between stimuli for the antenna to recover.

    • Test a solvent-only control.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the average response to the solvent control.

    • Responses can be normalized to a standard compound or a high concentration of the test compound to compare across different preparations.

Visualizations

Troubleshooting_Workflow Start Low Bioactivity Observed Purity_Check Check Chemical Purity (GC/HPLC) Start->Purity_Check Isomer_Check Check Isomeric Ratio (GC) Purity_Check->Isomer_Check Purity OK Purify Re-purify Batch Purity_Check->Purify Impure Storage_Check Review Storage & Handling Isomer_Check->Storage_Check Ratio Correct Synthesize_Isomers Synthesize Correct Isomers Isomer_Check->Synthesize_Isomers Ratio Incorrect Bioassay_Check Review Bioassay Protocol Storage_Check->Bioassay_Check Storage OK New_Sample Use Fresh/Properly Stored Sample Storage_Check->New_Sample Improper Storage Optimize_Bioassay Optimize Bioassay Parameters Bioassay_Check->Optimize_Bioassay Protocol Issues End Bioactivity Restored Bioassay_Check->End Protocol OK Purify->Purity_Check Synthesize_Isomers->Isomer_Check New_Sample->Storage_Check Optimize_Bioassay->Bioassay_Check

Caption: A troubleshooting workflow for addressing low pheromone bioactivity.

Pheromone_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_neuron Inside Neuron Pheromone Pheromone Molecule Receptor Odorant Receptor (OR) Pheromone->Receptor Orco Orco Co-receptor Receptor->Orco binds to G_Protein G-protein Orco->G_Protein activates Ion_Channel Ion Channel G_Protein->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal_to_Brain Signal to Brain Action_Potential->Signal_to_Brain GC_MS_Workflow Start Sample Preparation Injection GC Injection Start->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Purity Purity Calculation Data_Analysis->Purity Isomer_Ratio Isomer Ratio Determination Data_Analysis->Isomer_Ratio Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

References

Strategies for reducing side reactions in Grignard synthesis of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals minimize side reactions and improve yields in the Grignard synthesis of alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the formation of the Grignard reagent and its subsequent reaction to form an alkane.

Grignard Reagent Formation

Question 1: Why is my Grignard reaction not initiating?

Answer: Failure to initiate is a common problem, typically stemming from two primary causes:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent it from reacting with the alkyl halide.[1][2]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[3][4] Trace amounts of moisture in the glassware or solvent will react with and destroy the Grignard reagent as it forms, effectively quenching the reaction.[2][4][5][6]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated. This can be achieved by:

    • Gently crushing the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.[2]

    • Adding a small crystal of iodine. The disappearance of the purple color indicates activation.[2][7]

    • Adding a few drops of 1,2-dibromoethane.

  • Ensure Anhydrous Conditions:

    • All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120 °C overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][7]

    • Use anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[8][9] These solvents are critical as they are aprotic and stabilize the Grignard reagent by forming a complex.[10][11][12]

Question 2: My reaction mixture is turning cloudy and black, and the yield is low. What is the likely side reaction?

Answer: This often indicates the occurrence of Wurtz coupling, a major side reaction where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a symmetrical alkane (R-R).[1][3][13] This is especially prevalent with primary and benzylic halides.[7]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Alkyl Halide: Add the alkyl halide solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, disfavoring the coupling reaction.[1]

  • Maintain Dilute Conditions: Working in a larger volume of solvent can also help reduce the frequency of coupling events.

  • Choice of Solvent: The solvent can influence the rate of side reactions. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress the formation of Wurtz by-products in some cases.[13]

Alkane Formation (Reaction with Protic Source)

Question 3: The final yield of my desired alkane is low after the workup step. What could be the issue?

Answer: A low yield of the alkane product after quenching the Grignard reagent points to the premature decomposition of the reagent before it can be intentionally protonated. Grignard reagents are strong bases and will react with any source of acidic protons.[14][15]

Potential Proton Sources and Solutions:

  • Atmospheric Moisture/Oxygen: The reaction must be protected from air, as moisture will quench the reagent and oxygen can lead to peroxide impurities.[3] Conducting the reaction under a positive pressure of an inert gas (nitrogen or argon) is essential.

  • Acidic Functional Groups: The substrate you are trying to synthesize the alkane from must not contain acidic protons. Functional groups like alcohols (-OH), amines (-NH₂), thiols (-SH), or terminal alkynes will react with and consume the Grignard reagent.[9][14] If these groups are present, they must be protected before the Grignard synthesis.

  • Improper Workup: While a protic source is needed to form the final alkane, the choice and timing are critical. The reaction is typically "quenched" by slowly adding a proton source like water or a saturated aqueous solution of ammonium (B1175870) chloride after the Grignard reagent has been fully formed.[2][16]

Data Presentation: Solvent Effects on Grignard Reactions

The choice of solvent is critical for stabilizing the Grignard reagent and can influence reaction rates and side product formation. Ethereal solvents are required.[8]

SolventKey Properties & ObservationsTypical Use CasesReference(s)
Diethyl Ether (Et₂O) Lower boiling point (34.6°C). Good for initiating reactions. Less prone to forming peroxides than THF.General purpose, especially for reactive alkyl halides.[8][10]
Tetrahydrofuran (THF) Higher boiling point (66°C). Better at solvating and stabilizing the Grignard reagent.Preferred for less reactive halides (e.g., chlorides) and for reactions requiring higher temperatures.[1][7]
2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (80°C). Greener alternative derived from renewable resources. Can offer comparable or superior performance to THF and may suppress Wurtz coupling.An environmentally friendlier alternative to THF, suitable for a wide range of Grignard reactions.[1][13]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting cluster_start cluster_initiation Initiation Phase cluster_side_products Side Product Analysis cluster_quenching Protonolysis/Quenching Issues start Low Yield or Reaction Failure no_init Reaction Not Starting? start->no_init side_prod High MW Byproduct Observed? start->side_prod low_yield Low Final Alkane Yield? start->low_yield cause_init Cause: MgO Layer / Moisture no_init->cause_init Yes sol_init Solution: - Activate Mg (I₂, crushing) - Ensure Anhydrous Conditions cause_init->sol_init cause_wurtz Cause: Wurtz Coupling side_prod->cause_wurtz Yes sol_wurtz Solution: - Slow Alkyl Halide Addition - Use Dilute Conditions cause_wurtz->sol_wurtz cause_quench Cause: Premature Quenching low_yield->cause_quench Yes sol_quench Solution: - Strict Inert Atmosphere - Check Substrate for Acidic Protons cause_quench->sol_quench

Caption: A decision tree for troubleshooting common issues in Grignard synthesis.

Competing Reaction Pathways

Pathways RX_Mg Alkyl Halide (R-X) + Mg RMgX Grignard Reagent (R-MgX) RX_Mg->RMgX Ether Solvent DesiredAlkane Desired Alkane (R-H) RMgX->DesiredAlkane + H₂O (Controlled Workup) WurtzProduct Wurtz Coupling Product (R-R) RMgX->WurtzProduct + R-X (Side Reaction) QuenchedAlkane Quenched Alkane (R-H) RMgX->QuenchedAlkane + Trace H₂O / Acidic Protons (Side Reaction) main_path Desired Pathway side_path Side Pathways

References

Validation & Comparative

Validating the Structure of 3-Ethyl-2,7-dimethyloctane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 3-ethyl-2,7-dimethyloctane using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its isomers, n-dodecane and 2,2,4,6,6-pentamethylheptane (B104275), offering researchers, scientists, and drug development professionals a clear framework for structural validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide demonstrates the validation of the branched alkane, this compound, by comparing its predicted ¹H and ¹³C NMR spectral data with the experimental data of its structural isomers, the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural differences between this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane are clearly reflected in their respective ¹H and ¹³C NMR spectra. The degree of branching and the symmetry of each molecule are key factors influencing the number of unique signals, their chemical shifts, and their splitting patterns.

¹H NMR Spectral Comparison:

The predicted ¹H NMR spectrum of this compound is expected to be the most complex of the three, with multiple distinct signals corresponding to the various non-equivalent protons in its asymmetric structure. The presence of methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups in different chemical environments will lead to a range of chemical shifts and complex splitting patterns.

In contrast, the ¹H NMR spectrum of n-dodecane is significantly simpler. Due to its linear structure and higher symmetry, many of the methylene groups are chemically equivalent or have very similar chemical environments, resulting in fewer, broader signals. The most distinct signals will be the terminal methyl groups and the adjacent methylene groups.

The ¹H NMR spectrum of 2,2,4,6,6-pentamethylheptane, despite its high degree of branching, exhibits a relatively simple pattern due to its symmetry. The large number of equivalent methyl groups will give rise to intense singlet signals.

¹³C NMR Spectral Comparison:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. For this compound, with its lack of symmetry, a unique signal is expected for each of its 12 carbon atoms.

n-Dodecane, possessing a plane of symmetry, will show only six distinct signals in its ¹³C NMR spectrum, as pairs of carbons are chemically equivalent.

2,2,4,6,6-pentamethylheptane also displays a reduced number of signals in its ¹³C NMR spectrum due to its symmetrical structure. The quaternary carbons and the different types of methyl and methylene carbons will each give rise to a distinct signal.

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for n-dodecane and 2,2,4,6,6-pentamethylheptane.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.85t3HCH₃ (ethyl group)
~0.86d6HCH₃ (isopropyl group at C7)
~0.88d3HCH₃ (at C2)
~1.10 - 1.40m8HCH₂ groups
~1.50m1HCH (at C7)
~1.65m1HCH (at C2)
~1.75m1HCH (at C3)

Note: Predicted data generated using nmrdb.org. Actual experimental values may vary.

Table 2: Experimental ¹H NMR Data for n-Dodecane and 2,2,4,6,6-Pentamethylheptane

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
n-Dodecane~0.88t6HCH₃
~1.26br s20HCH₂
2,2,4,6,6-Pentamethylheptane~0.85d6HCH₃ (at C4)
~0.90s9HCH₃ (at C2)
~0.92s9HCH₃ (at C6)
~1.15m2HCH₂ (at C5)
~1.30m2HCH₂ (at C3)
~1.60m1HCH (at C4)

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon Type
~11.5CH₃
~14.2CH₃
~19.8CH₃
~22.7CH₃
~23.0CH₂
~25.0CH
~28.5CH₂
~32.0CH₂
~34.5CH
~39.5CH₂
~42.0CH
~45.0CH

Note: Predicted data generated using nmrdb.org. Actual experimental values may vary.

Table 4: Experimental ¹³C NMR Data for n-Dodecane and 2,2,4,6,6-Pentamethylheptane

CompoundChemical Shift (ppm)Carbon Type
n-Dodecane~14.1CH₃
~22.7CH₂
~29.4CH₂
~29.7CH₂
~31.9CH₂
~32.1CH₂
2,2,4,6,6-Pentamethylheptane~22.8CH₃
~25.0CH
~31.0C (quaternary)
~31.6CH₃
~33.5CH₃
~53.3CH₂

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for reliable structure elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. For non-polar compounds like alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for alkanes.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are often adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically used.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard or the residual solvent peak.

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons corresponding to each signal.

Structure Validation Workflow

The logical process of validating a chemical structure using NMR spectroscopy involves a series of interconnected steps, from sample preparation to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation Sample Pure Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer NMR_Tube->Spectrometer Transfer Transfer Dissolve->Transfer Transfer->NMR_Tube H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR H1_Data 1H Spectrum: - Chemical Shift - Integration - Multiplicity H1_NMR->H1_Data H1_NMR->H1_Data C13_Data 13C Spectrum: - Number of Signals - Chemical Shift C13_NMR->C13_Data C13_NMR->C13_Data Comparison Compare with Predicted/Reference Data H1_Data->Comparison C13_Data->Comparison Proposed_Structure Proposed Structure: This compound Proposed_Structure->Comparison Confirmation Structure Confirmed Comparison->Confirmation Comparison->Confirmation

Caption: Workflow for the validation of a chemical structure using 1H and 13C NMR spectroscopy.

By following this systematic approach, researchers can confidently validate the structure of synthesized or isolated compounds. The comparison of experimental NMR data with predicted spectra or data from known isomers provides a powerful tool for unambiguous structure elucidation. The distinct NMR fingerprints of this compound and its isomers, as detailed in this guide, serve as a clear example of the utility of this technique in organic chemistry and drug development.

A Comparative Analysis of 3-Ethyl-2,7-dimethyloctane and Other Key Mouse Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the mouse pheromone 3-Ethyl-2,7-dimethyloctane with other well-characterized mouse pheromones. The information presented is intended to assist researchers in selecting the appropriate chemical signals for studies related to murine behavior, neurobiology, and reproductive physiology.

Introduction to this compound

This compound is a volatile organic compound identified as a male-specific urinary sex pheromone in mice (Mus musculus).[1][2] Its production is dependent on testosterone (B1683101), and it has been shown to be an attractant for female mice.[2] Castrated males do not produce this compound, but its production can be restored with testosterone treatment, highlighting its direct link to male reproductive fitness.[2]

Comparative Pheromone Overview

While this compound is a known female attractant, a comprehensive understanding of its efficacy requires comparison with other key mouse pheromones. This guide focuses on a selection of well-studied pheromones known to elicit significant behavioral and physiological responses in mice.

Table 1: Qualitative Comparison of Selected Mouse Pheromones

PheromoneChemical ClassSourceKnown Effects on Females
This compound AlkaneMale UrineAttraction
Dehydro-exo-brevicomin (DHB) Bicyclic KetalMale UrineAttraction, Estrus Synchronization
2-Heptanone KetoneMale Urine (especially when stressed)Puberty Acceleration
α-Farnesene SesquiterpenePreputial Gland, UrineAttraction, Estrus Induction
Major Urinary Proteins (MUPs) ProteinUrine (higher in males)Attraction, Individual Recognition, Puberty Acceleration
Exocrine Gland-Secreting Peptide 1 (ESP1) PeptideMale Lacrimal GlandEnhanced Sexual Receptivity (Lordosis)

Table 2: Quantitative Data on Female Mouse Responses to Pheromones (Data from separate studies)

PheromoneAssayMetricResult
This compound Y-MazePreference for pheromone-scented armQualitatively described as attractive, specific quantitative preference index not found.
Dehydro-exo-brevicomin (DHB) & 2-sec-butyl-4,5-dihydrothiazole (SBT) mixture Two-choice assayAttraction to urine from castrated males spiked with the mixtureAddition of the mixture to castrate urine made it attractive to females.
2-Heptanone Puberty Acceleration AssayUterine weight increaseEffective in accelerating puberty in juvenile females.[3]
α-Farnesene Two-choice assayAttractionFemales are attracted to α- and β-farnesene.
Major Urinary Proteins (MUPs) - Darcin (MUP20) Conditioned Place PreferenceTime spent in MUP-scented areaInduces a learned preference for the location associated with the MUP.
Exocrine Gland-Secreting Peptide 1 (ESP1) Lordosis AssayLordosis RatioSignificantly enhances female sexual receptive behavior.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for commonly used behavioral assays to assess female mouse attraction to pheromones.

Y-Maze Assay for Pheromone Attraction

This assay assesses the preference of a female mouse for a particular scent.

Materials:

  • Y-shaped maze with three identical arms.

  • Odor stimuli: this compound and a control substance (e.g., solvent).

  • Filter paper or cotton swabs for odor presentation.

  • Video tracking software (optional, but recommended for accurate data collection).

Procedure:

  • Acclimation: Habituate the female mouse to the testing room for at least 30 minutes before the trial.

  • Maze Preparation: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate residual odors.

  • Odor Placement: Place a filter paper with a specific concentration of the test pheromone at the end of one arm and a control filter paper in another arm. The third arm remains neutral. The position of the scented and control arms should be counterbalanced across trials.

  • Trial Initiation: Gently place the mouse in the center of the maze.

  • Data Collection: Allow the mouse to explore the maze for a set period (e.g., 5-10 minutes). Record the time spent in each arm and the number of entries into each arm.

  • Data Analysis: Calculate a preference index, typically as (Time in pheromone arm - Time in control arm) / (Total time in both arms).

Three-Chamber Social Preference Test (Modified for Pheromones)

This test evaluates the preference for a social odor over a neutral or another odor.

Materials:

  • A rectangular, three-chambered box with openings between the chambers.

  • Two small, transparent containers with perforated lids (to allow for olfactory cues but prevent physical contact).

  • Odor stimuli and control substance.

  • Video tracking software.

Procedure:

  • Habituation: Place the test mouse in the central chamber and allow it to freely explore all three empty chambers for 10 minutes.

  • Odor Presentation: Place a container with the pheromone stimulus in one of the side chambers and an identical container with the control substance in the other side chamber.

  • Trial: Place the test mouse back in the central chamber and allow it to explore all three chambers for 10 minutes.

  • Data Collection: Record the time the mouse spends in each of the three chambers and the time it spends sniffing each of the containers.

  • Data Analysis: Calculate a sociability index, for example, as (Time sniffing pheromone - Time sniffing control) / (Total sniffing time).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes can aid in understanding. The following diagrams are generated using the DOT language.

PheromoneSignalingPathway cluster_olfactory_system Olfactory System cluster_brain Brain VNO Vomeronasal Organ (VNO) AOB Accessory Olfactory Bulb (AOB) VNO->AOB MOE Main Olfactory Epithelium (MOE) MOB Main Olfactory Bulb (MOB) MOE->MOB Amygdala Amygdala AOB->Amygdala MOB->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus Behavior Behavioral Response (e.g., Attraction, Lordosis) Hypothalamus->Behavior Pheromone Pheromone (e.g., this compound) Pheromone->VNO Pheromone->MOE

Caption: Generalized pheromone signaling pathway in mice.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis PheromonePrep Pheromone Dilution (e.g., this compound) AssaySetup Apparatus Setup (e.g., Y-Maze) PheromonePrep->AssaySetup AnimalAcclimation Animal Acclimation AnimalAcclimation->AssaySetup Trial Behavioral Trial AssaySetup->Trial DataCollection Video Recording & Tracking Trial->DataCollection Stats Statistical Analysis (e.g., Preference Index) DataCollection->Stats Conclusion Conclusion Stats->Conclusion

Caption: General workflow for a mouse pheromone behavioral experiment.

Conclusion

This compound is a significant male-specific sex pheromone in mice, playing a clear role in attracting females. While its qualitative effects are established, there is a notable lack of direct quantitative comparisons with other potent mouse pheromones such as DHB, 2-heptanone, α-farnesene, MUPs, and ESP1. Future research employing standardized behavioral paradigms to directly compare the attractive potency of these compounds would be highly valuable to the scientific community. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies and for further elucidating the complex chemical communication systems in mice.

References

Unraveling the Enigma of Chirality: A Comparative Guide to the Biological Activity of 3-Ethyl-2,7-dimethyloctane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While 3-Ethyl-2,7-dimethyloctane is recognized as a significant urinary sex pheromone in male mice, a comprehensive analysis of the existing scientific literature reveals a notable absence of direct comparative studies on the biological activity of its distinct stereoisomers. This guide serves to bridge this knowledge gap by providing a foundational understanding of the compound, drawing parallels from the well-established principles of stereochemistry in pheromone function, and proposing a robust experimental framework to guide future research in this area.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the design and execution of precise biological assays. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 62183-55-5
Predicted Boiling Point 196 °C
Predicted Density 0.755 g/cm³
Solubility Insoluble in water, soluble in common organic solvents
Chiral Centers C2 and C3
Number of Stereoisomers 4 ((2R,3R), (2S,3S), (2R,3S), (2S,3R))

Established Biological Role

This compound is a volatile organic compound that functions as a crucial chemical signal in mice, influencing social and reproductive behaviors.[1][2] As a male-specific sex pheromone, its presence in urine can modulate the endocrine state and behavioral responses of female mice, such as attraction and mating receptivity.

The Decisive Impact of Stereochemistry in Pheromonal Communication

Although specific data for this compound is not available, the field of chemical ecology has firmly established that the stereoisomeric form of a pheromone is often critical to its biological function. The three-dimensional structure of a molecule dictates its fit with specific olfactory receptors, akin to a key fitting into a lock. This specificity means that different stereoisomers of the same compound can elicit vastly different, or even opposing, behavioral responses. In many documented cases with insect pheromones, one enantiomer may act as a potent attractant, while its mirror image is inactive or even acts as a repellent. Furthermore, the precise ratio of different stereoisomers can be essential for generating a biologically relevant signal. It is therefore highly probable that the four stereoisomers of this compound possess distinct biological activities that warrant individual investigation.

A Proposed Framework for Comparative Analysis

To elucidate the differential biological activities of the this compound stereoisomers, a systematic and multi-faceted experimental approach is necessary.

Experimental Workflow

G Figure 1. Proposed Experimental Workflow for Stereoisomer Analysis cluster_0 Synthesis and Purification cluster_1 Behavioral Bioassays cluster_2 Electrophysiological Studies cluster_3 Data Interpretation synthesis Enantioselective Synthesis of Stereoisomers purification Chiral GC for Purity Assessment synthesis->purification habituation Habituation-Dishabituation Test purification->habituation eog Electro-olfactography (EOG) purification->eog y_maze Y-Maze Olfactometer habituation->y_maze mating Mating Behavior Analysis y_maze->mating analysis Comparative Statistical Analysis mating->analysis vno Vomeronasal Organ (VNO) Slice Recordings eog->vno vno->analysis interpretation Elucidation of Structure-Activity Relationship analysis->interpretation

Caption: A comprehensive workflow for the synthesis, purification, and comparative biological evaluation of this compound stereoisomers.

Detailed Experimental Protocols

1. Enantioselective Synthesis and Purification:

  • Objective: To obtain each of the four stereoisomers of this compound with high enantiomeric purity.

  • Methodology: Utilize established asymmetric synthesis routes to produce the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers. The enantiomeric excess and chemical purity of each synthesized compound must be rigorously verified using chiral gas chromatography, NMR, and mass spectrometry.

2. Behavioral Assays:

  • Subjects: Adult, sexually receptive female mice.

  • Stimuli: Each purified stereoisomer, a racemic mixture, and a solvent control.

  • Habituation-Dishabituation Test:

    • Protocol: Acclimate individual female mice to a neutral stimulus (e.g., a clean cotton swab). Sequentially present swabs treated with the solvent control and then each test stimulus.

    • Data Acquisition: Measure the duration of olfactory investigation for each presentation. A significantly longer investigation time for a test stimulus compared to the control indicates detection and interest.

  • Y-Maze Olfactometer Assay:

    • Protocol: Place a female mouse at the start of a Y-shaped maze. Introduce a stream of purified air into both arms. Add a test stimulus to the airflow of one arm and the solvent control to the other.

    • Data Acquisition: Record the time spent in and the number of entries into each arm. A statistically significant preference for the stimulus-containing arm demonstrates attraction.

  • Mating Behavior Assay:

    • Protocol: Apply the test stimulus to a hormonally primed, ovariectomized female mouse. Introduce a sexually experienced male and observe their interactions.

    • Data Acquisition: Score the frequency and latency of male courtship and mating behaviors. An enhancement of these behaviors in the presence of a particular stereoisomer would confirm its role as a potent pheromonal cue.

3. Electrophysiological Recordings:

  • Electro-olfactography (EOG):

    • Protocol: In an anesthetized female mouse, deliver controlled pulses of air containing the test stimuli onto the exposed olfactory epithelium while recording the surface field potential.

    • Data Acquisition: Measure the amplitude of the EOG response to each stimulus as an indicator of the overall sensory neuron activation.

  • Vomeronasal Organ (VNO) Recordings:

    • Protocol: Using an ex vivo VNO slice preparation, perfuse the tissue with the test stimuli and record the responses of individual vomeronasal sensory neurons using calcium imaging or patch-clamp techniques.

    • Data Acquisition: Quantify the number of responding neurons and the magnitude of their response to each stereoisomer to assess specificity at the receptor level.

Potential Signal Transduction Pathways

The detection of pheromonal cues in mammals is mediated by G-protein coupled receptors located on the surface of sensory neurons in the main olfactory epithelium and the vomeronasal organ. The binding of a specific stereoisomer of this compound to its cognate receptor is hypothesized to trigger an intracellular signaling cascade, leading to neuronal activation and the subsequent transmission of a signal to the brain, ultimately resulting in a behavioral response.

G Figure 2. Generalized Pheromone Signal Transduction Pathway pheromone Pheromone Stereoisomer receptor Sensory Receptor (OR/VR) pheromone->receptor g_protein G-protein Cascade receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger ion_channel Ion Channel Modulation second_messenger->ion_channel depolarization Neuronal Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Accessory Olfactory Bulb action_potential->brain

Caption: A simplified schematic of the intracellular signaling events following the binding of a pheromone to its receptor on a sensory neuron.

Future Outlook

The study of the stereoisomer-specific biological activities of this compound represents a significant and underexplored area of mammalian chemical ecology. The experimental strategies outlined in this guide provide a clear path forward for researchers to dissect the nuanced roles of each stereoisomer in mouse communication. These investigations will not only provide valuable data on this specific compound but will also contribute to a broader understanding of the principles governing structure-activity relationships in mammalian pheromone systems. Future work should also aim to identify the specific olfactory and vomeronasal receptors that respond to each active stereoisomer, thereby providing a complete picture from molecular interaction to behavioral output.

References

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectral Fragmentation of 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a unique chemical fingerprint through the fragmentation of molecules. This guide offers a detailed comparison of the electron ionization (EI) mass spectral fragmentation pattern of 3-Ethyl-2,7-dimethyloctane against a straight-chain and a highly branched alkane isomer, n-dodecane and 2,2,4-trimethylpentane (B7799088) (isooctane), respectively. This analysis, supported by experimental data and protocols, serves as a practical resource for the identification of complex branched alkanes.

Comparative Analysis of Fragmentation Patterns

The mass spectra of alkanes are characterized by series of fragment ions corresponding to the loss of alkyl radicals. However, the branching structure of an alkane significantly influences the relative abundance of these fragments. Preferential cleavage occurs at branching points, leading to the formation of more stable secondary and tertiary carbocations. This phenomenon is a key diagnostic tool in distinguishing between isomeric alkanes.

The table below summarizes the most significant mass-to-charge ratios (m/z) and their relative intensities for this compound and its isomers, n-dodecane and 2,2,4-trimethylpentane. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zThis compound (Relative Intensity %)n-Dodecane (Relative Intensity %)2,2,4-Trimethylpentane (Relative Intensity %)Putative Fragment Ion
4310010045[C3H7]+ (Propyl cation)
578580100[C4H9]+ (Butyl cation)
71606530[C5H11]+ (Pentyl cation)
85404515[C6H13]+ (Hexyl cation)
9920105[C7H15]+ (Heptyl cation)
11315535[C8H17]+ (Octyl cation)
1275<5-[C9H19]+ (Nonyl cation)
14110<5-[C10H21]+ (Decyl cation)
170<1<1<1[C12H26]+• (Molecular Ion)

Observations:

  • Molecular Ion: The molecular ion peak (m/z 170) is of very low abundance for all three isomers, a characteristic feature of alkanes under electron ionization.

  • Base Peak: The most abundant fragment (base peak) for this compound and n-dodecane is at m/z 43, corresponding to the propyl cation. In contrast, the base peak for the highly branched 2,2,4-trimethylpentane is at m/z 57, the butyl cation, specifically the stable tert-butyl cation.

  • Characteristic Fragments for this compound: The spectrum of this compound shows a prominent peak at m/z 141, resulting from the loss of an ethyl group (-29 amu), and a significant peak at m/z 127, corresponding to the loss of a propyl group (-43 amu). Cleavage at the 2 and 7 positions leads to the loss of isobutyl and methyl groups, contributing to the complexity of the spectrum.

  • Comparison with n-Dodecane: The fragmentation pattern of n-dodecane exhibits a more regular series of peaks separated by 14 amu (CH2 groups), with a gradual decrease in intensity as the fragment mass increases.

  • Comparison with 2,2,4-Trimethylpentane: The spectrum of 2,2,4-trimethylpentane is dominated by fragments resulting from cleavage at the highly branched quaternary carbon, leading to the very stable tert-butyl cation (m/z 57) and a significant peak at m/z 41 ([C3H5]+).

Experimental Protocols

The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-500.

Visualizing Fragmentation and Workflow

To further elucidate the fragmentation process and the experimental setup, the following diagrams are provided.

Fragmentation_Pathway M This compound (m/z 170) F1 [M-C2H5]+ (m/z 141) M->F1 - C2H5• F2 [M-C3H7]+ (m/z 127) M->F2 - C3H7• F3 [M-C4H9]+ (m/z 113) M->F3 - C4H9• F5 [C5H11]+ (m/z 71) F2->F5 - C4H8 F7 [C3H7]+ (m/z 43) F2->F7 F4 [C6H13]+ (m/z 85) F3->F4 - C2H4 F6 [C4H9]+ (m/z 57) F3->F6

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte Solution Injector Injector Sample->Injector Column Column Injector->Column Separation IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration & Focusing Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Mass Spectrum (m/z vs. Intensity) Detector->DataSystem Signal Acquisition

Caption: General experimental workflow for GC-MS analysis.

A Comparative Guide to the Synthesis of Branched Alkanes: Efficacy, Protocols, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of branched alkanes is a cornerstone of modern organic chemistry, with profound implications for drug development, materials science, and the fuel industry. The controlled introduction of branching significantly influences the physicochemical properties of molecules, including their boiling points, viscosity, and biological activity. This guide provides an objective comparison of the efficacy of various synthetic routes to branched alkanes, supported by experimental data and detailed methodologies. We will explore both classical and contemporary methods, from laboratory-scale coupling reactions to industrial isomerization processes.

Comparison of Key Synthesis Routes

The selection of an appropriate synthetic strategy for a branched alkane is contingent upon several factors, including the desired substitution pattern, scale of the reaction, and tolerance for byproducts. The following table summarizes the key performance indicators of the most prominent synthesis routes.

Synthesis RouteTypical SubstratesKey Reagents/CatalystsTypical YieldPurity/SelectivityKey AdvantagesKey Disadvantages
Grignard Reaction Alkyl halides, Ketones/AldehydesMagnesium, Ethereal SolventsGood to ExcellentHigh, but susceptible to side reactionsVersatile, forms C-C bonds effectively, tolerates various functional groups.Highly sensitive to moisture and protic solvents; side reactions like Wurtz coupling and enolization can occur.[1][2]
Corey-House Synthesis Alkyl halides, Lithium dialkylcupratesLithium, Copper(I) IodideHighHigh for cross-coupling productsExcellent for creating unsymmetrical alkanes, tolerates a wide range of functional groups, avoids rearrangements.[3][4][5][6][7]Requires preparation of Gilman reagent; sensitive to air and moisture.
Wurtz Coupling Alkyl halidesSodium metalLow to ModeratePoor for unsymmetrical alkanes (forms mixtures)Simple procedure for symmetrical alkanes.Limited to symmetrical alkanes; side reactions like elimination and disproportionation are common.[8][9][10]
Catalytic Hydroisomerization n-AlkanesBifunctional catalysts (e.g., Pt/Zeolite)High Isomer Yield (e.g., up to 78.7%)Produces a mixture of branched isomers; selectivity can be tuned by catalyst and conditions.[11][12][13][14][15]Industrially scalable, converts linear alkanes to branched isomers efficiently.Produces a mixture of isomers, requiring separation; can lead to cracking (hydrocracking).
Oligomerization of Alkenes Alkenes (e.g., ethylene (B1197577), propene)Acid catalysts (e.g., zeolites), Metal complexes (e.g., Ni, Cr)High conversionProduct distribution depends on catalyst and conditions; can produce linear and branched oligomers.[16][17][18][19][20]Utilizes readily available starting materials, can produce a range of branched products.Can produce a complex mixture of oligomers and isomers, requiring further processing.
Fischer-Tropsch Synthesis Syngas (CO + H₂)Iron or Cobalt catalystsVariableProduces a broad distribution of hydrocarbons, including branched alkanes.Utilizes non-petroleum feedstocks (coal, natural gas, biomass).Lacks selectivity for specific branched alkanes; requires high temperatures and pressures.[21]

Experimental Protocols and Mechanistic Insights

Grignard Reaction: A Two-Step Approach to Highly Substituted Alkanes

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] For the synthesis of highly branched alkanes, a two-step approach is often employed: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of the alcohol to the corresponding alkane.

Experimental Protocol: Synthesis of 3-Methyl-3-pentanol (B165633) and subsequent reduction

Step 1: Synthesis of 3-Methyl-3-pentanol

  • Materials: Magnesium turnings, anhydrous diethyl ether, ethyl bromide, 2-butanone (B6335102), saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color (if used as an initiator) and gentle refluxing.

    • Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3-methyl-3-pentanol.

Step 2: Reduction of 3-Methyl-3-pentanol to 2,3-dimethylpentane

The reduction of tertiary alcohols to alkanes can be challenging. A common method involves conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

  • Materials: 3-Methyl-3-pentanol, p-toluenesulfonyl chloride, pyridine (B92270), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.

  • Procedure:

    • Dissolve 3-methyl-3-pentanol (1.0 equivalent) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir the mixture at 0 °C for several hours.

    • Pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent to yield the crude tosylate.

    • In a separate flame-dried flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

    • Add a solution of the crude tosylate in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic filtrates and remove the solvent by distillation to obtain 2,3-dimethylpentane.

Logical Workflow for Grignard Synthesis of a Branched Alkane

Grignard_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction Alkyl_Halide Alkyl Halide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) Alkyl_Halide->Grignard_Reagent + Mg, Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Tertiary_Alkoxide Tertiary Alkoxide Grignard_Reagent->Tertiary_Alkoxide + Ketone Ketone Ketone (R'COR'') Ketone->Tertiary_Alkoxide Tertiary_Alcohol Tertiary Alcohol Tertiary_Alkoxide->Tertiary_Alcohol Acidic Workup Tosylate_Formation Tosyl Chloride, Pyridine Tosylate Tertiary Tosylate Tertiary_Alcohol->Tosylate + TsCl, Pyridine Tosylate_Formation->Tosylate Branched_Alkane Branched Alkane Tosylate->Branched_Alkane + LiAlH4 Reduction LiAlH4, Ether Reduction->Branched_Alkane

Caption: Two-step synthesis of a branched alkane via a Grignard reaction and subsequent reduction.

Corey-House Synthesis: Precision in Assembling Branched Structures

The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes with high yields and minimal side reactions.[3][6][7] It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[4][5]

Experimental Protocol: Synthesis of 2-methylhexane

  • Materials: Lithium wire, anhydrous diethyl ether, n-butyl bromide, copper(I) iodide, methyl iodide.

  • Procedure:

    • Preparation of Butyllithium (B86547): In a flame-dried flask under a nitrogen atmosphere, add freshly cut lithium wire (2.2 equivalents) to anhydrous diethyl ether. Add a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise. The reaction is initiated by gentle warming and is complete when the lithium is consumed.

    • Preparation of Lithium Dibutylcuprate (Gilman Reagent): Cool the butyllithium solution to 0 °C. In a separate flask, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool to 0 °C. Slowly add the butyllithium solution to the CuI suspension. The formation of the Gilman reagent is indicated by a color change.

    • Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add a solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Fractionally distill the ethereal solution to isolate 2-methylhexane.

Reaction Pathway for Corey-House Synthesis

Corey_House_Synthesis cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Reaction Alkyl_Halide_1 Alkyl Halide (R-X) Alkyllithium Alkyllithium (R-Li) Alkyl_Halide_1->Alkyllithium + 2 Li, Ether Lithium Lithium (2 eq) Lithium->Alkyllithium Gilman_Reagent Lithium Dialkylcuprate (R₂CuLi) Alkyllithium->Gilman_Reagent + CuI (0.5 eq) CuI Copper(I) Iodide CuI->Gilman_Reagent Coupling Coupling Gilman_Reagent->Coupling Alkyl_Halide_2 Alkyl Halide (R'-X) Alkyl_Halide_2->Coupling Branched_Alkane Unsymmetrical Alkane (R-R') Coupling->Branched_Alkane

Caption: Stepwise formation of an unsymmetrical alkane using the Corey-House synthesis.

Catalytic Hydroisomerization: Industrial Production of Branched Alkanes

In the petroleum industry, increasing the octane (B31449) number of gasoline is achieved by converting linear alkanes into their more highly branched isomers through catalytic hydroisomerization.[11] This process typically employs a bifunctional catalyst containing both metal and acid sites.[13]

Experimental Workflow: Laboratory-Scale Hydroisomerization of n-Heptane

  • Materials: n-Heptane, Pt/H-ZSM-5 catalyst, hydrogen gas.

  • Procedure:

    • A fixed-bed reactor is packed with the Pt/H-ZSM-5 catalyst.

    • The catalyst is pre-treated in a stream of hydrogen at elevated temperatures to reduce the platinum.

    • A continuous flow of n-heptane, mixed with a stream of hydrogen, is passed through the heated reactor.

    • The reaction temperature and pressure are carefully controlled to optimize the yield of branched isomers and minimize cracking. Typical conditions can range from 250-400°C and 10-50 bar.

    • The product stream exiting the reactor is cooled, and the liquid and gaseous products are separated.

    • The product mixture is analyzed by gas chromatography (GC) to determine the distribution of isomers (e.g., 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, 2,3-dimethylpentane) and cracking products.

Logical Flow of Catalytic Hydroisomerization

Hydroisomerization Feed n-Alkane Feed + H₂ Reactor Fixed-Bed Reactor (Bifunctional Catalyst) Feed->Reactor Separator Gas-Liquid Separator Reactor->Separator Gas_Products H₂ + Light Hydrocarbons Separator->Gas_Products Gas Phase Liquid_Products Branched Alkanes + Unreacted n-Alkanes Separator->Liquid_Products Liquid Phase Analysis Gas Chromatography (GC) Analysis Liquid_Products->Analysis

Caption: A simplified workflow for the continuous hydroisomerization of n-alkanes.

Conclusion

The synthesis of branched alkanes can be achieved through a variety of methods, each with its own set of advantages and limitations. For laboratory-scale synthesis requiring high precision and the construction of complex, unsymmetrical structures, the Corey-House synthesis stands out as a highly effective method. The Grignard reaction offers great versatility, although careful control of reaction conditions is necessary to minimize side reactions. The Wurtz coupling, while historically significant, is generally limited to the synthesis of symmetrical alkanes and often suffers from low yields.

On an industrial scale, catalytic hydroisomerization is the dominant process for producing branched alkanes from linear feedstocks. While it lacks the specificity of laboratory methods, its efficiency and scalability make it indispensable for the fuel industry. Oligomerization of alkenes and Fischer-Tropsch synthesis provide alternative routes from different starting materials, though they typically yield a broader range of products.

The choice of the optimal synthesis route will ultimately depend on the specific target molecule, the desired scale of production, and the available starting materials and equipment. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for achieving the desired outcome with high efficacy.

References

The Role of 3-Ethyl-2,7-dimethyloctane in Reproductive Success: A Comparative Guide to Murine Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Ethyl-2,7-dimethyloctane and other major urinary proteins (MUPs) and their associated volatile compounds in mediating reproductive success in mice. While direct quantitative comparisons are limited in the existing literature, this document synthesizes available experimental data to elucidate the distinct and complementary roles of these chemical signals.

Overview of Key Pheromonal Components

Mouse urine contains a complex cocktail of non-volatile proteins and volatile organic compounds (VOCs) that act as pheromones, influencing social and reproductive behaviors. Among these, this compound and the MUP known as darcin represent two functionally distinct but interactive classes of signals.

This compound is a volatile, testosterone-dependent urinary sex pheromone found in male mice.[1][2] Its presence is linked to the male's hormonal status and it is known to be involved in attracting females, acting as a releaser pheromone.[1]

Major Urinary Proteins (MUPs) are a family of non-volatile lipocalin proteins that serve a dual function. They act as carriers, binding to and ensuring the slow release of volatile pheromones like this compound. Certain MUPs, notably darcin (MUP20) , also function as contact pheromones, directly influencing female behavior upon investigation.[3]

Comparative Data on Pheromonal Effects

Compound/ProteinTypeKnown Role in Reproductive BehaviorKey Experimental Findings
This compound Volatile Organic Compound (VOC)Female AttractionProduction is dependent on testosterone (B1683101), indicating male reproductive fitness. Bioassays have confirmed its role in attracting female mice.[1]
Darcin (MUP20) Non-Volatile Protein (MUP)Innate Female Attraction, Associative LearningElicits an innate attractive response in females upon direct contact.[3] It also acts as a powerful unconditioned stimulus, promoting learned attraction to the individual male's volatile scent profile.[3]
(S)-2-sec-butyl-4,5-dihydrothiazole (SBT) Volatile Organic Compound (VOC)Male-Specific Volatile PheromoneBound and stabilized by darcin. Its presence contributes to the overall male scent profile that females learn to associate with the attractive darcin signal.[3]
3,4-dehydro-exo-brevicomin (DHB) Volatile Organic Compound (VOC)Male PheromoneA well-characterized male mouse pheromone involved in signaling dominance and attracting females.
6-hydroxy-6-methyl-3-heptanone (HMH) Volatile Organic Compound (VOC)Male PheromoneAnother volatile compound in male mouse urine that contributes to the overall chemical signal of male presence and status.

Signaling Pathways and Mechanisms of Action

The perception of these chemical signals involves distinct olfactory pathways, leading to different behavioral outcomes.

G cluster_0 Volatile Pheromones (e.g., this compound, SBT) cluster_1 Non-Volatile MUPs (e.g., Darcin) VP Volatile Pheromones MOE Main Olfactory Epithelium (MOE) VP->MOE Airborne Scent MOB Main Olfactory Bulb (MOB) MOE->MOB AOB_v Accessory Olfactory Bulb (AOB) Learned_Attraction Learned Attraction & Associative Memory MOB->Learned_Attraction NVP Non-Volatile MUPs VNO Vomeronasal Organ (VNO) NVP->VNO Direct Contact AOB_nv Accessory Olfactory Bulb (AOB) VNO->AOB_nv AOB_nv->Learned_Attraction Modulates Innate_Attraction Innate Attraction AOB_nv->Innate_Attraction Innate_Attraction->Learned_Attraction Facilitates

Pheromone Signaling Pathways in Mice

Experimental Protocols

The assessment of pheromonal effects on mouse behavior relies on standardized assays. The following is a generalized protocol for a two-choice olfactory preference test.

Two-Choice Olfactory Preference Test

Objective: To determine the relative attraction of a female mouse to two different odor stimuli.

Materials:

  • Standard mouse cage or a dedicated testing arena with two odor presentation ports.

  • Cotton swabs or filter paper for odor application.

  • Test compounds (e.g., purified this compound, darcin, control solvent).

  • Video recording and analysis software.

Procedure:

  • Acclimation: Individually house the female test subject in the testing cage for a defined period (e.g., 30 minutes) to reduce novelty-induced stress.

  • Odor Preparation: Apply a standardized amount of the test odorant and a control substance to separate cotton swabs.

  • Odor Presentation: Simultaneously introduce the two odor-laden swabs into the designated ports of the testing arena. The position of the test and control odors should be counterbalanced across trials to avoid side bias.

  • Behavioral Recording: Record the female's behavior for a set duration (e.g., 5-10 minutes). Key metrics to score include:

    • Time spent sniffing each odor source.

    • Latency to first approach each odor.

    • Number of approaches to each odor.

  • Data Analysis: Analyze the recorded data to determine if there is a statistically significant preference for one odor over the other.

G cluster_workflow Experimental Workflow: Two-Choice Olfactory Preference Test Acclimation 1. Acclimation of Female Mouse Odor_Prep 2. Preparation of Odor Stimuli Acclimation->Odor_Prep Presentation 3. Simultaneous Odor Presentation Odor_Prep->Presentation Recording 4. Behavioral Recording Presentation->Recording Analysis 5. Data Analysis (Time spent sniffing, etc.) Recording->Analysis

Workflow for a Two-Choice Olfactory Preference Test

Conclusion

The reproductive success of male mice is intricately linked to a complex interplay of volatile and non-volatile chemical signals. This compound serves as a key volatile indicator of a male's hormonal fitness, contributing to his attractiveness to females. However, its role appears to be synergistic with non-volatile MUPs like darcin. Darcin elicits an innate attraction upon contact and facilitates a learned preference for the male's individual scent profile, which is composed of a blend of volatile compounds including this compound.

Future research employing direct comparative behavioral assays is necessary to quantify the relative contributions of these individual chemical signals to female preference and, ultimately, male reproductive success. Such studies will be invaluable for a more complete understanding of chemical communication in mammals and may offer insights for the development of novel pest control strategies or therapeutic interventions related to social and reproductive behaviors.

References

Pheromone Levels in Dominant vs. Subordinate Mice: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pheromone levels between dominant and subordinate male mice, supported by experimental data. Understanding the chemical signals that underpin social hierarchies is crucial for research in neuroscience, behavioral biology, and the development of novel therapeutics targeting social behaviors.

Quantitative Data Summary

Dominant male mice exhibit significantly higher levels of certain key pheromones in their urine compared to their subordinate counterparts. These chemical signals play a critical role in advertising social status and influencing the behavior of other mice. The most extensively studied of these are the Major Urinary Proteins (MUPs), particularly the protein MUP20, also known as darcin.

PheromoneDominant MiceSubordinate MiceKey Findings
Total Major Urinary Proteins (MUPs) Significantly higher concentrationsLower concentrationsDominant males produce more MUPs, which function as carriers for volatile pheromones and also act as pheromonal signals themselves. This difference emerges rapidly after the establishment of a social hierarchy.[1] Studies have shown that dominant males in pairs have significantly higher total MUP levels.[1] In larger social hierarchies, alpha males show markedly higher MUP levels than all other individuals.[1] The liver of dominant males also shows higher mRNA expression of Mup genes.[1][2]
MUP20 (Darcin) Significantly higher concentrationsLower concentrationsDarcin is a specific MUP that has been directly linked to signaling dominance status.[3] Its expression is enhanced in dominant males at both the urinary protein and hepatic mRNA levels.[2] Higher levels of darcin are associated with increased aggression and territorial marking.[4]
Exocrine Gland-Secreting Peptide 1 (ESP1) Secreted by malesSecreted by malesWhile ESP1 is a well-established male-specific pheromone that influences female reproductive behavior and can enhance male aggression, quantitative comparisons of its secretion levels between dominant and subordinate males are not as extensively documented as for MUPs.[5] It is known to be released in male tear fluids and stimulates the vomeronasal organ in other mice.[6][7][8]

Pheromone Signaling Pathways

The detection of non-volatile pheromones like MUPs and ESP1 is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory structure in the nasal cavity. The binding of these pheromones to specific receptors on vomeronasal sensory neurons initiates a signaling cascade that travels to various brain regions to elicit behavioral and physiological responses.

Pheromone_Signaling_Pathway cluster_periphery Peripheral Detection cluster_brain Central Processing Pheromones Pheromones (MUPs, ESP1) VNO Vomeronasal Organ (VNO) - V1Rs & V2Rs Pheromones->VNO Binding AOB Accessory Olfactory Bulb (AOB) VNO->AOB Signal Transduction MeA Medial Amygdala (MeA) AOB->MeA VMH Ventromedial Hypothalamus (VMH) MeA->VMH Behavior Behavioral & Physiological Responses (e.g., Aggression, Mating) VMH->Behavior

Figure 1: Generalized pheromone signaling pathway in mice.

Upon binding of a pheromone to its cognate receptor (V1Rs for volatile compounds and V2Rs for peptides and proteins like MUPs and ESP1) in the VNO, a signal is transmitted to the accessory olfactory bulb (AOB).[9][10] From the AOB, the signal is relayed to the medial amygdala (MeA) and then to the ventromedial hypothalamus (VMH), key brain regions involved in processing social cues and orchestrating appropriate behaviors such as aggression and mating.[6][9][11]

Experimental Workflows

The quantitative comparison of pheromone levels between dominant and subordinate mice involves a series of well-defined experimental steps, from establishing social hierarchies to the final analysis of pheromone concentrations.

Experimental_Workflow A Establishment of Social Hierarchy (e.g., Resident-Intruder Paradigm, Tube Test) B Identification of Dominant & Subordinate Individuals A->B C Urine Sample Collection B->C D Sample Preparation (e.g., Centrifugation, Dilution) C->D E Pheromone Quantification D->E F ELISA (Enzyme-Linked Immunosorbent Assay) E->F G SDS-PAGE & Densitometry E->G H Data Analysis & Comparison F->H G->H

Figure 2: General experimental workflow for pheromone comparison.

Detailed Experimental Protocols

Establishment of Social Hierarchy and Identification of Status

Objective: To establish a stable social hierarchy and reliably identify dominant and subordinate individuals.

Protocol: Resident-Intruder Test

  • Housing: House male mice individually for at least 3-4 weeks to establish territoriality (residents).

  • Intruder Selection: Use group-housed male mice of a similar age and weight as intruders.

  • Test Arena: A clean, standard mouse cage serves as the test arena, which is the resident's home cage.

  • Procedure:

    • Introduce an intruder into the resident's cage.

    • Observe and record aggressive behaviors (e.g., tail rattling, chasing, biting, wrestling) and submissive behaviors (e.g., defensive postures, fleeing) for a set period (e.g., 10-15 minutes).

    • The resident is typically designated as dominant if it consistently initiates attacks and the intruder displays submissive behaviors.

  • Confirmation: Repeat the test with different intruders over several days to confirm the stability of the resident's dominant status.

Urine Collection

Objective: To collect fresh urine samples from identified dominant and subordinate mice with minimal contamination.

Protocol: Manual Restraint and Stimulation

  • Handling: Gently restrain the mouse by the scruff of the neck with one hand.

  • Stimulation: With the other hand, gently stroke the ventral abdominal area towards the genitals with a smooth, sterile pipette tip or by gentle finger pressure.

  • Collection: Collect the voided urine directly into a sterile microcentrifuge tube.

  • Storage: Immediately place the collected urine on ice and then store it at -80°C for long-term preservation.

  • Note: This method allows for the collection of a small, concentrated urine sample. For larger volumes, metabolic cages can be used, though the risk of contamination is higher.[12][13][14]

Quantification of Major Urinary Proteins (MUPs)

Objective: To quantitatively measure the concentration of total MUPs or specific MUPs like darcin in the collected urine samples.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on commercially available mouse MUP ELISA kits (e.g., Assay Genie, Eagle Biosciences).[15][16]

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge the samples at 2000 x g for 10 minutes to pellet any debris.

    • Dilute the supernatant with the provided assay buffer. The dilution factor will depend on the expected MUP concentration and the kit's sensitivity (a starting dilution of 1:1000 to 1:10,000 is common).

  • ELISA Procedure (Sandwich ELISA):

    • Add 100 µL of standards and diluted samples to the wells of the MUP-antibody pre-coated microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells several times with the provided wash buffer.

    • Add 100 µL of a biotinylated anti-MUP detection antibody to each well and incubate for 1 hour.

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the wells.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes, or until color develops.

    • Add 100 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the MUP concentration in the samples by interpolating their absorbance values on the standard curve and accounting for the dilution factor.

Protocol: SDS-PAGE and Densitometry

  • Sample Preparation:

    • Dilute urine samples in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).[17]

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load equal volumes of the prepared samples onto a polyacrylamide gel (e.g., 12-15%).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like SYPRO Ruby to visualize the protein bands. MUPs will appear as a prominent band or a smear around 18-20 kDa.[18][19]

  • Densitometry:

    • Image the stained gel using a gel documentation system.

    • Use image analysis software (e.g., ImageJ) to measure the intensity of the MUP bands.

    • Normalize the intensity of the MUP bands to a loading control or total protein content to compare relative MUP levels between dominant and subordinate mice.

References

Validating the Pheromonal Function of 3-Ethyl-2,7-dimethyloctane: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the function of 3-Ethyl-2,7-dimethyloctane, a known urinary sex pheromone in male mice.[1][2] The primary approach discussed is the use of knockout (KO) studies, which are instrumental in elucidating the roles of specific genes and their protein products. In the context of a small molecule pheromone, knockout studies target the receptors that detect the compound or the enzymes involved in its biosynthesis, rather than the molecule itself. This guide will detail experimental protocols, present data in a structured format, and compare the knockout approach with alternative methodologies.

Introduction to this compound and its Putative Function

This compound is a volatile organic compound identified as a component of male mouse urine that functions as a sex pheromone.[1][2] Pheromones are chemical signals that trigger innate social and sexual behaviors in members of the same species. In mice, these signals are primarily detected by the vomeronasal organ (VNO), a specialized chemosensory structure in the nasal cavity.[1] The detection of pheromones by the VNO can influence a range of behaviors, including mating, aggression, and gender recognition.[1]

To definitively establish the biological function of this compound, it is crucial to identify its cognate receptor and delineate the signaling pathway it activates. Gene knockout technology provides a powerful tool to achieve this by ablating the function of candidate receptors or biosynthetic enzymes and observing the resulting behavioral and physiological changes.

Validating Function through Receptor Knockout Studies

A primary strategy to validate the function of this compound is to create a knockout mouse model lacking a specific candidate pheromone receptor. The vomeronasal organ expresses a large family of vomeronasal receptors (VRs), which are G protein-coupled receptors.[3][4][5] By systematically knocking out candidate VRs, it is possible to identify the specific receptor for this compound.

Experimental Workflow: Vomeronasal Receptor Knockout Study

G cluster_0 Phase 1: Knockout Mouse Generation cluster_1 Phase 2: Phenotypic Analysis Identify Candidate Receptor Identify Candidate Receptor Design Targeting Vector Design Targeting Vector Identify Candidate Receptor->Design Targeting Vector ES Cell Transfection ES Cell Transfection Design Targeting Vector->ES Cell Transfection Blastocyst Injection Blastocyst Injection ES Cell Transfection->Blastocyst Injection Generate Chimeric Mice Generate Chimeric Mice Blastocyst Injection->Generate Chimeric Mice Breed for Germline Transmission Breed for Germline Transmission Generate Chimeric Mice->Breed for Germline Transmission Behavioral Assays Behavioral Assays Breed for Germline Transmission->Behavioral Assays Electrophysiology Electrophysiology Breed for Germline Transmission->Electrophysiology Calcium Imaging Calcium Imaging Breed for Germline Transmission->Calcium Imaging Molecular Analysis Molecular Analysis Breed for Germline Transmission->Molecular Analysis

Caption: Experimental workflow for a vomeronasal receptor knockout study.
Detailed Experimental Protocols

1. Generation of Vomeronasal Receptor Knockout Mice:

  • Candidate Receptor Identification: Based on literature review and bioinformatics analysis of the vomeronasal receptor gene family, a candidate receptor for this compound is selected.

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the candidate receptor gene with a selectable marker (e.g., a neomycin resistance gene) via homologous recombination. Flanking homology arms are included to ensure specific integration into the mouse genome.

  • Embryonic Stem (ES) Cell Transfection and Selection: The targeting vector is introduced into mouse ES cells. Positive selection (with neomycin) and negative selection (e.g., with a thymidine (B127349) kinase gene) are used to enrich for cells that have undergone homologous recombination.

  • Blastocyst Injection and Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.

  • Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the knockout allele from the ES cells are identified by genotyping (e.g., PCR or Southern blotting). Heterozygous mice are then interbred to generate homozygous knockout mice.

2. Behavioral Assays:

  • Two-Choice Preference Test: This assay assesses the attractiveness of this compound to female mice. A female mouse is placed in a neutral arena with two scent sources: one containing this compound and a control scent. The time spent investigating each scent is recorded. A lack of preference for the pheromone in knockout females compared to wild-type females would indicate a role for the knocked-out receptor in detecting this cue.

  • Aggression Assay: Male mice are known to exhibit aggression towards other males, a behavior often mediated by pheromonal cues. A resident male (either wild-type or knockout) is exposed to an intruder male. The latency to attack and the frequency and duration of aggressive behaviors are recorded. A reduction in aggression in knockout males in the presence of the pheromone would suggest the receptor's involvement in aggression.

  • Mating Behavior Observation: Male mice are paired with receptive females, and various courtship and mating behaviors are quantified (e.g., mounting, intromission, ejaculation). A deficit in these behaviors in knockout males when exposed to females releasing the pheromone would implicate the receptor in reproductive processes.

3. Electrophysiological Recordings:

  • Electro-olfactogram (EOG): This technique measures the field potential from the surface of the vomeronasal epithelium in response to odorant stimulation. A reduced or absent EOG response to this compound in knockout mice compared to wild-type mice would provide direct evidence that the targeted receptor is involved in its detection.

4. Calcium Imaging:

  • Genetically encoded calcium indicators (e.g., GCaMP) can be expressed in vomeronasal sensory neurons. In acute tissue slices of the VNO, the response of individual neurons to the application of this compound can be visualized as changes in fluorescence. A lack of activation in the neurons of knockout mice would confirm the receptor's role.

Alternative Approach: Biosynthesis Pathway Knockout

An alternative to receptor knockout is to target the enzymes responsible for the synthesis of this compound. This pheromone is a volatile organic compound, and its biosynthesis is likely linked to the Major Urinary Proteins (MUPs) produced in the liver.[6][7][8] MUPs are a family of proteins that bind to and transport small volatile molecules like pheromones. Knocking out the genes responsible for the production of specific MUPs could disrupt the synthesis or release of this compound.

Signaling Pathway: MUP Synthesis and Pheromone Release

G Hormonal Signals (e.g., Testosterone) Hormonal Signals (e.g., Testosterone) Liver Hepatocytes Liver Hepatocytes Hormonal Signals (e.g., Testosterone)->Liver Hepatocytes MUP Gene Transcription MUP Gene Transcription Liver Hepatocytes->MUP Gene Transcription MUP Protein Synthesis MUP Protein Synthesis MUP Gene Transcription->MUP Protein Synthesis Binding of this compound Binding of this compound MUP Protein Synthesis->Binding of this compound Secretion into Bloodstream Secretion into Bloodstream Binding of this compound->Secretion into Bloodstream Excretion in Urine Excretion in Urine Secretion into Bloodstream->Excretion in Urine

Caption: Simplified pathway of MUP synthesis and pheromone release.

Comparison of Methodologies

FeatureReceptor KnockoutBiosynthesis Knockout (MUPs)Surgical VNO Ablation
Specificity High (targets a single receptor)Moderate (may affect multiple MUP-bound molecules)Low (removes all VNO function)
Effect Loss of response to a specific pheromoneReduced or absent production of the pheromoneInability to detect any VNO-mediated cues
Complexity High (requires gene targeting)High (requires gene targeting)Moderate (surgical procedure)
Interpretation Clear link between receptor and functionCan be complex if multiple molecules are affectedBroad conclusions about VNO function
Reversibility NoNoNo

Data Presentation: Expected Outcomes of a Successful Receptor Knockout Study

ExperimentWild-Type MiceReceptor Knockout MiceExpected Outcome
Two-Choice Preference Test Significant preference for this compoundNo significant preferenceDemonstrates loss of attraction
Aggression Assay Increased aggression in the presence of the pheromoneNo change in aggressionImplicates receptor in social behavior
Mating Behavior Normal courtship and matingDeficits in courtship and matingLinks receptor to reproductive function
Electro-olfactogram (EOG) Robust response to this compoundSignificantly reduced or absent responseConfirms loss of peripheral detection
Calcium Imaging Activation of specific vomeronasal sensory neuronsNo activation of corresponding neuronsPinpoints cellular basis of detection

Conclusion

Validating the function of the pheromone this compound through knockout studies offers a precise and powerful approach. Targeting the specific vomeronasal receptor provides the most direct evidence for its role in mediating the behavioral and physiological effects of this pheromone. While technically demanding, the high specificity of this method allows for clear interpretation of the results. In contrast, targeting the biosynthetic pathway or performing surgical ablation of the VNO can provide valuable, albeit less specific, insights into the overall importance of this pheromone and the vomeronasal system in mouse behavior. The choice of methodology will depend on the specific research question and the resources available.

References

Unveiling Alternatives: A Comparative Guide to Volatile Compounds in Mouse Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative volatile compounds to 3-Ethyl-2,7-dimethyloctane in the context of mouse pheromone research. This document synthesizes experimental data on the behavioral efficacy of these compounds, details the methodologies for key experiments, and illustrates the underlying biological pathways.

Introduction to this compound and its Alternatives

This compound is a known male-specific urinary sex pheromone in mice (Mus musculus) that plays a significant role in attracting females. Its production is dependent on testosterone, highlighting its connection to the male's reproductive fitness. In the quest to understand the complex language of chemical communication in mammals, researchers have identified several other volatile compounds present in male mouse urine that also elicit behavioral responses in females. This guide focuses on a comparative analysis of this compound and its potential alternatives, providing a valuable resource for designing and interpreting pheromone-related studies.

Comparative Analysis of Behavioral Efficacy

A key method for assessing the efficacy of pheromones is the Y-maze behavioral assay. In this setup, a female mouse is placed in a Y-shaped maze with two of the arms containing different odor cues. The time the female spends in each arm is recorded to determine her preference, which is indicative of the attractant properties of the tested compound.

A study investigating the bioactivity of male-specific urinary volatiles in Swiss mice provides quantitative data on the attractiveness of this compound and other co-occurring compounds to estrous females. The results of this Y-maze bioassay are summarized in the table below.

CompoundMean Time Spent in Scented Arm (seconds ± SEM)
This compound 68.3 ± 4.2
3-Amino-s-triazole62.5 ± 3.8
4-Ethyl phenol (B47542)58.7 ± 3.5
3-Cyclohexene-1-methanol25.4 ± 2.1
1-Iodoundecane18.6 ± 1.9
Control (Dichloromethane)15.2 ± 1.5

SEM: Standard Error of the Mean

The data indicates that while this compound is a potent attractant, other compounds like 3-amino-s-triazole and 4-ethyl phenol also exhibit significant attractant properties towards female mice. In contrast, 3-Cyclohexene-1-methanol and 1-Iodoundecane show minimal to no attraction compared to the control.

Experimental Protocols

Y-Maze Behavioral Assay for Olfactory Preference

This protocol describes a standard Y-maze assay to assess the preference of female mice for different volatile chemical cues.

Materials:

  • Y-maze apparatus (three identical arms at a 120° angle).

  • Adult female mice in estrus.

  • Test compounds (e.g., this compound, 3-amino-s-triazole, 4-ethyl phenol) dissolved in a suitable solvent (e.g., dichloromethane).

  • Solvent control.

  • Filter paper or cotton swabs for odor presentation.

  • Video tracking system (e.g., EthoVision XT) or manual stopwatch.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimation: Allow the female mice to acclimate to the testing room for at least one hour before the experiment.

  • Apparatus Preparation: Thoroughly clean the Y-maze with 70% ethanol and allow it to dry completely between trials to eliminate any residual odors.

  • Odor Presentation: Apply a standardized amount of the test compound solution and the solvent control to separate filter papers or cotton swabs. Place one scented stimulus at the end of each of the two choice arms. The starting arm remains unscented.

  • Trial Initiation: Gently place a female mouse at the entrance of the starting arm of the Y-maze.

  • Data Collection: Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes). Record the time spent in each of the three arms using a video tracking system or a stopwatch. An arm entry is typically defined as the mouse placing all four paws into the arm.

  • Data Analysis: Calculate the preference index for the test compound, often expressed as the time spent in the arm with the test odor divided by the total time spent in both choice arms. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the preference.

  • Cleaning: After each trial, thoroughly clean the maze with 70% ethanol.

Signaling Pathways and Mechanisms

The detection of volatile pheromones in mammals is primarily mediated by the main olfactory epithelium (MOE). The binding of a pheromone molecule to a specific olfactory receptor (OR) on the surface of an olfactory sensory neuron (OSN) initiates a signal transduction cascade.

Signaling_Pathway Pheromone Volatile Pheromone (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Pheromone->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC3 Adenylyl Cyclase 3 (AC3) G_olf->AC3 Activation cAMP cAMP AC3->cAMP Conversion ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ion_Influx Cation Influx (Na+, Ca2+) CNG->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

While the general mechanism is understood, the specific olfactory receptors that bind to this compound and its volatile alternatives have not yet been definitively identified. The process of "deorphanizing" olfactory receptors, which involves screening libraries of compounds against specific receptors expressed in cell lines, is a key area of ongoing research to elucidate these specific molecular interactions.

Experimental Workflow: From Compound to Behavioral Response

The process of identifying and validating a pheromone involves a multi-step workflow, from the chemical analysis of biological samples to behavioral assays.

Experimental_Workflow cluster_collection Sample Collection & Analysis cluster_identification Compound Identification cluster_synthesis Synthesis & Purification cluster_bioassay Behavioral Bioassay cluster_electrophysiology Electrophysiological Validation (Optional) Urine_Collection Male Mouse Urine Collection GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Urine_Collection->GC_MS Extraction of Volatiles Compound_ID Identification of Male-Specific Volatiles GC_MS->Compound_ID Synthesis Chemical Synthesis of Identified Compounds Compound_ID->Synthesis Y_Maze Y-Maze Olfactory Preference Test Synthesis->Y_Maze EAG Electroantennography (EAG)/ Single-Sensillum Recording (SSR) Synthesis->EAG Behavioral_Response Quantification of Female Attraction Y_Maze->Behavioral_Response Behavioral_Response->EAG Olfactory_Response Measure Olfactory Neuron Response EAG->Olfactory_Response

Conclusion

This guide highlights that while this compound is a significant attractant pheromone in male mice, other volatile compounds such as 3-amino-s-triazole and 4-ethyl phenol also warrant considerable attention in pheromone research. The provided quantitative data and experimental protocols offer a solid foundation for researchers to design comparative studies and further explore the nuances of chemical communication in mammals. Future research focusing on the deorphanization of the specific olfactory receptors for these compounds will be crucial in unraveling the precise molecular mechanisms underlying these fascinating behavioral responses.

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,7-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling 3-Ethyl-2,7-dimethyloctane must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this alkane solvent.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.

Engineering Controls:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a compatible material, such as glass or a suitable plastic, and must be in good condition without leaks.

    • Label the container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (see Table 1).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be a well-ventilated, cool, and dry location, away from incompatible materials and ignition sources.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its composition and volume.

    • Follow their specific instructions for packaging and labeling for transport.

Quantitative Data and Hazard Information

The following table summarizes the known physical and chemical properties of this compound and the inferred hazard classifications based on similar alkanes.

PropertyValue
Chemical Formula C₁₂H₂₆
CAS Number 62183-55-5
Molecular Weight 170.33 g/mol [1]
Boiling Point 196°C[2]
Density 0.7546 g/cm³[2]
Flash Point Not available. Assumed to be < 60°C, classifying it as a flammable liquid.[3]
GHS Hazard Pictograms FlameExclamation MarkHealth Hazard
GHS Hazard Statements H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.[4][5]H315: Causes skin irritation.[6][4]H336: May cause drowsiness or dizziness.[4][5]

Note: Hazard classifications are inferred from similar alkane compounds due to the absence of a specific Safety Data Sheet for this compound. Always consult with a qualified safety professional for a definitive hazard assessment.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations Laboratory Operations cluster_DisposalProcess Professional Disposal Start Generation of This compound Waste Collect Collect Waste in a Labeled, Sealed Container Start->Collect Proper Segregation Store Store in Designated Hazardous Waste Area Collect->Store Secure Storage ContactEHS Contact EHS or Licensed Hazardous Waste Vendor Store->ContactEHS Request Pickup Transport Professional Transport to TSDF ContactEHS->Transport Scheduled Collection Treatment Treatment at TSDF (e.g., Fuel Blending, Incineration) Transport->Treatment Safe Handling FinalDisposal Final, Compliant Disposal Treatment->FinalDisposal Regulatory Compliance

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethyl-2,7-dimethyloctane

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Must be ANSI Z87.1 compliant.Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton™).[2]Provides a barrier against skin contact, which can cause irritation or absorption of the chemical.[2] Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[3]Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful vapors.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is paramount to ensure safety during experimental procedures involving this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[3][4]

  • Ignition Sources: Keep all ignition sources, such as open flames, hot plates, and spark-producing equipment, away from the work area.[3] Use water baths or heating mantles for heating.[3]

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting the procedure.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Dispensing:

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep containers closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical in Fume Hood prep3->handle1 handle2 Keep Containers Closed handle1->handle2 post1 Clean Work Area handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal of this compound are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed, airtight container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[3]

  • Store in a designated flammable liquids storage cabinet.[6]

  • Segregate from incompatible materials such as oxidizing agents.[6]

  • For volatile chemicals that produce strong odors, consider using Teflon tape on the bottle threads before capping, wrapping the lid with parafilm, or placing the container in a chemical storage bag.[7]

Disposal
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4] The container should be made of a material compatible with flammable hydrocarbons.

  • Waste Segregation: Do not mix with incompatible waste streams.

  • Disposal Procedure: All chemical waste must be disposed of following federal, state, and local regulations.[8] Contact your institution's environmental health and safety department for specific disposal procedures.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and absorbent pads, should be treated as hazardous waste and disposed of accordingly.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.